5-Methyl Uridine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7+,9-/m1/s1/i1D3,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-LTSXPWGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676044 | |
| Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82845-85-0 | |
| Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Enzymatic Synthesis of 5-Methyluridine: A Technical Guide for Drug Development Professionals
Introduction: The Significance of 5-Methyluridine and the Enzymatic Advantage
5-Methyluridine (5-MU), also known as ribothymidine, is a modified pyrimidine nucleoside that serves as a critical intermediate in the synthesis of several important antiviral drugs, including the antiretroviral agents Zidovudine (AZT) and Stavudine (d4T).[1][2] Traditional chemical synthesis routes for these nucleoside analogs are often multi-step, inefficient, and rely on the use of toxic reagents, resulting in low product yields.[1] In contrast, enzymatic synthesis offers a more sustainable and efficient alternative, characterized by high specificity, mild reaction conditions, and improved yields. This guide provides an in-depth technical overview of the core enzymatic strategies for the synthesis of 5-methyluridine, with a focus on practical application for researchers, scientists, and drug development professionals.
Core Enzymatic Strategy: The Power of Transglycosylation
The most prevalent and effective enzymatic route for 5-methyluridine synthesis is transglycosylation. This elegant biocatalytic process involves the transfer of a ribose moiety from a donor nucleoside to an acceptor base. In the context of 5-MU synthesis, this is typically achieved through a coupled, one-pot reaction catalyzed by two key types of enzymes: a purine nucleoside phosphorylase (PNP) and a pyrimidine nucleoside phosphorylase (PyNP), such as uridine phosphorylase (UP) or thymidine phosphorylase (TP).[1][3]
The reaction proceeds in two sequential steps:
-
Phosphorolysis of a Purine Nucleoside: A purine nucleoside, such as guanosine or inosine, is cleaved by PNP in the presence of inorganic phosphate (Pi) to yield ribose-1-phosphate and the corresponding purine base.[1][4][5]
-
Synthesis of 5-Methyluridine: The generated ribose-1-phosphate is then utilized by a pyrimidine nucleoside phosphorylase to glycosylate thymine (5-methyluracil), forming 5-methyluridine.[1][4][5]
This coupled reaction is highly efficient as the intermediate, ribose-1-phosphate, is consumed in the second step, driving the equilibrium of the first reaction towards product formation.
Key Enzymes and Their Sources: A Comparative Overview
The choice of enzymes is critical to the success of the synthesis. Nucleoside phosphorylases with high activity and stability are desirable. Thermostable enzymes, in particular, offer significant advantages as they allow the reaction to be conducted at higher temperatures, which can increase the solubility of the substrates and reduce the risk of microbial contamination.[6][7]
| Enzyme Type | Source Organism | Key Characteristics | Reference |
| Purine Nucleoside Phosphorylase (PNP) | Bacillus halodurans | Used in combination with E. coli UP for high yields. | [1][8] |
| Aeropyrum pernix | Highly thermostable, allowing for reactions at elevated temperatures. | [6] | |
| Bacillus stearothermophilus | Thermostable, suitable for continuous production with immobilized enzymes. | [7] | |
| Uridine Phosphorylase (UP) | Escherichia coli | Widely used and well-characterized. | [1][8] |
| Aeropyrum pernix | Highly thermostable. | [6] | |
| Thymidine Phosphorylase (TP) | Escherichia coli | Evaluated for 5-methyluridine synthesis. | [1] |
Reaction Systems: From Purified Enzymes to Whole-Cell Biocatalysts
The enzymatic synthesis of 5-methyluridine can be carried out using either purified enzymes or whole-cell systems. Each approach has its own set of advantages and considerations.
Purified/Partially Purified Enzyme Systems
This approach involves the use of isolated and at least partially purified enzymes. It offers greater control over the reaction conditions and can lead to higher product purity. A one-pot, two-enzyme system is commonly employed.
Experimental Protocol: One-Pot Synthesis with Purified Enzymes
This protocol is a generalized representation based on common practices in the literature.[6][8]
-
Enzyme Preparation: Obtain or prepare partially purified purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP).
-
Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate buffer, pH 7.0-7.4), dissolve the substrates: guanosine (ribose donor) and thymine (acceptor base).
-
Enzyme Addition: Add the PNP and UP enzymes to the reaction mixture. The optimal enzyme loading should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzymes (e.g., 60-70°C for thermostable enzymes) with gentle agitation.[6][7]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of 5-methyluridine, guanosine, and thymine using High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the reaction has reached completion (or equilibrium), terminate it by heating or by adding a quenching agent.
-
Product Purification: Purify the 5-methyluridine from the reaction mixture using standard chromatographic techniques.
Whole-Cell Biocatalysis
An alternative and often more cost-effective approach is the use of whole microorganisms as biocatalysts.[9][10][11] This method eliminates the need for enzyme purification, and the cellular machinery can provide cofactors if needed. The cells can be used in a free or immobilized state.
Advantages of Whole-Cell Systems:
-
Cost-Effective: Eliminates the need for expensive and time-consuming enzyme purification.[9][11]
-
Increased Enzyme Stability: The cellular environment can protect enzymes from degradation.[9]
-
Cofactor Regeneration: In some cases, the cell's metabolic pathways can regenerate necessary cofactors.[9]
Optimization of Synthesis: Key Parameters for Maximizing Yield
To achieve high yields of 5-methyluridine, it is crucial to optimize several key reaction parameters.
| Parameter | Optimal Range/Considerations | Rationale & Insights | References |
| pH | 7.0 - 8.5 | The optimal pH depends on the specific enzymes used. Most bacterial nucleoside phosphorylases function well in neutral to slightly alkaline conditions. | [5][8][12] |
| Temperature | 60 - 70°C (for thermostable enzymes) | Higher temperatures increase substrate solubility and reaction rates. Using thermostable enzymes prevents denaturation and reduces contamination risk. | [6][7][12] |
| Substrate Concentration | 50 mM - 300 mM | High substrate concentrations can increase productivity, but solubility limitations of guanosine may require operation in a slurry. | [1][5] |
| Phosphate Concentration | 20 mM - 100 mM | Phosphate is a crucial substrate for the phosphorolysis step. Its concentration can influence the reaction equilibrium. | [4][5] |
| Enzyme Loading | To be determined empirically | The ratio of PNP to UP/TP and the total enzyme concentration will affect the overall reaction rate and efficiency. | [8] |
High yields of over 85% have been reported under optimized conditions, with guanosine conversions exceeding 95%.[6][8][12]
Downstream Processing and Analytical Methods
Purification: Following the enzymatic reaction, 5-methyluridine needs to be purified from the remaining substrates, byproducts (e.g., guanine), and enzymes or cells. This is typically achieved using standard chromatographic techniques, such as ion-exchange or reverse-phase chromatography.
Analytical Monitoring: Accurate monitoring of the reaction is essential for process control and optimization. High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the various nucleosides and bases in the reaction mixture.[4][13]
Conclusion and Future Perspectives
The enzymatic synthesis of 5-methyluridine via transglycosylation is a robust and highly efficient method that offers significant advantages over traditional chemical routes. By carefully selecting the appropriate enzymes, whether in purified form or as whole-cell biocatalysts, and by optimizing key reaction parameters, researchers can achieve high yields of this valuable pharmaceutical intermediate. The use of thermostable enzymes and whole-cell systems, in particular, points towards more scalable and economically viable production processes. Future research may focus on enzyme engineering to further improve substrate specificity and catalytic efficiency, as well as the development of continuous flow reactor systems for large-scale industrial production.
References
-
Visser, D. F., et al. (2010). High-yielding cascade enzymatic synthesis of 5-methyluridine using a novel combination of nucleoside phosphorylases. Biocatalysis and Biotransformation, 28(4), 269-276. [Link]
-
Fan, L., et al. (2012). Two-step efficient synthesis of 5-methyluridine via two thermostable nucleoside phosphorylase from Aeropyrum pernix. Applied Microbiology and Biotechnology, 93(5), 1961-1968. [Link]
-
Hori, N., Uehara, K., & Mikami, Y. (1992). Enzymatic Synthesis of 5-Methyluridine from Adenosine and Thymine with High Efficiency. Bioscience, Biotechnology, and Biochemistry, 56(4), 580-582. [Link]
-
Hori, N., Uehara, K., & Mikami, Y. (1991). Enzymatic Synthesis of 5-Methyluridine from Adenosine and Thymine with High Efficiency. NII-Electronic Library Service. [Link]
-
Hori, N., Watanabe, M., Sunagawa, K., Uehara, K., & Mikami, Y. (1991). Production of 5-methyluridine by immobilized thermostable purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase from Bacillus stearothermophilus JTS 859. Journal of Biotechnology, 17(2), 121-131. [Link]
-
Li, S., et al. (2024). Engineering Substrate Promiscuity of Nucleoside Phosphorylase Via an Insertions–Deletions Strategy. JACS Au. [Link]
-
Gordon, G. E. R., et al. (2011). Defining a process operating window for the synthesis of 5-methyluridine by transglycosylation of guanosine and thymine. ResearchGate. [Link]
-
Mikhailov, S. N., et al. (2020). Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases: A Synthetic Concept for the Preparation of Purine Modified 2′-Deoxyribonucleosides from Ribonucleosides. Molecules, 25(21), 5034. [Link]
-
Visser, D. F., et al. (2010). High-yielding cascade enzymatic synthesis of 5-methyluridine using a novel combination of nucleoside phosphorylases. Taylor & Francis Online. [Link]
-
Utagawa, T., et al. (1989). Enzymatic Production of 5-Methyluridine from Purine Nucleosides and Thymine by Erwinia carotovora AJ-2992. Agricultural and Biological Chemistry, 53(12), 3209-3215. [Link]
-
Pinto, A., Contente, M. L., & Tamborini, L. (2019). Advances on whole cell biocatalysis in flow. Green Chemistry, 21(23), 6205-6218. [Link]
-
de Carvalho, C. C. C. R. (2017). Whole cell biocatalysts: essential workers from Nature to the industry. Microbial Biotechnology, 10(2), 250-263. [Link]
-
Chen, R. R., & Li, C. (2017). Whole-cell biocatalysts by design. Biotechnology Advances, 35(6), 775-780. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Two-step efficient synthesis of 5-methyluridine via two thermostable nucleoside phosphorylase from Aeropyrum pernix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of 5-methyluridine by immobilized thermostable purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase from Bacillus stearothermophilus JTS 859 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defining a process operating window for the synthesis of 5-methyluridine by transglycosylation of guanosine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
5-methyluridine-d4 chemical properties and stability
An In-Depth Technical Guide to 5-Methyluridine-d4: Chemical Properties and Stability for Advanced Bioanalytical Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-methyluridine-d4, a deuterated analogue of the endogenous nucleoside ribothymidine. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core chemical properties, stability profile, and critical applications of this stable isotope-labeled standard. Our focus is on the causality behind its use, particularly in quantitative mass spectrometry, to ensure the highest standards of data integrity and analytical robustness.
Introduction: The Significance of 5-Methyluridine-d4 in Quantitative Analysis
5-Methyluridine (also known as ribothymidine) is a naturally occurring pyrimidine nucleoside that is a primary degradation product of transfer RNA (tRNA).[1][2] Its presence and concentration in biological fluids are of significant interest in clinical and metabolic research, particularly as a potential biomarker for various physiological and pathological states, including cancer.[2]
Accurate quantification of such endogenous molecules requires an internal standard that can correct for analytical variability. 5-Methyluridine-d4 is the deuterium-labeled form of 5-methyluridine, engineered to serve as an ideal internal standard for isotope dilution mass spectrometry (IDMS).[3][4] In this role, it is indispensable for correcting variations arising from sample extraction, matrix effects, ionization efficiency, and instrument drift.[5][6] Because it is chemically identical to the analyte, it co-elutes during chromatography and exhibits the same behavior during sample preparation and ionization, but its increased mass allows it to be distinguished by the mass spectrometer.[5][7] This ensures the highest level of precision and accuracy in quantitative bioanalysis.[3][6]
Core Physicochemical Properties
The utility of 5-methyluridine-d4 as an internal standard is fundamentally linked to its well-defined chemical and physical properties. These characteristics ensure its behavior is predictable and consistent with its non-labeled counterpart.
| Property | Value | Source(s) |
| Chemical Name | 6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | [8] |
| Molecular Formula | C₁₀H₁₀D₄N₂O₆ | [1][9] |
| Molecular Weight | ~262.25 g/mol | [1][8][9] |
| CAS Number | 82845-85-0 | [1][2][8] |
| Appearance | Crystalline Solid | [10] |
| Melting Point | 183 - 187 °C (for non-labeled 5-methyluridine) | [11] |
| Solubility | Soluble in DMSO (~10 mg/ml), Dimethylformamide (~16 mg/ml), and PBS (pH 7.2, ~5 mg/ml) | [10] |
| Required Purity | Isotopic Purity: ≥98%; Chemical Purity: >99% | [1][5] |
Stability Profile: Ensuring Analytical Integrity
The stability of a deuterated internal standard is paramount. Degradation or isotopic exchange can compromise the integrity of quantitative data. Therefore, understanding the stability of 5-methyluridine-d4 under various conditions is critical for its proper handling and application.
Temperature and Storage
For long-term storage, 5-methyluridine-d4 should be kept as a solid at -20°C, where its non-labeled counterpart is stable for at least four years.[10] Once in solution, its stability decreases. Aqueous solutions should be prepared fresh for each use; storing aqueous solutions for more than one day is not recommended to prevent potential hydrolysis.[10] To maintain integrity, it is also advisable to minimize repetitive freeze-thaw cycles of stock solutions.[12]
pH and Hydrolytic Stability
Like many nucleosides, 5-methyluridine-d4 is susceptible to degradation under harsh pH conditions. Strongly acidic or basic solutions should be avoided, as they can catalyze the hydrolysis of the N-glycosidic bond, cleaving the deuterated thymine base from the ribose sugar moiety.[13][14] This degradation would render the standard useless for quantification. The pyrimidine ring itself can also undergo degradation under extreme conditions.[15]
Isotopic Stability and Deuterium Exchange
A critical consideration for any deuterated standard is the potential for deuterium-hydrogen (D-H) exchange. The deuterium atoms on the methyl group (CD₃) are generally stable. However, the deuterium at the C6 position of the pyrimidine ring could be susceptible to exchange under certain conditions, such as exposure to strong bases or prolonged heating in protic solvents.[13] Such an exchange would alter the mass of the standard and interfere with accurate quantification. Therefore, maintaining neutral or mildly acidic conditions during sample preparation and analysis is crucial.
Primary Degradation Pathway
The most probable degradation pathway for 5-methyluridine-d4 under suboptimal storage or experimental conditions is the hydrolysis of the N-glycosidic bond.
Application in Quantitative Bioanalysis: A Practical Workflow
The primary application of 5-methyluridine-d4 is as an internal standard for the quantification of endogenous 5-methyluridine by LC-MS/MS. This technique, known as Isotope Dilution Mass Spectrometry (IDMS), is the gold standard for quantitative bioanalysis.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS relies on adding a known quantity of the stable isotope-labeled analyte (5-methyluridine-d4) to the unknown sample at the earliest stage of sample preparation.[3] Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same loss during extraction, the same degree of ion suppression or enhancement (matrix effects), and the same response to instrumental variations.[3][5] The mass spectrometer differentiates between the analyte and the standard based on their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate and precise concentration of the analyte can be determined, irrespective of sample loss or matrix interference.
Experimental Protocol: Quantification of 5-Methyluridine in Human Plasma
This protocol provides a validated, step-by-step methodology for a typical bioanalytical workflow.
Step 1: Preparation of Solutions
-
Stock Solutions: Prepare a 1 mg/mL stock solution of 5-methyluridine and 5-methyluridine-d4 in DMSO. Store at -20°C.
-
Calibration Standards: Serially dilute the 5-methyluridine stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the 5-methyluridine-d4 stock solution to a final concentration of 100 ng/mL in the same diluent.
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial for analysis.
Step 3: LC-MS/MS Analysis
-
LC System: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a suitable gradient from 5% to 95% B over several minutes to ensure separation from other matrix components.
-
MS System: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
5-Methyluridine Transition: m/z 259.1 → 127.1
-
5-Methyluridine-d4 Transition: m/z 263.1 → 131.1
-
Step 4: Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of 5-methyluridine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Bioanalytical Workflow Visualization
Conclusion: A Foundation for Trustworthy Data
5-Methyluridine-d4 is more than a mere reagent; it is a critical tool that underpins the reliability and reproducibility of quantitative bioanalytical methods. Its well-characterized physicochemical properties and predictable stability, when handled correctly, provide the foundation for robust assay performance. By effectively compensating for the inherent variabilities of complex biological matrices and analytical instrumentation, 5-methyluridine-d4 enables researchers and drug developers to generate high-quality, trustworthy data essential for advancing scientific understanding and therapeutic innovation.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- AptoChem. Deuterated internal standards and bioanalysis.
- Benchchem. The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- PubChem. 5-Methyl Uridine-d4. National Institutes of Health.
- Chen, C., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research.
-
Wang, Y., et al. (2015). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Oxford Academic. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research. Available from: [Link]
- Santa Cruz Biotechnology. This compound.
- MedchemExpress. 5-Methyluridine-d4.
- Axios Research. This compound.
-
PubChem. 5-Methyluridine. National Institutes of Health. Available from: [Link]
- Pharmaffiliates. This compound.
-
Frantzi, M., et al. (2012). Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV. Bioanalysis. Available from: [Link]
-
Kim, J. T., & Gmeiner, W. H. (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available from: [Link]
-
Nikolova, S., et al. (2003). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-dideoxythymidine derivatives. PubMed. Available from: [Link]
-
MedchemExpress. 5-Methyluridine-d4 (Japanese). Available from: [Link]
-
Chen, C., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. PubMed. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. This compound | C10H14N2O6 | CID 46782360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - CAS - 82845-85-0 | Axios Research [axios-research.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Function of 5-Methyluridine (m5U) in Non-coding RNA
Abstract: Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, add a critical layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, 5-methyluridine (m5U), one of the earliest to be discovered, has garnered renewed interest for its multifaceted roles in the biogenesis and function of non-coding RNAs (ncRNAs). While most famously known for its presence in transfer RNA (tRNA), the functional implications of m5U are now understood to extend to ribosomal RNA (rRNA) and potentially other ncRNA species. This technical guide provides an in-depth exploration of the enzymatic machinery, functional consequences, and disease relevance of m5U in ncRNAs. We will delve into the core mechanisms by which m5U influences ncRNA structure and function, detail state-of-the-art methodologies for its detection and analysis, and discuss its emerging role as a potential biomarker and therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal RNA modification.
The Biogenesis of 5-Methyluridine: The 'Writers' of the m5U Mark
The methylation of uridine at the C5 position is a highly conserved modification catalyzed by a specific class of S-adenosyl-L-methionine (SAM)-dependent enzymes known as RNA (uracil-5-)-methyltransferases. These enzymes, often referred to as "writers," are responsible for installing the m5U mark on their target RNA substrates.
The primary enzymes responsible for m5U formation vary between organisms and cellular compartments. In mammals, TRMT2A (tRNA methyltransferase 2 homolog A) is the principal enzyme for methylating cytosolic tRNAs at position 54.[1][2] Its paralog, TRMT2B, is localized to the mitochondria, where it is responsible for m5U modifications in both mitochondrial tRNAs and the 12S mitochondrial ribosomal RNA (rRNA).[3][4] In yeast, the homologous enzyme is Trm2, while in bacteria like E. coli, it is TrmA.[2][3]
The catalytic process involves the transfer of a methyl group from the cofactor SAM to the C5 position of a specific uridine residue within the target RNA molecule, resulting in the formation of m5U and S-adenosyl-L-homocysteine (SAH).
Caption: Role of m5U54 in tRNA maturation and translational control.
Ribosomal RNA (rRNA): A Mitochondrial Focus
While largely absent from eukaryotic cytoplasmic rRNA, m5U modifications are present in mitochondrial rRNA (mt-rRNA). [3][5]The nuclear-encoded enzyme TRMT2B catalyzes m5U formation in the small subunit of the mitochondrial ribosome (12S mt-rRNA). [4]The loss of this modification does not appear to affect the stability of the mt-rRNA itself but is important for the proper assembly of the mitochondrial ribosome and overall efficiency of mitochondrial protein translation. [4][6]This function is critical for maintaining the integrity of the mitochondrial respiratory chain.
Other Non-Coding RNAs: An Emerging Frontier
The study of m5U in other ncRNAs, such as long non-coding RNAs (lncRNAs) and enhancer RNAs (eRNAs), is a developing field. While the related modification 5-methylcytosine (m5C) has been more extensively mapped in these ncRNA species, the full extent and functional significance of m5U are still under active investigation. [7][8][9]Given the structural roles of m5U, it is plausible that it could influence the secondary structures of lncRNAs, thereby affecting their interactions with chromatin and protein partners.
Methodologies for the Detection and Analysis of m5U
Studying m5U requires a suite of specialized techniques, each with distinct advantages in terms of resolution, sensitivity, and throughput. The choice of method depends on the specific research question, from transcriptome-wide mapping to precise site validation.
Comparison of Key m5U Detection Methods
| Method | Principle | Resolution | Pros | Cons |
| m5U-IP-Seq (MeRIP-Seq) | Immunoprecipitation of fragmented RNA using an m5U-specific antibody, followed by high-throughput sequencing. [10][11] | ~100-200 nucleotides | Transcriptome-wide, cost-effective for mapping modified regions. | Low resolution (identifies regions, not specific sites), antibody-dependent. |
| Mass Spectrometry (LC-MS/MS) | Digestion of RNA to nucleosides/oligonucleotides, separation by liquid chromatography, and identification/quantification by tandem mass spectrometry. [12][13] | Single nucleotide | Gold standard, unambiguous identification and quantification, detects novel modifications. | Low throughput, requires specialized equipment and expertise, higher sample input. |
| FICC-Seq / miCLIP-Seq | Methods combining antibody recognition with chemical crosslinking or enzymatic steps to achieve higher resolution mapping. [14][15] | Single nucleotide | Transcriptome-wide, base-resolution mapping. | Technically complex, potential for biases from crosslinking or enzymatic steps. |
| Computational Prediction | Machine learning models (e.g., m5UPred, RNADSN) trained on known m5U sites to predict new sites from primary sequence information. [16][15][17][18] | Single nucleotide | High throughput, generates hypotheses for experimental validation. | Predictive, requires experimental validation, performance depends on training data quality. |
Experimental Protocol: Methylated RNA Immunoprecipitation followed by Sequencing (m5U-IP-Seq)
This protocol provides a generalized workflow for enriching m5U-containing RNA fragments from total cellular RNA for subsequent analysis by high-throughput sequencing.
I. RNA Extraction and Fragmentation
-
Extract total RNA from cells or tissues using a TRIzol-based method. Ensure high quality and integrity (RIN > 7.0).
-
Remove genomic DNA contamination by treating with DNase I.
-
Fragment the RNA to an average size of 100-200 nucleotides using either enzymatic (e.g., RNase III) or chemical (e.g., metal-ion mediated) fragmentation. Verify fragment size on a Bioanalyzer.
II. Immunoprecipitation (IP)
-
Prepare the anti-m5U antibody by incubating it with Protein A/G magnetic beads in IP buffer.
-
Add the fragmented RNA to the antibody-bead complex. For each experiment, set aside a small fraction (e.g., 5-10%) of the fragmented RNA as an "input" control.
-
Incubate the mixture for 2 hours to overnight at 4°C with gentle rotation to allow the antibody to bind to m5U-containing RNA fragments.
-
Wash the beads extensively with a series of low- and high-salt wash buffers to remove non-specifically bound RNA.
-
Elute the bound RNA from the beads using an appropriate elution buffer (e.g., containing N6-methyladenosine as a competitor or using a high pH buffer).
III. Library Preparation and Sequencing
-
Purify the eluted RNA (the IP sample) and the input control RNA.
-
Construct sequencing libraries from both the IP and input samples using a strand-specific RNA-seq library preparation kit. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
IV. Bioinformatic Analysis
-
Align the sequencing reads from both IP and input samples to the appropriate reference genome/transcriptome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions that are significantly enriched in the IP sample compared to the input control. These enriched "peaks" represent putative m5U-modified regions.
Caption: High-level workflow for m5U-IP-Seq analysis.
Implications in Disease and Therapeutic Potential
The fundamental role of m5U in regulating the function of the translation machinery means its dysregulation is implicated in various human diseases.
-
Cancer: Several RNA methyltransferases, including those related to m5U writers, are aberrantly expressed in cancer. [19]For instance, NSUN2, which primarily targets cytosine but is part of the broader RNA methyltransferase family, is frequently upregulated in cancers like breast cancer and is associated with aggressive tumor phenotypes and poor prognosis. [19][20]By modulating tRNA function and translation efficiency, m5U writers can impact the synthesis of proteins crucial for cell proliferation, survival, and stress responses, thereby contributing to tumorigenesis. [7][21]* Neurological Disorders: Proper protein synthesis is paramount for neuronal function and development. As m5U contributes to translation fidelity, defects in its machinery could lead to proteotoxic stress and have been linked to neurodevelopmental deficiencies. [22][23]* Systemic Lupus Erythematosus: Aberrant expression of m5U has been reported in patients with systemic lupus erythematosus, suggesting a potential role in autoimmune disorders. [18][24] The enzymes responsible for m5U deposition, such as TRMT2A, represent potential therapeutic targets. Developing small molecule inhibitors against these enzymes could provide a novel strategy for modulating protein translation in diseases where it is dysregulated, such as cancer. Furthermore, the inclusion of modified nucleosides like m5U in synthetic mRNA therapeutics has been shown to reduce immunogenicity and enhance protein expression, a principle that is foundational to the success of mRNA vaccines and therapies. [25][26]
Conclusion and Future Directions
5-methyluridine, a subtle yet powerful modification, is a key regulator of non-coding RNA function. Its role in stabilizing tRNA structure and fine-tuning ribosome translocation places it at the heart of protein synthesis and cellular homeostasis. While its function in tRNA is well-established, the exploration of m5U in mitochondrial rRNA and other ncRNA species is expanding our understanding of its regulatory scope. Advances in detection technologies, from high-resolution sequencing to sensitive mass spectrometry, are enabling researchers to map m5U sites with unprecedented accuracy. These tools will be crucial in deciphering the complete m5U epitranscriptome and understanding how its dysregulation contributes to human disease. The continued investigation into the writers, readers, and erasers of m5U holds immense promise for the development of novel diagnostic biomarkers and targeted therapeutic interventions.
References
-
NSUN2 - Wikipedia. Wikipedia. [Link]
-
The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer - PMC - NIH. National Center for Biotechnology Information. [Link]
-
The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer - ResearchGate. ResearchGate. [Link]
-
TRMT2A Gene: Function, Role in Disease, and Research. BenchSci. [Link]
-
TRMT2A Gene - GeneCards | TRM2A Protein. GeneCards. [Link]
-
NSUN2-mediated RNA methylation: Molecular mechanisms and clinical relevance in cancer. ScienceDirect. [Link]
-
TRMT2A - tRNA (uracil-5-)-methyltransferase homolog A - Homo sapiens (Human) | UniProtKB - UniProt. UniProt. [Link]
-
A robust deep learning approach for identification of RNA 5-methyluridine sites. Eindhoven University of Technology Research Portal. [Link]
-
Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PNAS. Proceedings of the National Academy of Sciences. [Link]
-
Human TRMT2A methylates tRNA and contributes to translation fidelity - Oxford Academic. Oxford University Press. [Link]
-
Enhanced Detection of Post-Transcriptional Modifications Using a Mass-Exclusion List Strategy for RNA Modification Mapping by LC-MS/MS - NIH. National Center for Biotechnology Information. [Link]
-
Human TRMT2A methylates different components of the translation machinery and contributes to translation fidelity | bioRxiv. bioRxiv. [Link]
-
Recent Advances in the Biological Functions of 5-Methyluridine (m 5 U) RNA Modification. ResearchGate. [Link]
-
Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging - Frontiers. Frontiers. [Link]
-
iRNA-m5U: A sequence based predictor for identifying 5-methyluridine modification sites in Saccharomyces cerevisiae - ResearchGate. ResearchGate. [Link]
-
Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation | Analytical Chemistry - ACS Publications. American Chemical Society Publications. [Link]
-
Conserved 5-methyluridine tRNA modification modulates ribosome translocation - bioRxiv. bioRxiv. [Link]
-
Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed. National Center for Biotechnology Information. [Link]
-
Modifications in the T arm of tRNA globally determine tRNA maturation, function, and cellular fitness | PNAS. Proceedings of the National Academy of Sciences. [Link]
-
(PDF) Conserved 5-methyluridine tRNA modification modulates ribosome translocation. ResearchGate. [Link]
-
Deciphering the pseudouridine nucleobase modification in human diseases: From molecular mechanisms to clinical perspectives - NIH. National Center for Biotechnology Information. [Link]
-
Label-free, direct localization and relative quantitation of the RNA nucleobase methylations m6A, m5C, m3U, and m5U by top-down mass spectrometry - Semantic Scholar. Semantic Scholar. [Link]
-
RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - MDPI. MDPI. [Link]
-
m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PubMed Central. National Center for Biotechnology Information. [Link]
-
m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - NIH. National Center for Biotechnology Information. [Link]
-
Decoding the ribosome's hidden language: rRNA modifications as key players in cancer dynamics and targeted therapies - PubMed Central. National Center for Biotechnology Information. [Link]
-
Methylation of Ribosomal RNA: A Mitochondrial Perspective - Frontiers. Frontiers. [Link]
-
RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Chemical Modifications of Ribosomal RNA - NCBI. National Center for Biotechnology Information. [Link]
-
Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC. National Center for Biotechnology Information. [Link]
-
Widespread occurrence of 5-methylcytosine in human coding and non-coding RNA - PMC. National Center for Biotechnology Information. [Link]
-
Elucidating the Functions of Non-Coding RNAs from the Perspective of RNA Modifications - MDPI. MDPI. [Link]
-
m5UPred: A Web Server for the Prediction of RNA 5-Methyluridine Sites from Sequences - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Methylated RNA Immunoprecipitation Assay to Study Modifications | Protocol Preview. YouTube. [Link]
-
Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - NIH. National Center for Biotechnology Information. [Link]
-
Methylated RNA Immunoprecipitation Assay to Study m C Modification in Arabidopsis - Plamorf. Plamorf. [Link]
-
The Role of Noncoding RNA Pseudouridylation in Nuclear Gene Expression Events. ScienceDirect. [Link]
-
(PDF) Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine - ResearchGate. ResearchGate. [Link]
-
Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PubMed. National Center for Biotechnology Information. [Link]
Sources
- 1. genecards.org [genecards.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Decoding the ribosome's hidden language: rRNA modifications as key players in cancer dynamics and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modifications of Ribosomal RNA - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Methylation of Ribosomal RNA: A Mitochondrial Perspective [frontiersin.org]
- 7. The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Widespread occurrence of 5-methylcytosine in human coding and non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. plamorf.eu [plamorf.eu]
- 12. Enhanced Detection of Post-Transcriptional Modifications Using a Mass-Exclusion List Strategy for RNA Modification Mapping by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. m5UPred: A Web Server for the Prediction of RNA 5-Methyluridine Sites from Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NSUN2-mediated RNA methylation: Molecular mechanisms and clinical relevance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NSUN2 - Wikipedia [en.wikipedia.org]
- 21. Frontiers | Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging [frontiersin.org]
- 22. pnas.org [pnas.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyluridine as a Urinary Biomarker for Cancer: From tRNA Metabolism to Clinical Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of cancer diagnostics is continually evolving, with a pressing need for non-invasive, reliable, and sensitive biomarkers for early detection, prognostic monitoring, and therapeutic assessment. Modified nucleosides, the molecular building blocks of RNA, have emerged as a promising class of biomarkers.[1][2][3] These molecules are metabolic byproducts of RNA turnover, and their excretion in urine is often elevated in cancer patients due to accelerated cellular metabolism and RNA processing.[1][2] This guide focuses on 5-methyluridine (m5U), a modified pyrimidine nucleoside, exploring its biological origins, the analytical methodologies for its detection in urine, and its potential as a clinical biomarker in oncology. We will delve into the intricate connection between transfer RNA (tRNA) methylation, the enzymes responsible for this modification, and their dysregulation in tumorigenesis, providing a comprehensive resource for professionals in cancer research and drug development.
The Biological Rationale: Why 5-Methyluridine?
To appreciate 5-methyluridine (m5U), also known as ribothymidine, as a cancer biomarker, we must first understand its cellular origin and function.[4] Unlike the major nucleosides, modified nucleosides like m5U are primarily derived from the post-transcriptional modification of RNA, particularly transfer RNA (tRNA).[2][5]
The Role of tRNA Modification in Cellular Function and Cancer
Transfer RNAs are not merely passive carriers of amino acids; they are central to the regulation of protein synthesis. Their function and stability are heavily dependent on a complex pattern of over 100 different chemical modifications.[6][7] These modifications, catalyzed by specific enzymes, are crucial for maintaining the structural integrity of tRNA, ensuring accurate codon recognition, and influencing the overall efficiency and fidelity of translation.[6][8]
In cancer, the landscape of tRNA modification is often dramatically altered.[7][9] Cancer cells exhibit dysregulated expression and activity of tRNA modifying enzymes, such as methyltransferases, to support their high proliferative rate and adapt to metabolic stress.[7][9] This "hijacking" of the translation machinery allows for the selective synthesis of proteins that promote tumor growth, metastasis, and chemoresistance.[9][10]
5-Methyluridine (m5U) and the TRMT2A/B Enzymes
5-methyluridine is one of the most common and highly conserved tRNA modifications.[4][11] It is typically found at position 54 in the TΨC loop of most eukaryotic and bacterial tRNAs, where it plays a critical role in stabilizing the tertiary structure of the molecule.[4][8][11] The methylation of uridine at this position is catalyzed by the tRNA methyltransferase 2 homolog A (TRMT2A) in the cytoplasm and TRMT2B in both the cytoplasm and mitochondria.[8]
Dysregulation of these enzymes has been linked to cancer biology. For instance, TRMT2A-mediated m5U modification can influence cell proliferation, and its knockout has been shown to promote cell growth in certain models, suggesting a potential role as a tumor suppressor.[7]
The Pathway to Urinary Excretion
Cancer is characterized by a high rate of cell turnover. As cancer cells proliferate and die, their cellular components, including RNA, are degraded. When tRNA is broken down, the modified nucleosides are not recycled into new nucleic acid chains.[5] Instead, they are released from the cell and, due to their water-soluble nature, are efficiently cleared by the kidneys and excreted in the urine.[2][5]
This metabolic process forms the basis for using urinary m5U as a biomarker. An elevated rate of tRNA turnover in a cancer patient leads to a higher concentration of m5U and other modified nucleosides in their urine compared to healthy individuals.[2][3]
Analytical Methodologies: Detecting m5U in Urine
The accurate and sensitive quantification of 5-methyluridine in a complex biological matrix like urine is paramount for its validation as a biomarker.[12] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[13][14]
Sample Collection and Pre-treatment
The integrity of the analytical workflow begins with robust sample handling.
-
Collection: First-morning urine is often preferred to minimize diurnal variations and dietary impacts, though 24-hour collections can also be used for comprehensive excretion analysis.[14][15] Samples should be collected in sterile containers and immediately frozen at -20°C or -80°C to prevent degradation.[14]
-
Normalization: Urinary concentrations can vary significantly with hydration status. To account for this, nucleoside levels are typically normalized to urinary creatinine concentration, expressed as ng/mg creatinine.[14][16]
-
Pre-treatment (Sample Cleanup): Urine contains numerous salts and endogenous compounds that can interfere with LC-MS/MS analysis, causing a phenomenon known as matrix effects.[13] A sample cleanup step is therefore critical.
-
Liquid-Liquid Extraction (LLE): A simple and cost-effective method involves protein precipitation and extraction using a solvent like acetonitrile. The sample is mixed with a high volume of cold acetonitrile, vortexed, and centrifuged. The supernatant, containing the analytes, is then collected and evaporated before being reconstituted in the initial mobile phase.[13] This method is suitable for large-scale clinical sample analysis.[13]
-
Solid-Phase Extraction (SPE): For higher selectivity, SPE can be employed. Molecularly Imprinted Polymers (MIPs) designed specifically for 5-methyluridine and other pyrimidine nucleosides have been developed to selectively capture these analytes while washing away interfering substances.[12][17]
-
The Gold Standard: LC-MS/MS Analysis
The core of the analytical process involves separating the nucleoside from other urinary components and then detecting it with high specificity.
-
Chromatography: Due to the polar nature of nucleosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase (RP) chromatography.[13][14] HILIC provides better retention for polar compounds, leading to improved separation from the void volume and enhanced sensitivity.[13]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[14] In MRM, a specific precursor ion (the molecular ion of m5U) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product transition is unique to the analyte, minimizing the chance of false positives.
-
Internal Standard: A crucial element for a self-validating protocol is the use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled m5U). This standard is added to every sample at the beginning of the preparation process. It behaves identically to the endogenous m5U during extraction and ionization but is distinguished by the mass spectrometer due to its higher mass. By calculating the ratio of the analyte peak area to the internal standard peak area, any variations in sample recovery or instrument response are effectively cancelled out, ensuring high accuracy and reproducibility.[16][18]
Protocol: Quantification of 5-Methyluridine in Human Urine via HILIC-MS/MS
This protocol describes a robust, self-validating method for the quantification of m5U.
1. Reagents and Materials:
-
5-methyluridine analytical standard
-
Stable isotope-labeled 5-methyluridine (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or malic acid (mobile phase additive)[13]
-
Creatinine standard
-
Microcentrifuge tubes (1.5 mL)
-
HILIC analytical column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)[13]
2. Sample Preparation (LLE):
-
Thaw frozen urine samples at room temperature.[14]
-
Vortex each sample to ensure homogeneity.
-
Transfer 100 µL of urine into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to each sample, standard, and quality control (QC) sample.
-
Add 900 µL of cold acetonitrile.[13]
-
Vortex vigorously for 3 minutes to precipitate proteins and extract analytes.[14]
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile:10% water).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
3. Creatinine Determination:
-
Separately determine the creatinine concentration in an aliquot of each urine sample using a commercially available kit (e.g., Jaffe' reaction-based assay) to normalize the final m5U concentration.[14]
4. LC-MS/MS Conditions:
-
LC System: Agilent 1260 Infinity or equivalent.[14]
-
Column: SeQuant ZIC-HILIC or equivalent.[14]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 min, wash, and re-equilibrate.
-
Flow Rate: 300 µL/min.
-
Injection Volume: 5 µL.[14]
-
MS System: QTRAP 4000 or equivalent triple quadrupole mass spectrometer.[14]
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
5-methyluridine: Determine precursor [M+H]⁺ and optimize fragment ions.
-
Internal Standard: Determine precursor [M+H]⁺ and optimize fragment ions.
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the IS. Generate a calibration curve using standards prepared in a surrogate matrix (e.g., water or synthetic urine).
Clinical Significance and Performance Data
While research into 5-methyluridine as a standalone marker is ongoing, numerous studies have demonstrated the utility of urinary modified nucleosides as a panel for cancer detection and monitoring.[1][3][19][20] The collective excretion pattern of several nucleosides often provides greater diagnostic power than a single analyte.
Studies have shown that the urinary levels of various modified nucleosides are significantly elevated in patients with cancers of the breast, colon, lung, bladder, and stomach compared to healthy controls.[19][20][21][22]
| Cancer Type | Key Findings | Methodology | Reference(s) |
| Bladder Cancer | Levels of m1A, ac4C, and 1-MeI were significantly higher in cancer patients. A combination of 1-MeI and m1A yielded a sensitivity of 92.45% and specificity of 87.50%. | HPLC/ESI-Q-TOF-MS | [19] |
| Breast Cancer | A panel of methylated nucleosides, including m1A, m1G, and m1I, showed elevated levels in the urine of breast cancer patients. | HILIC-MS/MS | [13] |
| Colorectal Cancer | Urinary nucleoside panel demonstrated a sensitivity of 71%, significantly higher than the 29% sensitivity of the conventional protein marker CEA. Levels of m1G and m1A correlated with tumor size and stage. | Column-switching HPLC | [21] |
| Multiple Cancers | A panel of six nucleosides served as a good diagnostic marker for breast and colon cancers. | HPLC-MS/MS | [20] |
| General Oncology | Using an artificial neural network to analyze a panel of nucleosides, a sensitivity of 97% and specificity of 85% were achieved in differentiating cancer patients from healthy controls. | Chromatography | [3] |
This table summarizes findings for panels of modified nucleosides, which typically include precursors or related compounds to 5-methyluridine. Data for m5U as a single marker is less established but is an active area of research.
The power of this approach lies in its non-invasive nature. A simple urine test could potentially be used for:
-
Early Detection: Screening high-risk populations to identify potential malignancies before clinical symptoms appear.[1]
-
Prognostic Monitoring: Tracking the levels of nucleosides post-surgery or during therapy to monitor for recurrence or treatment response.[19][21] For example, in bladder cancer patients, levels of certain nucleosides dropped significantly after surgery and rose again in cases of recurrence.[19]
-
Therapeutic Efficacy: A rapid decrease in urinary nucleoside levels could indicate a positive response to chemotherapy or radiation.[21]
Future Directions and Challenges
While promising, the translation of 5-methyluridine and other nucleosides into routine clinical diagnostics faces several hurdles.
-
Specificity: Elevated nucleoside levels are not exclusive to cancer and can be associated with other conditions involving high cell turnover, such as inflammatory diseases or viral infections. This necessitates the use of a panel of multiple biomarkers to create a more specific "cancer signature."
-
Standardization: Protocols for sample collection, processing, and analysis need to be rigorously standardized across different laboratories to ensure comparable and reproducible results. The development of certified reference materials and commercial kits will be crucial.
-
Large-Scale Validation: Large, multi-center prospective clinical trials are required to validate the clinical utility of urinary nucleoside panels for specific cancer types and to establish definitive diagnostic cutoff values.
-
Integration with Other 'Omics': The future of cancer diagnostics likely lies in a multi-faceted approach. Integrating urinary nucleoside data (metabolomics) with genomics (e.g., circulating tumor DNA), proteomics, and transcriptomics could provide a holistic and highly accurate picture of a patient's disease status.
Conclusion
5-methyluridine stands as a compelling candidate biomarker rooted in the fundamental biology of cancer. Its origin in the dysregulated tRNA metabolism of tumor cells and its convenient, non-invasive detection in urine position it, as part of a broader nucleoside panel, as a powerful tool for the future of oncology. The analytical workflows, centered on robust HILIC-MS/MS methods, are well-established and capable of delivering the high-quality, quantitative data required for clinical validation. For researchers and drug development professionals, urinary modified nucleosides represent a tangible opportunity to develop next-generation diagnostics that can improve patient outcomes through earlier detection and more personalized monitoring of cancer.
References
- tRNA modification and cancer: potential for therapeutic prevention and intervention - PMC. (URL: )
- Modified nucleosides as biomarkers for early cancer diagnose in exposed popul
- Dysregulation of tRNA methylation in cancer: Mechanisms and targeting therapeutic str
- Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - NIH. (URL: )
- Urinary modified nucleosides as novel biomarkers for diagnosis and prognostic monitoring of urothelial bladder cancer - PubMed. (URL: )
- Full article: Urinary Modified Nucleosides as Tumor Markers - Taylor & Francis Online. (URL: )
- Dysregulation of tRNA methylation in cancer: Mechanisms and targeting therapeutic strategies - ResearchG
- Urinary nucleosides as biomarkers of breast, colon, lung, and gastric cancer in Taiwanese. (URL: )
- The biological function of tRNA methylation in cancer cells.
- impact of tRNA modifications on translation in cancer: identifying novel therapeutic avenues - Oxford Academic. (URL: )
- Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PubMed. (URL: )
- Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PubMed Central. (URL: )
- Urinary nucleosides as biological markers for patients with colorectal cancer - PMC - NIH. (URL: )
- Urinary Nucleosides as Biomarkers of Breast, Colon, Lung, and Gastric Cancer in Taiwanese - PMC - NIH. (URL: )
- Conserved 5-methyluridine tRNA modification modulates ribosome transloc
- tRNA methylation in cancer - ResearchG
- Molecularly imprinted polymer of 5-methyluridine for solid-phase extraction of pyrimidine nucleoside cancer markers in urine - PubMed. (URL: )
- Molecularly imprinted polymer of 5-methyluridine for solid-phase extraction of pyrimidine nucleoside cancer markers in urine | Request PDF - ResearchG
- Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer P
- LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes P
- Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine - PMC - NIH. (URL: )
- Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed. (URL: )
- Isolation and characterization of 5-carbamoylmethyluridine and 5-carbamoylmethyl-2-thiouridine
- deoxycytidine in Human Urine by Isotope Dilution LC-MS/MS: Correlations with N-Methylated Purines and Oxidized DNA Lesions | Chemical Research in Toxicology - ACS Public
- 5-Methyluridine - Wikipedia. (URL: )
Sources
- 1. Modified nucleosides as biomarkers for early cancer diagnose in exposed populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tRNA modification and cancer: potential for therapeutic prevention and intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dysregulation of tRNA methylation in cancer: Mechanisms and targeting therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and characterization of 5-carbamoylmethyluridine and 5-carbamoylmethyl-2-thiouridine from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecularly imprinted polymer of 5-methyluridine for solid-phase extraction of pyrimidine nucleoside cancer markers in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Urinary modified nucleosides as novel biomarkers for diagnosis and prognostic monitoring of urothelial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Urinary nucleosides as biomarkers of breast, colon, lung, and gastric cancer in Taiwanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Urinary nucleosides as biological markers for patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Urinary Nucleosides as Biomarkers of Breast, Colon, Lung, and Gastric Cancer in Taiwanese - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Methyluridine-d4: NMR Spectral Data and Interpretation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-methyluridine-d4, a deuterated isotopologue of the naturally occurring nucleoside, 5-methyluridine.[1][2][3] As a critical tool in drug discovery and metabolic research, understanding the precise structural features of such labeled compounds is paramount. This document delves into the fundamental principles of NMR spectroscopy as applied to deuterated molecules, offers a detailed interpretation of both ¹H and ¹³C NMR spectra, and presents a validated, step-by-step protocol for data acquisition. The causality behind experimental choices is explained, ensuring a robust and reproducible methodology. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling them to confidently identify, characterize, and utilize 5-methyluridine-d4 in their work.
Introduction: The Significance of 5-Methyluridine and Isotopic Labeling
5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside that plays a crucial role in the structure and function of RNA.[2][3] It is a common post-transcriptional modification found in transfer RNA (tRNA), where it contributes to the stability of the T-loop.[3] The study of 5-methyluridine and its analogs is of significant interest in various fields, including cancer research, virology, and drug development.[3][4]
Isotopic labeling, the practice of replacing an atom with one of its isotopes, is a powerful technique in analytical chemistry. In the context of drug development and metabolism studies, stable isotopes like deuterium (²H or D) are frequently incorporated into drug molecules.[1][5] Deuteration can serve multiple purposes:
-
Metabolic Tracing: Labeled compounds act as tracers, allowing researchers to follow the metabolic fate of a drug or metabolite within a biological system.[1][5]
-
Internal Standards: Deuterated analogs are ideal internal standards for quantitative analysis by mass spectrometry (MS) and NMR because they have nearly identical chemical properties to their non-labeled counterparts but are distinguishable by their mass or NMR signal.[1][5][6]
-
Pharmacokinetic Modulation: The substitution of hydrogen with deuterium can sometimes alter the pharmacokinetic profile of a drug, a strategy that has gained attention in drug design.[1][5]
5-Methyluridine-d4 is a specifically labeled version of 5-methyluridine where four hydrogen atoms have been replaced by deuterium. According to its IUPAC name, 6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione, the deuterium atoms are located at the C6 position of the pyrimidine ring and on the methyl group at the C5 position.[7]
This guide will focus on the NMR spectral characterization of this important molecule.
Principles of NMR Spectroscopy for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating molecular structure.[8][9][10] When analyzing deuterated compounds, several key principles come into play:
-
Deuterium's NMR Invisibility in ¹H NMR: Deuterium (²H) has a different gyromagnetic ratio than protium (¹H) and resonates at a much different frequency.[11][12][13] Consequently, in a standard ¹H NMR experiment, the deuterium atoms are "silent," leading to the disappearance of signals corresponding to the replaced protons.[11]
-
Effect on Adjacent Protons: While deuterium itself is not observed in ¹H NMR, it can influence the signals of nearby protons. The coupling between a proton and a deuteron (J-coupling) is generally much smaller than proton-proton coupling and often not resolved, leading to a simplification of the spectrum.
-
¹³C NMR Considerations: In ¹³C NMR, a carbon atom bonded to a deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling. The chemical shift of the deuterated carbon may also be slightly shifted upfield compared to its protonated counterpart.
-
The Role of Deuterated Solvents: It is standard practice to dissolve samples in deuterated solvents for ¹H NMR to minimize overwhelming signals from the solvent's protons.[12][14][15][16][17] These solvents are never 100% deuterated, and the small residual proton signals are useful as chemical shift references.[12][14]
Structural Elucidation of 5-Methyluridine-d4
To accurately interpret the NMR spectra of 5-methyluridine-d4, it is essential to first understand the structure and the expected spectral features of its non-deuterated parent compound, 5-methyluridine.
Diagram 1: Molecular Structure and Atom Numbering of 5-Methyluridine
Caption: A streamlined workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 5-methyluridine-d4. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent. Deuterium oxide (D₂O) is a suitable solvent for this polar molecule. [18][19]Using a high-purity solvent (e.g., 99.96% D) is crucial to minimize residual solvent signals. [15] * Thoroughly mix the sample by vortexing to ensure complete dissolution and homogeneity.
-
Transfer the solution into a clean, dry 5 mm NMR tube. Ensure no solid particles are present.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Engage the deuterium lock system, which uses the deuterium signal from the solvent to stabilize the magnetic field, ensuring high resolution. [12] * Perform shimming to optimize the homogeneity of the magnetic field, which results in sharp, well-defined peaks.
-
Calibrate the chemical shift scale. For D₂O, the residual HDO peak at approximately 4.79 ppm is a convenient reference. [20]
-
-
¹H NMR Data Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Apply a solvent suppression technique if the residual HDO peak is too intense and obscures nearby signals.
-
-
¹³C NMR Data Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H couplings.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be required to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Perform phase correction and baseline correction to ensure accurate peak shapes and integration.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Assign the peaks in both the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integrations, as discussed in Section 3.
-
Conclusion: A Self-Validating System for Structural Confirmation
The NMR analysis of 5-methyluridine-d4 provides a self-validating system for confirming its structure and isotopic purity. The ¹H NMR spectrum confirms the successful deuteration at the C6 and 5-methyl positions through the conspicuous absence of their corresponding signals. The remaining ribose proton signals confirm the integrity of the sugar moiety. Concurrently, the ¹³C NMR spectrum validates the carbon framework and provides definitive evidence of deuteration through the characteristic splitting patterns of the C6 and 5-methyl carbons.
For professionals in drug development, this detailed NMR characterization is indispensable. It ensures the identity and purity of the isotopically labeled standard, which is fundamental for its use in quantitative bioanalytical assays (e.g., LC-MS/MS) and for tracking metabolic pathways. By following the protocols and interpretive logic outlined in this guide, researchers can confidently utilize 5-methyluridine-d4 as a reliable tool in their scientific endeavors.
References
-
Wikipedia. Deuterium NMR. [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
PubChem. 5-Methyluridine. [Link]
-
PubChem. 5-Methyl Uridine-d4. [Link]
-
Isotope Science / Alfa Chemistry. NMR Solvents. [Link]
-
Chemistry For Everyone. What Are Common NMR Solvents?. [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
ElectronicsAndBooks. NMR Studies on the Self-Association of Uridine and Uridine Analogues. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Royal Society of Chemistry. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and their acid analogues (chm 5 Us). [Link]
-
Wikipedia. 5-Methyluridine. [Link]
-
Grokipedia. 5-Methyluridine. [Link]
-
SpectraBase. Uridine - Optional[1H NMR] - Chemical Shifts. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
PubMed. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0240328). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000296). [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
YouTube. NMR Spectroscopy. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Human Metabolome Database. Showing metabocard for Ribothymidine (HMDB0000884). [Link]
-
Chemguide. HIGH RESOLUTION NUCLEAR MAGNETIC RESONANCE (NMR) SPECTRA. [Link]
-
PubMed Central. Radiopharmaceuticals and their applications in medicine. [Link]
-
PubMed Central. Synthesis and clinical application of new drugs approved by FDA in 2022. [Link]
-
MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]
-
Nature. Applications of machine learning in drug discovery and development. [Link]
-
PubMed. Recent applications of click chemistry in drug discovery. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C10H14N2O6 | CID 46782360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. azooptics.com [azooptics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. studymind.co.uk [studymind.co.uk]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 18. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: ( R )- and ( S )-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04760A [pubs.rsc.org]
- 20. chem.washington.edu [chem.washington.edu]
An In-Depth Technical Guide to 5-Methyluridine (m5U) Pathway Analysis in Cellular Models
Introduction: Beyond the Canonical—The Emerging Significance of 5-Methyluridine
For decades, the central dogma of molecular biology provided a foundational framework for understanding the flow of genetic information. However, this framework is elegantly nuanced by a vast landscape of post-transcriptional RNA modifications, collectively known as the "epitranscriptome." These chemical alterations are not mere decorations; they are critical regulators of RNA stability, function, and localization. Among the more than 170 known RNA modifications, 5-methyluridine (m5U), also known as ribothymidine, stands out for its prevalence and conserved roles across species.[1][2]
Initially identified as a hallmark of transfer RNA (tRNA), where it is crucial for structural integrity and proper protein synthesis, m5U has since been discovered in ribosomal RNA (rRNA), messenger RNA (mRNA), and other non-coding RNAs.[3][4] This widespread presence points to its involvement in a diverse array of cellular processes, including the regulation of gene expression, stress responses, and cellular proliferation.[1][3] Aberrant m5U levels have been implicated in various human diseases, including cancer and metabolic disorders, making the m5U pathway a compelling area for both fundamental research and therapeutic development.[2][5]
This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the m5U pathway and presents a technically robust framework for its analysis in cellular models. We will move beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring that your investigations are both rigorous and insightful.
Section 1: The Molecular Machinery of m5U Metabolism
Understanding the enzymes that write, and potentially erase, m5U is fundamental to analyzing its pathway. The methylation of uridine at the C5 position is a precise enzymatic process.[6][7]
The "Writers": m5U Methyltransferases
The installation of m5U is catalyzed by a specific class of enzymes that utilize S-adenosyl-L-methionine (SAM) as a methyl donor. In mammals, the key players are:
-
TRMT2A (tRNA Methyltransferase 2A): This is the primary enzyme responsible for installing the highly conserved m5U modification at position 54 (m5U54) in the T-loop of cytosolic tRNAs.[6] This modification is critical for stabilizing the tRNA's L-shaped tertiary structure.
-
TRMT2B: A paralog of TRMT2A, TRMT2B is responsible for m5U54 modification in mitochondrial tRNAs.[8]
-
NSUN Family (NOP2/Sun Domain Family): Several members of the NSUN family have been identified as m5U methyltransferases for rRNA and mRNA. For example, NSUN2 has been shown to be a major m5U writer for various RNAs, including some mRNAs and tRNAs.[9][10][11][12]
The activity of these enzymes is a critical control point. Their expression and localization can be regulated by cellular signaling pathways, nutrient availability, and stress conditions, thereby dynamically tuning the m5U landscape.
Cellular Functions Modulated by m5U
The functional consequences of m5U modification are context-dependent, varying with the type of RNA and the location of the modification.
-
tRNA Stability and Decoding Fidelity: The m5U54 modification in the T-loop of tRNAs is crucial for maintaining their structural integrity.[13] Loss of this modification can lead to tRNA fragmentation and altered protein synthesis, particularly under stress conditions.[13] It helps to ensure translational accuracy and efficiency.[3]
-
Ribosome Biogenesis and Function: m5U modifications within rRNA are implicated in the proper assembly of ribosomal subunits and the overall regulation of translation.[14] They can influence ribosome dynamics and the efficiency of protein synthesis.[15]
-
mRNA Translation and Stability: The presence of m5U in mRNA can impact its translation efficiency and stability, although this is an area of active investigation. It is hypothesized that m5U may influence codon-anticodon interactions or the recruitment of RNA-binding proteins that regulate mRNA fate.[16]
-
Stress Response: Cells dynamically regulate m5U levels in response to various stressors, such as oxidative stress and nutrient deprivation.[1][5] This suggests that m5U is part of a broader adaptive mechanism to modulate protein synthesis and promote cell survival.[13]
Below is a diagram illustrating the core biosynthesis pathway of m5U in different RNA species.
Section 2: A Methodological Toolkit for m5U Analysis
A multi-pronged experimental approach is essential to comprehensively analyze the m5U pathway. This involves quantifying global m5U levels, mapping their precise locations within RNA transcripts, and elucidating their functional impact.
Global Quantification of m5U
The first step in many studies is to determine if there are global changes in m5U levels in response to a given perturbation (e.g., drug treatment, gene knockout).
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is the gold standard for accurate and absolute quantification of nucleoside modifications.[17] Total RNA is enzymatically hydrolyzed into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer. The amount of m5U is quantified relative to the amount of canonical uridine.
-
Causality Behind the Choice: LC-MS/MS offers unparalleled specificity and sensitivity, allowing for the detection of subtle changes in modification levels.[18] It is the most trustworthy method for validating findings from less direct techniques.
-
Self-Validating System: The use of stable isotope-labeled internal standards for both m5U and uridine allows for precise quantification by correcting for variations in sample preparation and instrument response.
Step-by-Step Protocol for LC-MS/MS Quantification of m5U:
-
RNA Isolation: Extract total RNA from cellular models using a high-quality RNA isolation kit. Ensure the RNA has a high integrity number (RIN > 8) as determined by capillary electrophoresis.
-
RNA Digestion:
-
To 1-2 µg of total RNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
-
-
Sample Cleanup: Remove proteins and enzymes by filtration through a 10 kDa molecular weight cutoff filter.
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of aqueous and organic mobile phases.
-
Detect and quantify m5U and uridine using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Calculate the m5U/U ratio.
-
Method 2: Antibody-Based Dot Blot
-
Principle: This semi-quantitative method utilizes an antibody that specifically recognizes m5U.[19][20][21][22] Total RNA is spotted onto a membrane, which is then incubated with the anti-m5U antibody. The signal is typically detected using a chemiluminescent or fluorescent secondary antibody.[23]
-
Causality Behind the Choice: Dot blots are excellent for screening a large number of samples to identify significant changes in global m5U levels. They are faster and less expensive than LC-MS/MS.
-
Self-Validating System: A methylene blue stain of the membrane after immunodetection is crucial to normalize the antibody signal to the total amount of RNA spotted in each dot, ensuring that observed differences are not due to loading variations.
| Feature | LC-MS/MS | Antibody-Based Dot Blot |
| Quantification | Absolute, highly accurate | Semi-quantitative |
| Sensitivity | High (picogram range) | Moderate |
| Throughput | Lower | High |
| Cost | High (instrumentation) | Low |
| Expertise | Requires specialized operator | Relatively simple |
| Primary Use | Gold-standard validation | High-throughput screening |
Transcript-Specific Mapping of m5U Sites
Identifying the precise location of m5U modifications is key to understanding their function. High-throughput sequencing-based methods have been developed for this purpose.
Method: m5U-Seq (Bisulfite Sequencing)
-
Principle: This method leverages the chemical properties of bisulfite, which deaminates cytosine to uracil but does not affect m5U or 5-methylcytosine (m5C).[24] Therefore, in the resulting sequencing data, endogenous uridines and bisulfite-converted cytosines will be read as thymine (T), while m5U sites will also be read as T. By comparing to a non-bisulfite-treated library, m5U sites can be inferred.
-
Causality Behind the Choice: Bisulfite sequencing provides single-nucleotide resolution mapping across the transcriptome, enabling the discovery of novel m5U sites in various RNA species.[25][26][27]
-
Self-Validating System: The protocol requires parallel sequencing of a library without bisulfite treatment as a reference. Additionally, spike-in RNA controls with known m5U sites should be included to assess the efficiency and accuracy of the procedure.
The workflow for a typical m5U-seq experiment is depicted below.
Section 3: Interrogating the Functional Consequences of m5U
Once changes in m5U levels or locations are identified, the next critical step is to determine their functional impact on cellular processes, particularly protein synthesis.
Method: Ribosome Profiling (Ribo-Seq)
-
Principle: Ribo-seq provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment.[28][29] Cells are treated with a translation elongation inhibitor, and nuclease is used to digest all RNA not protected by ribosomes. The resulting ~30-nucleotide "footprints" are isolated and sequenced, revealing the precise positions of ribosomes on the mRNA.[30][31]
-
Causality Behind the Choice: By comparing ribosome profiling data between control cells and cells with altered m5U levels (e.g., TRMT2A knockout), one can directly assess the impact on translation. Changes in ribosome occupancy on specific transcripts can indicate altered translation initiation or elongation rates.[16]
-
Self-Validating System: It is essential to perform parallel RNA-seq on the same samples. Normalizing ribosome footprint counts to mRNA abundance distinguishes true translational regulation from changes in transcription.
Step-by-Step Protocol Outline for Ribosome Profiling:
-
Cell Lysis and Ribosome Stalling: Lyse cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Nuclease Digestion: Treat the lysate with RNase I to digest unprotected mRNA.
-
Ribosome Isolation: Isolate monosomes by sucrose density gradient ultracentrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).
-
Library Preparation and Sequencing: Prepare a sequencing library from the footprints and perform deep sequencing.
-
Data Analysis: Align footprint reads to the transcriptome to determine ribosome density along each mRNA.
Section 4: Integrated Analysis Workflow: A Hypothetical Case Study
To illustrate how these techniques can be integrated, consider a hypothetical study investigating the effect of a novel anti-cancer compound on the m5U pathway.
Hypothesis: Compound X inhibits the m5U writer enzyme NSUN2, leading to reduced translation of specific oncogenic proteins.
-
Initial Screen (Global Analysis): Treat cancer cells with Compound X. Use LC-MS/MS to confirm if global m5U levels are reduced compared to vehicle-treated controls.
-
Mapping the Impact (Transcriptome-wide): If global levels are down, perform m5U-seq to identify which specific mRNA transcripts have lost m5U modifications.
-
Functional Consequence (Translational Analysis): Conduct ribosome profiling on treated and control cells. Correlate the loss of m5U on specific mRNAs with changes in their ribosome occupancy.
-
Validation: If Ribo-seq shows decreased translation of, for example, the MYC oncogene mRNA (which lost m5U), validate this by Western blotting to confirm a reduction in MYC protein levels.
This integrated approach provides a robust, multi-layered line of evidence to mechanistically link the action of a compound to a specific molecular pathway and its functional cellular outcome.
Conclusion and Future Outlook
The study of 5-methyluridine is a rapidly advancing field. The methodologies described in this guide provide a solid foundation for researchers to explore the intricacies of the m5U pathway. As our understanding grows, so too will our technological capabilities. The development of new chemical tools, improved sequencing technologies like direct RNA sequencing, and more sophisticated computational models will undoubtedly uncover deeper layers of regulation and function. A thorough and methodologically sound analysis of the m5U pathway holds great promise for revealing fundamental biological insights and identifying novel therapeutic targets for a range of human diseases.
References
-
iRNA-m5U: A sequence based predictor for identifying 5-methyluridine modification sites in Saccharomyces cerevisiae. (2021). ResearchGate. [Link]
-
m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features. (2023). Frontiers in Microbiology. [Link]
-
RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. (2022). Genes. [Link]
-
m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation. (2023). BMC Biology. [Link]
-
Conserved 5-methyluridine tRNA modification modulates ribosome translocation. (2021). Proceedings of the National Academy of Sciences. [Link]
-
m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation. (2023). ResearchGate. [Link]
-
Recent Advances in the Biological Functions of 5-Methyluridine (m 5 U) RNA Modification. (n.d.). ResearchGate. [Link]
-
RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. (2022). Genes. [Link]
-
Ribosome Profiling: Global Views of Translation. (2017). Cold Spring Harbor Perspectives in Biology. [Link]
-
Indirect competitive ELISA based on monoclonal antibody for the detection of 5-hydroxymethyl-2-furfural in milk, compared with HPLC. (2013). Journal of Dairy Science. [Link]
-
Conserved 5-methyluridine tRNA modification modulates ribosome translocation. (2021). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
NSUN2 and TRMT2A are the major RNA m⁵C and m⁵U methyltransferases, respectively. (n.d.). ResearchGate. [Link]
-
TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria. (2019). RNA Biology. [Link]
-
Modern Ribosome Profiling: Unlocking Translational Insights. (2024). Immagina Biotechnology. [Link]
-
Antibody-Based Identification Methods. (2018). UC Davis Viticulture and Enology. [Link]
-
m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs. (2022). International Journal of Molecular Sciences. [Link]
-
Absolute quantification of exogenous stimuli-induced nucleic acid modification dynamics with LC-MS. (2020). bioRxiv. [Link]
-
Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine. (2022). ResearchGate. [Link]
-
Bisulfite Sequencing - detect DNA Methylation. (2020). YouTube. [Link]
-
Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine. (2022). Molecular Cancer. [Link]
-
Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. (2018). Methods. [Link]
-
Mammalian NSUN2 introduces 5-methylcytidines into mitochondrial tRNAs. (2017). Nucleic Acids Research. [Link]
-
Development and Validation of a Robust LC-MS/MS Method for the Simultaneous Quantification of Doxifluridine and its Two Metabolites in Beagle Dog Plasma. (2015). ResearchGate. [Link]
-
Bisulfite-free whole-genome mapping of 5-methylcytosine at single-base resolution by NTD-seq. (2024). Science China Life Sciences. [Link]
-
NSUN2 introduces 5-methylcytosines in mammalian mitochondrial tRNAs. (2019). Nucleic Acids Research. [Link]
-
Vital roles of m5C RNA modification in cancer and immune cell biology. (2023). Frontiers in Immunology. [Link]
-
Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. (2022). Nucleic Acids Research. [Link]
-
Modifications of Ribosome Profiling that Provide New Data on the Translation Regulation. (2021). Biochemistry (Moscow). [Link]
-
Monoclonal antibody-based molecular imaging strategies and theranostic opportunities. (2019). Journal of Controlled Release. [Link]
-
deoxyuridine to monitor the biological activity of J-binding protein. (2020). DSpace@Leiden. [Link]
-
Monitoring mRNA Translation by RNA Modifications -STAMP (Surveying Targets by APOBEC-Mediated Profiling). (n.d.). Available Technologies. [Link]
-
5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance. (2024). Journal of Experimental & Clinical Cancer Research. [Link]
-
Development and application of a monoclonal antibody-based blocking ELISA for detection of antibodies to Tembusu virus in multiple poultry species. (2018). BMC Veterinary Research. [Link]
-
The m5 C methyltransferase NSUN2 promotes codon-dependent oncogenic translation by stabilising tRNA in anaplastic thyroid cancer. (2023). Clinical and Translational Medicine. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]
-
Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics. (2019). Nature Structural & Molecular Biology. [Link]
-
Strategies for analyzing bisulfite sequencing data. (2017). bioRxiv. [Link]
Sources
- 1. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. cris.unibo.it [cris.unibo.it]
- 11. Frontiers | Vital roles of m5C RNA modification in cancer and immune cell biology [frontiersin.org]
- 12. The m5 C methyltransferase NSUN2 promotes codon-dependent oncogenic translation by stabilising tRNA in anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. pnas.org [pnas.org]
- 17. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Indirect competitive ELISA based on monoclonal antibody for the detection of 5-hydroxymethyl-2-furfural in milk, compared with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 21. Monoclonal antibody-based molecular imaging strategies and theranostic opportunities [thno.org]
- 22. Development and application of a monoclonal antibody-based blocking ELISA for detection of antibodies to Tembusu virus in multiple poultry species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. antibodiesinc.com [antibodiesinc.com]
- 24. youtube.com [youtube.com]
- 25. Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bisulfite-free whole-genome mapping of 5-methylcytosine at single-base resolution by NTD-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Ribosome Profiling: Global Views of Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Modern Ribosome Profiling: Unlocking Translational Insights [immaginabiotech.com]
- 30. Modifications of Ribosome Profiling that Provide New Data on the Translation Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. (SD2020-306) Monitoring mRNA Translation by RNA Modifications -STAMP (Surveying Targets by APOBEC-Mediated Profiling) - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 5-Methyluridine in Biological Matrices Using a Stable Isotope-Labeled Internal Standard
Abstract & Introduction
1.1. Scientific Context: The Importance of 5-Methyluridine (m5U) Post-transcriptional modifications of RNA are critical regulators of gene expression and cellular function. 5-methyluridine (m5U), a common modification found in various RNA species, particularly transfer RNA (tRNA), plays a significant role in stabilizing tRNA structure and ensuring translational fidelity.[1] Altered levels of m5U and other modified nucleosides have been implicated in various disease states, including cancer and viral infections, making them valuable targets for diagnostics and therapeutic development. Accurate and precise quantification of m5U in complex biological matrices is therefore essential for advancing our understanding of its biological role and clinical utility.
1.2. Analytical Challenge and Methodological Principle Quantifying low-abundance nucleosides in complex biological samples presents significant analytical challenges, including matrix interference, ion suppression, and potential analyte degradation.[2] To overcome these obstacles, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for its superior sensitivity and specificity.[3]
This application note details a highly selective and sensitive LC-MS/MS method for the quantification of 5-methyluridine. The core of this method is the principle of stable isotope dilution, which employs 5-methyluridine-d4 (a deuterated analog) as an internal standard (IS). The IS is chemically identical to the analyte but mass-shifted, allowing it to co-elute and experience identical sample preparation variations and matrix effects.[2] By measuring the ratio of the analyte to the IS, highly accurate and precise quantification is achieved. This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by major regulatory bodies.[4][5][6]
Experimental Design & Rationale
Workflow Overview
The analytical workflow is a multi-stage process designed for robustness and reproducibility. Each stage is optimized to minimize analyte loss and variability, ensuring data integrity from sample collection to final concentration reporting.
Caption: High-level workflow for 5-methyluridine quantification.
Materials and Reagents
| Material | Supplier/Grade | Rationale |
| 5-Methyluridine | Sigma-Aldrich or equivalent | Certified reference standard for calibrators and QCs. |
| 5-Methyluridine-d4 | Toronto Research Chemicals or equivalent | Stable isotope-labeled internal standard (SIL-IS). |
| Acetonitrile (ACN) | LC-MS Grade | For protein precipitation and mobile phase. High purity minimizes background noise. |
| Methanol (MeOH) | LC-MS Grade | For stock solution preparation and mobile phase. |
| Water | Type I, 18.2 MΩ·cm | For mobile phase and sample reconstitution. |
| Formic Acid (FA) | LC-MS Grade | Mobile phase additive to improve peak shape and ionization efficiency by promoting protonation. |
| Ammonium Acetate | LC-MS Grade | Optional mobile phase additive to improve chromatographic resolution. |
| Human Plasma (K2EDTA) | Reputable Bio-supplier | Biological matrix for calibrators, QCs, and method validation. |
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
Rationale: The accuracy of the entire assay depends on the precise preparation of stock and working solutions. Using a certified reference standard and a calibrated balance is mandatory.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of 5-methyluridine and 5-methyluridine-d4 into separate volumetric flasks.
-
Dissolve in methanol to create a final concentration of 1 mg/mL for each. Store at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the 1 mg/mL 5-methyluridine stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions. These will be used to spike the biological matrix for the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the 1 mg/mL 5-methyluridine-d4 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
-
Calibration Standards and Quality Controls (QCs):
-
Spike blank human plasma with the appropriate working standard solutions to achieve the final calibration curve concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).
-
Biological Sample Preparation Protocol
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[7] Acetonitrile is chosen as it efficiently precipitates proteins while keeping the analytes in solution. Evaporation and reconstitution concentrate the sample and ensure compatibility with the initial mobile phase conditions.[8]
-
Aliquot: Pipette 50 µL of study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Precipitation/Extraction: Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 180 µL of the supernatant to a new set of tubes or a 96-well plate. Avoid disturbing the protein pellet.
-
Evaporate: Dry the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of Mobile Phase A (see section 3.3). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Inject: Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Rationale: A reversed-phase C18 column is selected for its proven ability to retain and separate polar molecules like nucleosides.[9] A gradient elution with an acidified mobile phase ensures sharp peaks and efficient separation from potential interferences. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, as this technique monitors a specific precursor-to-product ion transition for both the analyte and the IS.[2]
3.3.1. Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent |
| Column Temp | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 5.1 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
3.3.2. Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| MS System | Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| 5-Methyluridine | |
| 5-Methyluridine-d4 (IS) | |
| Ion Source Temp | 550°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
| Collision Energy | Optimized via infusion (typically 15-25 eV) |
Note: The transition m/z 259.1 → 127.1 corresponds to the fragmentation of the protonated 5-methyluridine molecule to its protonated methyluracil base.[9]
Bioanalytical Method Validation
Rationale: To ensure the reliability of data for pharmacokinetic, toxicokinetic, or clinical studies, the method must be validated according to international guidelines.[5][6][10] This process demonstrates that the assay is suitable for its intended purpose.
Caption: Key parameters for bioanalytical method validation.
A summary of the validation experiments and typical acceptance criteria is provided below.
| Validation Parameter | Experiment Description | Acceptance Criteria (Typical) |
| Selectivity | Analyze six different batches of blank matrix to check for interferences at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity | Analyze a calibration curve with at least 6 non-zero standards over the desired concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Mid, and High concentrations in replicate (n=5) on three separate days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Compare the response of analyte spiked into post-extraction blank matrix with the response in a neat solution. | The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | Compare the response of analyte spiked pre-extraction with that of analyte spiked post-extraction. | Recovery should be consistent and reproducible. |
| Stability | Assess analyte stability in the matrix under various storage and handling conditions (e.g., 3 freeze-thaw cycles, 24h at room temp). | Mean concentration must be within ±15% of the nominal concentration. |
Potential Pitfalls and Expert Recommendations
-
Isomeric Interference: 5-Methyluridine (m5U) has isomers, such as 3-methyluridine (m3U), which have the same mass and can produce the same MRM transition.[9] The chromatographic separation is therefore critical . The provided LC gradient is designed to resolve these common isomers. It is imperative to confirm the retention time with a certified m5U standard.
-
Ion Suppression/Enhancement: While the SIL-IS corrects for most matrix effects, significant ion suppression can still impact sensitivity. Ensure adequate sample cleanup and chromatographic separation from endogenous phospholipids.
-
Analyte Stability: Nucleosides can be susceptible to degradation. Perform thorough stability testing, especially if samples will be stored for extended periods or undergo multiple freeze-thaw cycles.[6]
Conclusion
This application note provides a comprehensive, step-by-step protocol for the sensitive and accurate quantification of 5-methyluridine in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard. The method is grounded in established bioanalytical principles and is designed for robust performance and validation according to regulatory guidelines. By addressing key challenges such as isomeric specificity and matrix effects, this protocol serves as a reliable foundation for researchers and drug development professionals in the field of epitranscriptomics and biomarker discovery.
References
- J. Pharm. Biomed. Anal. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline.
- BenchChem. (2025). Application Note: Quantitative Analysis of 5-Formyl-2'-O-methyluridine by Mass Spectrometry.
- MDPI. (2020). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry.
- National Institutes of Health (NIH). (2010).
- U.S. Food and Drug Administration (FDA). (2024).
- European Medicines Agency (EMA). (2022).
- European Medicines Agency (EMA). (2011).
- International Council for Harmonisation (ICH). (2022).
- Shimadzu Scientific Instruments. LCMS Method A.
- National Institutes of Health (NIH). (2016). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry.
- Organomation. (2023). Preparing Samples for LC-MS/MS Analysis.
- LGC Group. (2012).
- PubMed Central (PMC). (2012).
Sources
- 1. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. fda.gov [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. mdpi.com [mdpi.com]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Robust Sample Preparation Strategies for the Quantification of 5-Methyluridine in Human Plasma
Introduction: The Significance of 5-Methyluridine in Clinical Research
5-Methyluridine (m5U), a modified pyrimidine nucleoside, is a component of certain RNA molecules. Its presence and concentration in biological fluids like plasma are of growing interest to researchers in oncology and other fields as a potential biomarker. The accurate quantification of m5U, often as part of a larger panel of modified nucleosides, provides insights into cellular metabolism, RNA turnover, and disease states.
However, the analysis of m5U in plasma presents significant analytical challenges. Plasma is a complex biological matrix, rich in high-abundance proteins such as albumin, which can interfere with analysis and mask the signal of low-concentration analytes like m5U.[1][2] Furthermore, endogenous components can cause ion suppression or enhancement in mass spectrometry, a phenomenon known as the matrix effect, which can compromise the accuracy and precision of quantification.[3][4][5][6][7]
Therefore, a robust and reproducible sample preparation protocol is paramount. The primary goals of this protocol are to efficiently remove interfering macromolecules, minimize matrix effects, and ensure high recovery of the target analyte, thereby enabling sensitive and accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note provides a detailed guide to pre-analytical considerations and two validated protocols for plasma sample preparation: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Critical Pre-Analytical Considerations: The Foundation of Reliable Data
The integrity of the analytical result is established long before the sample reaches the mass spectrometer. Errors introduced during sample collection and handling are often irreversible.[8] Adherence to strict pre-analytical protocols is crucial for minimizing variability and ensuring the stability of nucleosides in plasma.
-
Plasma vs. Serum: Plasma is the preferred matrix for nucleoside analysis.[9] The clotting process that forms serum can lead to the release of cellular components and enzymes from platelets and other blood cells, potentially altering the concentration of endogenous nucleosides.[9] For plasma collection, Ethylenediaminetetraacetic acid (EDTA) tubes are recommended.[10]
-
Sample Processing Time: Whole blood should be processed to plasma as soon as possible after collection, ideally within 4-6 hours, to prevent lysis of blood cells which can release genomic DNA and other interfering substances.[10][11]
-
Centrifugation: A double-centrifugation step is recommended to ensure the complete removal of cells and platelets, yielding platelet-poor plasma.[10] The initial centrifugation separates plasma from red blood cells, followed by a second, higher-speed centrifugation of the collected plasma.
-
Storage and Stability: For short-term storage (up to 5 days), plasma should be kept at 2°C to 8°C.[8] For long-term storage, samples must be frozen and maintained at -80°C to ensure the stability of nucleosides.[8][10] Studies on related nucleosides have shown good stability at -20°C for extended periods, but -80°C is considered best practice.[12] Avoid repeated freeze-thaw cycles, as they can degrade analytes.[12]
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma. It involves adding a water-miscible organic solvent, which disrupts the hydration shell around proteins, causing them to denature and precipitate.[1] Acetonitrile (ACN) is often preferred over methanol as it tends to produce a denser protein pellet that is easier to separate by centrifugation.[1][13]
Rationale: This method is valued for its simplicity, speed, and high analyte recovery. While it is less effective at removing other matrix components like phospholipids compared to SPE, its efficiency makes it suitable for high-throughput applications.[14][15] The use of a stable isotope-labeled internal standard is critical to compensate for any remaining matrix effects.[7]
Step-by-Step Methodology
-
Thaw Samples: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity.
-
Prepare Precipitation Solution: Prepare a solution of acetonitrile containing a suitable stable isotope-labeled internal standard (e.g., 5-Methyluridine-¹³C,¹⁵N₂). The internal standard is crucial for accurate quantification, correcting for variations in sample processing and instrument response.[4][16]
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add Precipitation Solvent: Add 300 µL of the cold (-20°C) acetonitrile/internal standard solution to the plasma sample. A 3:1 solvent-to-sample ratio is common and effective.[17]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[18]
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporate and Reconstitute: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase to concentrate the analyte and ensure compatibility with the chromatographic system.[19]
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a more selective sample preparation technique that not only removes proteins but also provides a more thorough cleanup by separating the analyte from other interfering substances based on physicochemical properties.[20][21][22] For a moderately polar compound like 5-methyluridine, a reversed-phase sorbent (e.g., C8 or C18) is a suitable choice.
Rationale: SPE offers superior cleanup compared to PPT, resulting in significantly lower matrix effects and potentially higher sensitivity.[20] While more time-consuming and costly per sample, the cleaner extract can improve the longevity of the analytical column and the robustness of the assay. The workflow involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest.
Step-by-Step Methodology
-
Pre-treat Sample: Dilute 100 µL of plasma with 100 µL of an aqueous solution (e.g., 2% phosphoric acid) to reduce viscosity and ensure proper binding to the SPE sorbent. Add the internal standard at this stage.
-
Condition Sorbent: Condition a reversed-phase SPE cartridge (e.g., C8, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent and ensures a reproducible interaction with the sample. Do not allow the sorbent to dry out.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a slow, steady flow rate (e.g., 1 mL/min) using a vacuum manifold to ensure efficient binding of 5-methyluridine to the sorbent.
-
Wash Sorbent: Wash the cartridge to remove salts, proteins, and other highly polar interferences. A common wash step involves passing 1 mL of 5% methanol in water.[20] This step is critical for removing impurities without prematurely eluting the target analyte.
-
Elute Analyte: Elute 5-methyluridine from the sorbent using a stronger organic solvent. Pass 1 mL of methanol or acetonitrile through the cartridge and collect the eluate.
-
Evaporate and Reconstitute: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
Method Comparison and Data Summary
The choice between PPT and SPE depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available resources.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Rationale & References |
| Throughput | High | Moderate to Low | PPT is faster and more amenable to automation in 96-well formats.[17] |
| Cost per Sample | Low | High | SPE requires cartridges and more solvent/reagent volumes. |
| Matrix Effect Reduction | Moderate | High | SPE provides a much cleaner extract, significantly reducing ion suppression/enhancement.[20][21] |
| Analyte Recovery | Generally High (>80%) | High, but method-dependent | PPT recovery is typically very good for small molecules.[13] SPE recovery requires optimization but can be excellent (≥92.3% reported for some drugs).[20] |
| Simplicity | Very Simple | Complex | SPE requires multiple, carefully controlled steps. |
| Suitability | High-throughput screening, routine analysis where sensitivity is not limiting. | Targeted, low-level quantification, methods requiring maximum robustness. | The choice depends on balancing the need for cleanup with throughput demands.[23] |
Conclusion
The successful quantification of 5-methyluridine in plasma is critically dependent on a well-designed and meticulously executed sample preparation strategy. Careful attention to pre-analytical variables, including prompt sample processing and appropriate storage, is the first line of defense against erroneous results.[8][10]
For sample cleanup, both Protein Precipitation and Solid-Phase Extraction are viable and effective methods.
-
Protein Precipitation offers a rapid, cost-effective workflow ideal for high-throughput analysis, though it requires careful management of potential matrix effects, typically through the use of a stable isotope-labeled internal standard.[13][14]
-
Solid-Phase Extraction provides a significantly cleaner sample, minimizing matrix effects and enhancing assay robustness, making it the preferred method for applications demanding the highest sensitivity and accuracy.[20]
The selection of the optimal protocol should be guided by the specific goals of the research, balancing the need for sample cleanliness with considerations of throughput, cost, and complexity.
References
-
DETERMINATION OF NUCLEOSIDES IN SERUM BY LC-MS/MS FOLLOWING PROTEIN PRECIPITATION WITH ORGANIC SOLVENT - MNK Publication. (2016). International Journal of Latest Research in Science and Technology. [Link]
-
Thierry, A. R., & El Messaoudi, S. (2014). Pre-Analytical Requirements for Analyzing Nucleic Acids from Blood. In Circulating Nucleic Acids in Early Diagnosis, Prognosis and Treatment of Human Diseases. Springer. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
-
Xue, Y. J., Liu, J., & Unger, S. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
-
Gray, N. P., McDougall, S. A., & Dean, J. R. (2012). Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma. Bioanalysis, 4(6), 675-684. [Link]
-
Hartwick, R. A., Van Haverbeke, D., McKeag, M., & Brown, P. R. (1979). Sample Preparation Techniques Prior to HPLC Analysis of Serum Nucleosides and Their Bases. Journal of Liquid Chromatography, 2(5), 725-744. [Link]
-
Kellner, S., et al. (2021). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]
-
van der Zwan, G., et al. (2021). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Journal of Chromatography A, 1658, 462615. [Link]
-
Schuhmacher, J., Zimmer, D., & Tesche, F. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950-1957. [Link]
-
Jegourel, D., et al. (2008). Molecularly imprinted polymer of 5-methyluridine for solid-phase extraction of pyrimidine nucleoside cancer markers in urine. Journal of Chromatography B, 867(1), 135-142. [Link]
-
Frantzi, M., et al. (2012). Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV. Bioanalysis, 4(4), 367-372. [Link]
-
Malek, A., & Bavar, A. (2014). Pre-analytical Practices in the Molecular Diagnostic Tests, A Concise Review. Journal of Medical Bacteriology, 3(3-4), 1-10. [Link]
-
Bio-Rad Laboratories. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? [Link]
-
Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1099-1102. [Link]
-
Dove Medical Press. (n.d.). Supplementary Table S1. [Link]
-
Tufegdžić, A., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7083. [Link]
-
Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651. [Link]
-
Fonseca, L., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Metabolomics, 19(1), 38. [Link]
-
Geyer, P. E., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protocols, 2(4), 100890. [Link]
-
Orzechowski, S., et al. (2020). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research, 48(12), 6563-6575. [Link]
-
Deveson, I. W., et al. (2018). Evaluation of pre-analytical factors affecting plasma DNA analysis. Scientific Reports, 8(1), 7375. [Link]
-
Li, D., & Zhu, M. (2010). A study on the interaction between 5-Methyluridine and human serum albumin using fluorescence quenching method and molecular modeling. Journal of Molecular Modeling, 16(2), 255-262. [Link]
-
Apffel, A., Zhao, L., & Sartain, M. J. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. [Link]
-
Schouten, Y., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Pharmaceuticals, 15(2), 127. [Link]
-
Leino, A., & Koivula, M. K. (2010). Stability of chemical and immunochemical analytes in uncentrifuged plasma samples. Clinical Chemistry and Laboratory Medicine, 48(7), 1047-1049. [Link]
-
Kim, Y., et al. (2022). Clinical Practice Guidelines for Pre-Analytical Procedures of Plasma Epidermal Growth Factor Receptor Variant Testing. Annals of Laboratory Medicine, 42(2), 173-183. [Link]
-
Zhang, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Analytical Chemistry, 91(11), 7239-7245. [Link]
-
University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. [Link]
-
Apffel, A., Zhao, L., & Sartain, M. J. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. [Link]
-
Finoulst, I., et al. (2011). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2011, 485159. [Link]
-
Zgoda, V. G., et al. (2020). Stability of Plasma Protein Composition in Dried Blood Spot during Storage. Molecules, 25(22), 5462. [Link]
-
Chemistry For Everyone. (2024). How Do You Prepare A Sample For LC-MS Analysis? YouTube. [Link]
-
Li, D., & Zhu, M. (2014). Study on the interaction between 4-thio-5-methyluridine and human serum albumin by spectroscopy and molecular modeling. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 724-731. [Link]
-
ResearchGate. (2023). I want to know the sample preparation methods for LC-MS/MS using blood sample. Can we convert liquid sample into solid or semisolid form? [Link]
-
ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures... [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-analytical Practices in the Molecular Diagnostic Tests, A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Practice Guidelines for Pre-Analytical Procedures of Plasma Epidermal Growth Factor Receptor Variant Testing [annlabmed.org]
- 11. Evaluation of pre-analytical factors affecting plasma DNA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mnkjournals.com [mnkjournals.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. dovepress.com [dovepress.com]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 5-Methyluridine in Human Urine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note & Protocol
Abstract
This document provides a comprehensive protocol for the sensitive and selective quantification of 5-methyluridine (m5U) in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 5-Methyluridine, a modified nucleoside, is an emerging biomarker with significant potential in oncology for early cancer detection and therapeutic monitoring.[1][2] This application note details every critical step, from sample collection and preparation to instrumental analysis and data interpretation, grounded in established scientific principles and best practices for biomarker assay validation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible analytical workflow.
Introduction: The Significance of 5-Methyluridine as a Urinary Biomarker
5-Methyluridine (m5U), also known as ribothymidine, is a post-transcriptionally modified nucleoside found in various RNA molecules, particularly transfer RNA (tRNA). These modifications are crucial for maintaining the structural stability and function of RNA. During cellular turnover, RNA is degraded, and its constituent nucleosides, including modified ones like m5U, are released. As they are not typically salvaged by cellular pathways, they are excreted in urine.[2]
Elevated levels of urinary modified nucleosides, including m5U, have been correlated with increased RNA turnover, a hallmark of proliferative diseases such as cancer.[1] Consequently, the quantification of m5U in urine presents a non-invasive approach for gaining insights into disease states, making it a valuable tool in clinical research and drug development. This protocol offers a validated method to accurately measure this promising biomarker.
Method Overview: The Analytical Rationale
The quantification of 5-methyluridine in a complex biological matrix like urine necessitates a highly selective and sensitive analytical technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its ability to separate the analyte of interest from endogenous interferences and unequivocally identify and quantify it based on its mass-to-charge ratio (m/z) and fragmentation pattern.
This protocol employs a workflow that begins with meticulous sample collection and preparation to ensure the stability and integrity of the analyte. This is followed by chromatographic separation using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography, and subsequent detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
LLE is a classic extraction technique that can also yield clean samples for analysis.
Step-by-Step LLE Protocol:
-
Thaw and Spike: Follow steps 1 and 2 from the SPE protocol.
-
Extraction: Add 3 mL of an organic solvent mixture (e.g., isopropanol:ethyl acetate, 1:3 v/v) to the spiked urine sample.
-
Vortex: Vortex the mixture vigorously for 2 minutes.
-
Centrifuge: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate and Reconstitute: Follow steps 7 and 8 from the SPE protocol.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides the necessary separation efficiency and resolution. |
| Column | HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm) | Excellent for retaining and separating polar compounds like nucleosides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ionization and aids in chromatographic separation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for gradient elution. |
| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min. | A typical gradient for separating polar analytes on a HILIC column. |
| Flow Rate | 0.3 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive MS detection. |
| Column Temperature | 40°C | Maintains consistent retention times and peak shapes. |
| MS System | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive quantification using MRM. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | 5-methyluridine readily forms positive ions in the presence of an acid. |
| MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions for quantification and confirmation. |
| Collision Energy | Instrument Dependent (Optimize as per instrument guidelines) | The energy required to fragment the precursor ion into the product ion. [3] |
| Dwell Time | 50-100 ms | The time spent acquiring data for each MRM transition. |
Table 1: LC-MS/MS Instrument Parameters
Table 2: Optimized MRM Transitions for 5-Methyluridine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| 5-Methyluridine | 259.1 | 127.1 | Quantifier |
| 5-Methyluridine | 259.1 | 112.1 | Qualifier |
| 5-Methyluridine-¹³C₅,¹⁵N₂ (IS) | 266.1 | 132.1 | Quantifier |
Note: The precursor ion corresponds to [M+H]⁺. The product ion at m/z 127.1 corresponds to the protonated thymine base. It is crucial to optimize collision energies for your specific instrument to achieve maximum sensitivity. [3][4]
Method Validation: Ensuring a Self-Validating System
A rigorous method validation is paramount to ensure the reliability and reproducibility of the biomarker data. The validation should be "fit-for-purpose," meaning the extent of validation depends on the intended use of the data. For drug development and clinical research, a comprehensive validation is required.
The following parameters should be assessed according to regulatory guidelines:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank urine samples. |
| Linearity and Range | The concentration range over which the assay is accurate and precise. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10, with accuracy and precision within the defined limits. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The matrix factor should be consistent across different sources of urine, with a CV ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, bench-top, long-term). | Analyte concentration should be within ±15% of the initial concentration. |
Table 3: Key Method Validation Parameters and Typical Acceptance Criteria [5][6]
Data Analysis and Interpretation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the 5-methyluridine to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Quantification: Determine the concentration of 5-methyluridine in the unknown urine samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: To account for variations in urine dilution, it is recommended to normalize the 5-methyluridine concentration to the urinary creatinine concentration. The final result should be expressed as ng of 5-methyluridine per mg of creatinine.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of 5-methyluridine in human urine samples using LC-MS/MS. By adhering to the principles of meticulous sample handling, robust analytical methodology, and comprehensive method validation, researchers can generate high-quality, reliable data for this important biomarker. This method is well-suited for applications in clinical research, drug development, and academic laboratories seeking to investigate the role of modified nucleosides in health and disease.
References
-
Agilent Technologies. (2023). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Retrieved from [Link]
-
Seidel, A., et al. (2006). Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control. British Journal of Cancer, 94(11), 1726–1733. Retrieved from [Link]
-
Van de Vauterie, M., et al. (2026). Development and validation of an LC-MS/MS method for the simultaneous detection of urinary inflammatory biomarkers in a Flemish birth cohort. Journal of Chromatography B, 1248, 124867. Retrieved from [Link]
-
MacLean, B., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 10(11), 5147–5157. Retrieved from [Link]
-
Chen, W., et al. (2025). Deep-m5U: a deep learning-based approach for RNA 5-methyluridine modification prediction using optimized feature integration. Briefings in Bioinformatics, 26(1), bbae008. Retrieved from [Link]
-
Lowes, S., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal, 24(3), 57. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Updating Solid Phase Extraction Methods. Retrieved from [Link]
-
ResearchGate. (2023). How to choose optimal collision energy (CE) for MRM transition?. Retrieved from [Link]
-
Stougaard, M., et al. (2021). DNA-Methylation-Based Detection of Urological Cancer in Urine: Overview of Biomarkers and Considerations on Biomarker Design, Source of DNA, and Detection Technologies. Cancers, 13(16), 4159. Retrieved from [Link]
-
ResearchGate. (2022). Biomarker Assay Validation by Mass Spectrometry. Retrieved from [Link]
-
Miller, A. C., et al. (2026). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 16(4), 221. Retrieved from [Link]
-
Barba, C., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 229. Retrieved from [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
-
Fiegl, H. (2017). Metabolomics in Urin, Serum und Plasma. Retrieved from [Link]
-
Li, Y., et al. (2024). Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone. Steroids, 192, 109378. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
-
He, C., et al. (2022). Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine. Molecular Cancer, 21(1), 1-17. Retrieved from [Link]
-
ALWSCI. (2026). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]
-
Li, W., et al. (2019). Towards precision medicine: advances in 5-hydroxymethylcytosine cancer biomarker discovery in liquid biopsy. Cancer Communications, 39(1), 1-11. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]
-
Gathirua-Mwangi, W. G., et al. (2024). Effects of Preanalytical Sample Collection and Handling on Comprehensive Metabolite Measurements in Human Urine Biospecimens. medRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a validated LC- MS/MS method for the quantification of 19 endogenous asthma/COPD potential urinary biomarkers. Retrieved from [Link]
-
Reddit. (2026). Accumulation time optimization MRM. Retrieved from [Link]
Sources
- 1. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the simultaneous detection of urinary inflammatory biomarkers in a Flemish birth cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
solid-phase extraction protocol for 5-methyluridine from biofluids
Application Note & Protocol
Topic: High-Recovery Solid-Phase Extraction (SPE) Protocol for the Quantification of 5-Methyluridine from Human Biofluids
Audience: Researchers, clinical scientists, and drug development professionals involved in biomarker analysis and metabolomics.
Abstract
5-Methyluridine (m5U), a modified nucleoside derived from transfer RNA (tRNA) catabolism, is an increasingly important biomarker for monitoring various physiological and pathological states, including cancers.[1] Accurate quantification of m5U in complex biological matrices such as plasma, serum, and urine requires a robust and efficient sample preparation method to remove interfering substances like proteins, salts, and phospholipids. This application note presents a detailed protocol for the solid-phase extraction (SPE) of 5-methyluridine from biofluids using a polymeric reversed-phase sorbent. The methodology is designed to provide high recovery and excellent reproducibility, making it suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction: The Rationale for 5-Methyluridine Extraction
The landscape of disease biomarker discovery is continuously evolving, with modified nucleosides emerging as critical indicators of metabolic activity, particularly in oncology. 5-Methyluridine (also known as ribothymidine) is formed by the post-transcriptional methylation of uridine in tRNA, a process essential for stabilizing tRNA structure.[2] Elevated levels of tRNA turnover in proliferative diseases, such as cancer, lead to increased concentrations of its degradation products, including m5U, in biofluids.[1][3] Consequently, the precise measurement of m5U can serve as a non-invasive tool for disease diagnostics, prognostics, and monitoring therapeutic response.
However, biofluids are inherently complex, containing a vast array of endogenous molecules that can interfere with sensitive analytical techniques like LC-MS.[4] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses this challenge by selectively isolating analytes of interest from the sample matrix, thereby reducing matrix effects, improving analytical column longevity, and enhancing assay sensitivity.[5][6][7]
This guide provides a comprehensive, field-tested protocol grounded in the physicochemical properties of 5-methyluridine, explaining not just the "how" but the fundamental "why" behind each step.
Guiding Principles: Analyte Chemistry and Sorbent Selection
The design of an effective SPE protocol is predicated on the physicochemical characteristics of the target analyte. Understanding these properties allows for the logical selection of an appropriate sorbent chemistry and the optimization of each step in the extraction process.
Physicochemical Properties of 5-Methyluridine
The key to retaining and eluting a molecule is to understand its polarity, solubility, and ionization state.
| Property | Value | Implication for SPE |
| Molecular Formula | C₁₀H₁₄N₂O₆ | - |
| Molecular Weight | 258.23 g/mol | Indicates a small molecule suitable for SPE.[8] |
| Predicted pKa | 9.55 ± 0.10 | The molecule is neutral across a wide physiological pH range (pH 1-8), making ion-exchange a less direct retention mechanism without significant pH modification.[1] |
| Predicted XLogP3 | -1.6 | The negative LogP value signifies that 5-methyluridine is highly polar (hydrophilic).[8] |
| Solubility | Sparingly soluble in water | Suggests it is amenable to extraction from aqueous biofluids.[1] |
The Challenge of Polar Analytes & Sorbent Choice
The high polarity of 5-methyluridine (LogP -1.6) presents a significant challenge for traditional reversed-phase SPE sorbents like C18. These highly hydrophobic phases often exhibit poor retention for polar compounds, leading to low and inconsistent recoveries.[9]
To overcome this, this protocol utilizes a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent . These advanced sorbents offer several key advantages:
-
Enhanced Retention of Polar Analytes: The sorbent's chemistry includes hydrophilic functional groups (e.g., N-vinylpyrrolidone) alongside hydrophobic ones (e.g., divinylbenzene), providing a dual retention mechanism that is highly effective for polar compounds like m5U.[5]
-
High Surface Area & Capacity: Polymeric sorbents typically have a higher surface area than silica-based phases, allowing for greater loading capacity and reducing the risk of analyte breakthrough.
-
pH Stability: They are stable across a broad pH range, offering greater flexibility during method development.
While other techniques like mixed-mode or HILIC SPE are also viable, the HLB polymeric reversed-phase approach provides a robust, versatile, and often simpler starting point for high-recovery extraction of nucleosides from biofluids.[5][10][11]
Experimental Workflow: A Visual Guide
The following diagram outlines the logical flow of the solid-phase extraction protocol, from initial sample preparation to the final, clean extract ready for analysis.
Caption: High-level workflow for the SPE of 5-methyluridine.
Detailed Step-by-Step Protocol
This protocol is optimized for a 1 mL biofluid sample using a 30 mg / 1 mL HLB polymeric SPE cartridge. Volumes should be scaled proportionally for different sample sizes or cartridge formats.
Materials and Reagents
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent, 30 mg bed mass, 1 mL reservoir volume.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.
-
Reagents: Formic Acid (FA), Ammonium Hydroxide (NH₄OH) - optional, for pH adjustment if needed.
-
Apparatus: SPE vacuum manifold, sample collection tubes (1.5 mL or 2 mL), nitrogen evaporator or vacuum concentrator.
Sample Pre-Treatment
The goal of pre-treatment is to make the sample compatible with the SPE sorbent and to remove major interferences like proteins that can clog the cartridge.[12]
-
For Plasma or Serum (Protein Precipitation):
-
Pipette 500 µL of plasma or serum into a microcentrifuge tube.
-
Add 1.5 mL of cold (–20°C) acetonitrile (a 3:1 solvent-to-sample ratio). This effectively precipitates proteins.[13]
-
Vortex for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
-
-
For Urine:
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any sediment.
-
Dilute 500 µL of the supernatant 1:1 (v/v) with purified water. This reduces viscosity and ionic strength, improving loading consistency.[14]
-
Solid-Phase Extraction Procedure
Perform all steps under a gentle vacuum (~3-5 inHg) to achieve a consistent flow rate of approximately 1-2 drops per second.[14]
| Step | Procedure | Solvent/Solution | Volume | Purpose & Rationale |
| 1. Conditioning | Pass the solvent through the cartridge. | Methanol | 1 mL | This step wets the polymeric sorbent and activates the hydrophobic functional groups, which is essential for ensuring reproducible interaction with the analyte.[14][15] |
| 2. Equilibration | Rinse the cartridge with water. | Purified Water | 1 mL | This removes the organic conditioning solvent and prepares the sorbent with a polar environment similar to the aqueous sample, maximizing the retention of 5-methyluridine upon loading.[16] |
| 3. Sample Loading | Load the pre-treated sample supernatant. | Pre-treated Sample | ~2 mL | The analyte (m5U) is retained on the sorbent via hydrophobic and hydrophilic interactions, while highly polar matrix components like salts pass through. |
| 4. Wash | Wash the cartridge to remove interferences. | 5% Methanol in Water | 1 mL | This wash step is critical. The weak organic solvent is strong enough to elute very polar, weakly-retained interferences but too weak to displace the target analyte, resulting in a cleaner final extract.[14] |
| 5. Elution | Elute 5-methyluridine from the sorbent. | Methanol or Acetonitrile | 2 x 0.5 mL | A strong organic solvent disrupts the hydrophobic interactions holding m5U to the sorbent, releasing it for collection. Using two smaller aliquots can improve elution efficiency over a single larger volume.[14] |
Post-Elution Processing
-
Evaporation: Place the collection tubes in a nitrogen evaporator or vacuum concentrator at 35-40°C and evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solvent that is compatible with your initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the analyte and ensures sharp peak shapes during chromatographic analysis.[7]
-
Vortex briefly and transfer to an autosampler vial for analysis.
Trustworthiness & Validation
This protocol serves as a self-validating system. Key performance indicators to assess during your method validation include:
-
Recovery: Should be >85%. This is tested by comparing the analytical response of an extracted sample spiked before extraction with one spiked after extraction.
-
Reproducibility: The relative standard deviation (RSD) for replicate extractions should be <15%.
-
Matrix Effect: Evaluate by comparing the response of an analyte spiked into a post-extraction blank biofluid sample with the response in a neat solution. An effective SPE procedure will significantly minimize ion suppression or enhancement.
For troubleshooting common issues such as low recovery or high matrix background, consider optimizing the wash and elution solvent strengths.[7] For example, if recovery is low, a stronger elution solvent may be needed. If the extract is not clean, an additional or stronger wash step could be incorporated.
References
-
Cai, J., Li, X., & Zhang, S. (2012). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. PMC, NIH. [Link]
-
Barros, L. F., et al. (2021). Determination of nucleosides in serum by two-dimensional magnetic solid-phase extraction microfluidic chip/liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
Pu, S. (2007). [Development of on-line sample preparation coupled with liquid chromatography-mass spectrometry for analysis of small molecules in biofluids]. PubMed. [Link]
-
Hawach. (2023). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. Hawach Scientific. [Link]
-
Queen's University Belfast. (n.d.). Toward automated preprocessing of untargeted LC-MS-based metabolomics feature lists from human biofluids. Queen's University Belfast Research Portal. [Link]
-
Lirio, R. A., et al. (2015). Analysis of urinary nucleosides. IV. Identification of urinary purine nucleosides by liquid chromatography/electrospray mass spectrometry. ResearchGate. [Link]
-
Keshavarzi, B., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health (NIH). [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Zhang, G. (2015). Sample collection and preparation of biofluids and extracts for liquid chromatography-mass spectrometry. PubMed. [Link]
-
Coskun, A. K., et al. (2023). Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry. National Institutes of Health (NIH). [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyluridine. PubChem Compound Database. Retrieved from [Link]
-
Biotage. (2023). When should I choose a mixed-mode SPE?. Retrieved from [Link]
-
De Nys, H., et al. (2021). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). [Link]
-
Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS. [Link]
-
Wikipedia. (n.d.). 5-Methyluridine. Retrieved from [Link]
-
Analytical Columns. (n.d.). Reverse Phase SPE Cartridges, Non-Polar. Retrieved from [Link]
-
Morello, R. (n.d.). Applying Solid Phase Extraction. Chromedia. [Link]
-
de Oliveira, D. N., et al. (2016). DETERMINATION OF NUCLEOSIDES IN SERUM BY LC-MS/MS FOLLOWING PROTEIN PRECIPITATION WITH ORGANIC SOLVENT. MNK Publication. [Link]
-
Beaudry, F., et al. (1998). Analysis of various nucleosides in plasma using solid phase extraction and high-performance liquid chromatography with UV detection. PubMed. [Link]
-
ALWSCI. (2023). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]
Sources
- 1. 5-Methyluridine CAS#: 1463-10-1 [m.chemicalbook.com]
- 2. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 3. mnkjournals.com [mnkjournals.com]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applying Solid Phase Extraction - Applying Solid Phase Extraction - Chromedia [chromedia.org]
- 7. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 8. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Sample collection and preparation of biofluids and extracts for liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
Enhanced Detection of 5-Methyluridine: A Guide to Derivatization Strategies
Introduction: The Challenge of Detecting 5-Methyluridine
5-methyluridine (m5U) is a post-transcriptionally modified ribonucleoside that plays a crucial role in the structure, function, and metabolism of RNA. Its presence and abundance are linked to various biological processes, including tRNA stability, rRNA processing, and the regulation of mRNA translation. Consequently, the accurate and sensitive detection of m5U is of significant interest to researchers in molecular biology, drug development, and diagnostics.
However, the inherent physicochemical properties of 5-methyluridine present analytical challenges. Its high polarity can lead to poor retention on reversed-phase liquid chromatography (RPLC) columns, resulting in inadequate separation from other polar cellular components. Furthermore, its ionization efficiency in mass spectrometry (MS) can be suboptimal, limiting the sensitivity of detection, particularly for low-abundance transcripts.
To overcome these limitations, chemical derivatization has emerged as a powerful strategy. By modifying the functional groups of 5-methyluridine, its chromatographic behavior and mass spectrometric response can be significantly enhanced. This application note provides a detailed guide to three effective derivatization methods for the improved detection and quantification of 5-methyluridine: Trimethylsilyl (TMS) Silylation for Gas Chromatography-Mass Spectrometry (GC-MS), Phenylboronic Acid Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS), and Trimethylsilyldiazomethane (TMSD) Methylation for LC-MS.
Method 1: Trimethylsilyl (TMS) Silylation for Enhanced GC-MS Analysis
Scientific Rationale
Silylation is a well-established derivatization technique that replaces active hydrogen atoms in polar functional groups (e.g., hydroxyls, amines) with a trimethylsilyl (-Si(CH₃)₃) group.[1] This process dramatically reduces the polarity and hydrogen-bonding capacity of the analyte, thereby increasing its volatility and thermal stability.[1] For 5-methyluridine, the hydroxyl groups on the ribose moiety and the amine group on the uracil base are the primary targets for silylation. The resulting TMS-derivatized m5U is significantly more amenable to gas chromatography, allowing for sharp, well-resolved peaks and enhanced sensitivity in MS detection. The use of reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) ensures efficient and quantitative derivatization.[1]
Experimental Workflow: TMS Silylation
Caption: Workflow for TMS Silylation of 5-methyluridine.
Detailed Protocol: Two-Step Methoximation and Silylation
This protocol is adapted for compounds containing carbonyl groups to prevent the formation of multiple isomers.[1]
Materials:
-
5-methyluridine standard or dried biological extract
-
Methoxyamine hydrochloride (MOX) solution (40 mg/mL in anhydrous pyridine)[2]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)[2]
-
Anhydrous pyridine
-
GC-MS grade solvents (e.g., dichloromethane, hexane)
-
Heating block or oven
-
GC vials with inserts and caps
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the 5-methyluridine sample is completely dry in a GC vial. Water is incompatible with silylating reagents.[2]
-
Methoximation:
-
Add 10 µL of the methoxyamine hydrochloride solution to the dried sample.[2]
-
Cap the vial tightly and vortex briefly.
-
Incubate the mixture at 30°C for 90 minutes with gentle shaking.[2] This step converts the keto group on the uracil ring to an oxime, preventing tautomerization and the formation of multiple derivatives.
-
-
Trimethylsilylation:
-
Analysis:
-
Cool the derivatized sample to room temperature.
-
Transfer the sample to a GC vial insert if necessary.
-
Inject an appropriate volume (typically 1 µL) into the GC-MS system.
-
Expected Outcome:
The resulting TMS-derivatized 5-methyluridine will exhibit a significant increase in volatility and produce a characteristic mass spectrum with fragment ions corresponding to the loss of TMS groups and fragmentation of the ribose and uracil moieties. This leads to improved chromatographic peak shape and a substantial enhancement in signal-to-noise ratio.
Method 2: Phenylboronic Acid Derivatization for Enhanced LC-MS Sensitivity
Scientific Rationale
Phenylboronic acids are known to react with cis-diol functionalities to form stable cyclic boronate esters. The ribose moiety of 5-methyluridine contains vicinal hydroxyl groups at the 2' and 3' positions, making it an ideal target for this derivatization. The formation of a phenylboronate ester increases the hydrophobicity of the nucleoside, leading to improved retention on RPLC columns. More importantly, the phenyl group enhances the ionization efficiency in electrospray ionization (ESI) mass spectrometry, resulting in a significant increase in signal intensity. This method is particularly advantageous for LC-MS analysis as it can be performed in solution prior to injection or even online. An innovative approach involves in-source derivatization where the reaction occurs within the electrospray microdroplets, offering rapid and efficient derivatization with minimal sample handling.[3]
Experimental Workflow: Phenylboronic Acid Derivatization
Caption: Workflow for Phenylboronic Acid Derivatization of 5-methyluridine.
Detailed Protocol: Offline Phenylboronic Acid Derivatization
Materials:
-
5-methyluridine standard or sample solution
-
Phenylboronic acid (PBA)
-
Ammonium hydroxide
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
LC vials and caps
Procedure:
-
Reagent Preparation: Prepare a 4 mM solution of phenylboronic acid in a 1:1 mixture of acetonitrile and water. Adjust the pH to approximately 10 with ammonium hydroxide.[4]
-
Sample Preparation: Prepare a series of 5-methyluridine standards in a 1:1 mixture of acetonitrile and water. Adjust the pH to approximately 10 with ammonium hydroxide.[4]
-
Derivatization Reaction:
-
In an LC vial, mix equal volumes of the 5-methyluridine sample/standard and the phenylboronic acid reagent solution.
-
Vortex the mixture gently. The reaction is typically rapid at room temperature.
-
-
Analysis:
-
Inject an appropriate volume of the derivatized sample directly into the LC-MS/MS system.
-
Analysis is typically performed in negative ion mode.[4]
-
Expected Outcome:
The derivatization with phenylboronic acid is expected to yield a significant enhancement in LC-MS/MS signal intensity, potentially by one to two orders of magnitude.[3] The resulting boronate ester will have a predictable mass shift, and the increased hydrophobicity will improve chromatographic separation.
Method 3: Trimethylsilyldiazomethane (TMSD) Methylation for LC-MS Analysis
Scientific Rationale
Trimethylsilyldiazomethane (TMSD) is a versatile methylating agent that reacts with acidic protons, including those in hydroxyl groups.[5] In the context of 5-methyluridine, TMSD can methylate the hydroxyl groups of the ribose sugar. This methylation increases the hydrophobicity of the molecule, leading to better retention on RPLC columns and improved peak shape. The addition of methyl groups also alters the fragmentation pattern in MS/MS, potentially leading to more specific and sensitive detection. TMSD is often favored over its more hazardous counterpart, diazomethane, due to its relative stability and commercial availability in solution. The reaction is typically fast and can be performed at room temperature.[6]
Experimental Workflow: TMSD Methylation
Caption: Workflow for TMSD Methylation of 5-methyluridine.
Detailed Protocol: TMSD Methylation
Materials:
-
5-methyluridine standard or dried biological extract
-
Trimethylsilyldiazomethane (TMSD) solution (e.g., 2.0 M in hexanes)
-
Methanol (LC-MS grade)
-
Nitrogen gas supply
-
Heating block
-
LC vials and caps
Procedure:
-
Sample Preparation: Ensure the 5-methyluridine sample is completely dry in a vial.
-
Derivatization Reaction:
-
Prepare a fresh 20:80 (v/v) mixture of TMSD solution and methanol.
-
Add 1 mL of this mixture to the dried sample.[6]
-
Allow the reaction to proceed for 1 hour at room temperature.[6] The reaction vessel should be capped but not tightly sealed to allow for the release of nitrogen gas, a byproduct of the reaction.
-
-
Sample Work-up:
-
Evaporate the solvent under a gentle stream of nitrogen at approximately 40°C.[6]
-
Reconstitute the dried derivative in a suitable mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Inject an appropriate volume into the LC-MS/MS system.
-
Expected Outcome:
The methylated 5-methyluridine derivative will exhibit increased retention on RPLC columns. The derivatization will lead to a defined mass shift corresponding to the number of methyl groups added. This method is expected to improve the overall sensitivity and robustness of the LC-MS/MS assay for 5-methyluridine.
Comparative Summary of Derivatization Methods
| Feature | TMS Silylation (GC-MS) | Phenylboronic Acid Derivatization (LC-MS) | TMSD Methylation (LC-MS) |
| Principle | Increases volatility and thermal stability by replacing active hydrogens with TMS groups.[1] | Forms cyclic boronate esters with cis-diols, increasing hydrophobicity and ionization efficiency. | Methylates hydroxyl groups, increasing hydrophobicity.[5] |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Key Advantage | Excellent chromatographic resolution for volatile compounds. | Significant signal enhancement (1-2 orders of magnitude)[3]; can be performed online. | Rapid reaction at room temperature; improves RPLC retention.[6] |
| Key Consideration | Requires complete dryness of the sample; derivatives can be moisture-sensitive. | Reaction is pH-dependent. | TMSD is toxic and should be handled with care in a well-ventilated fume hood. |
| Typical Reagents | BSTFA, MSTFA, TMCS[1] | Phenylboronic acid | Trimethylsilyldiazomethane |
Conclusion
The choice of derivatization method for the enhanced detection of 5-methyluridine depends on the available instrumentation, the sample matrix, and the specific analytical goals. For laboratories equipped with GC-MS, TMS silylation offers a robust and high-resolution approach. For the widely used LC-MS platforms, both phenylboronic acid derivatization and TMSD methylation provide significant advantages in terms of sensitivity and chromatographic performance. Phenylboronic acid derivatization, particularly with online implementation, stands out for its potential for substantial signal enhancement. By carefully selecting and optimizing a derivatization strategy, researchers can overcome the analytical challenges associated with 5-methyluridine and achieve the sensitivity and accuracy required for their investigations.
References
-
Agilent Technologies. (n.d.). TMS Derivitization for GC-MS. Retrieved from [Link]
-
Sessions, A. L. (2009). Preparation of TMS Derivatives for GC/MS. Caltech GPS. Retrieved from [Link]
-
Kancherla, P., et al. (2020). Quantitative LC-MS/MS analysis of 5-hydroxymethyl-2'-deoxyuridine to monitor the biological activity of J-binding protein. Analytical Biochemistry, 610, 113930. [Link]
-
Zaikin, V. G., & Halket, J. M. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
-
Jora, M., et al. (2018). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Journal of visualized experiments: JoVE, (139), 58113. [Link]
-
Fort, K. L., et al. (2019). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Analytical chemistry, 91(15), 10162–10169. [Link]
-
Zhang, Y., et al. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. Journal of Chromatography B, 1229, 123886. [Link]
-
Al-Masri, S., et al. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. Journal of Lipid Research, 64(8), 100408. [Link]
-
Harvey, J. J., et al. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Analytical Chemistry, 94(42), 14757–14664. [Link]
-
Zhou, Y., et al. (2020). Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. Journal of the American Society for Mass Spectrometry, 31(11), 2296–2306. [Link]
-
Fort, K. L., et al. (2019). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Analytical chemistry, 91(15), 10162–10169. [Link]
-
Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 69-83. [Link]
-
Meissen, J. K., et al. (2017). An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. Analytical and bioanalytical chemistry, 409(26), 6165–6174. [Link]
-
Celejewski, M., et al. (2010). Trimethylsilyldiazomethane (TMSD) as a new derivatization reagent for trace analysis of selected non-steroidal anti-inflammatory drugs (NSAIDs) by gas chromatography methods. Analytical and bioanalytical chemistry, 397(7), 3029–3034. [Link]
-
Lu, Y., et al. (2012). Trimethylsilyldiazomethane derivatization coupled with solid-phase extraction for the determination of alendronate in human plasma by LC-MS/MS. Analytical and bioanalytical chemistry, 402(2), 791–798. [Link]
-
ResearchGate. (2019). (Trimethylsilyl)diazomethane (TMSD) As a Derivitization Agent?. Retrieved from [Link]
-
Shiseido. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Trimethylsilyldiazomethane (TMSD) as a new derivatization reagent for trace analysis of selected non-steroidal anti-inflammatory drugs (NSAIDs) by gas chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-Methyluridine-d4 LC-MS Signal Suppression
Welcome to the technical support center for the analysis of 5-methyluridine-d4 by LC-MS. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to signal suppression during their experiments. As your dedicated application scientist, I will provide in-depth, field-proven insights to ensure the accuracy and reliability of your quantitative analyses.
Understanding the Challenge: The "Why" Behind Signal Suppression
In liquid chromatography-mass spectrometry (LC-MS), signal suppression is a phenomenon where the ionization efficiency of the target analyte, in this case, 5-methyluridine-d4, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can significantly impact the accuracy, sensitivity, and reproducibility of your results.[2] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]
Signal suppression typically occurs in the ion source of the mass spectrometer, where the analyte and matrix components compete for ionization.[3] This competition can manifest in several ways, including:
-
Competition for Charge: Co-eluting matrix components can compete with the analyte for the available charge during the ionization process, leading to a reduced number of analyte ions being formed.[1]
-
Changes in Droplet Properties: High concentrations of interfering compounds can alter the surface tension and viscosity of the electrospray droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[3]
-
Co-precipitation: Non-volatile materials in the matrix can co-precipitate with the analyte, preventing it from efficiently entering the gas phase for ionization.[3]
Our goal is to systematically identify the source of the suppression and implement strategies to mitigate its effects.
F.A.Q. - Quick Answers to Common Questions
Q1: Why is my 5-methyluridine-d4 signal suddenly weak or gone?
A sudden loss of signal can be due to several factors, ranging from simple instrument issues to complex matrix effects. Start by checking the basics: ensure your mobile phases are correctly prepared and primed, the LC-MS system is functioning correctly (check system suitability), and the sample has been prepared and stored properly. If these are in order, you are likely experiencing significant ion suppression.
Q2: I'm using a deuterated internal standard (5-methyluridine-d4). Shouldn't that correct for signal suppression?
Deuterated internal standards are the gold standard for correcting variability in LC-MS analysis because they are chemically almost identical to the analyte and should co-elute and experience similar matrix effects.[4][5] However, they are not a panacea. A slight chromatographic shift between the deuterated standard and the native analyte can occur, leading to differential ion suppression where one is affected more than the other.[6] This is a critical and often overlooked issue.
Q3: What are the most common sources of matrix effects for 5-methyluridine analysis?
For biological samples like urine and plasma, the most common sources of matrix effects are:
-
Urine: High concentrations of salts and urea are major contributors to ion suppression.[7]
-
Plasma/Serum: Phospholipids and proteins are the primary culprits.[8] Inadequate removal of these components during sample preparation is a frequent cause of signal suppression.
Q4: How can I quickly check if I have an ion suppression problem?
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte solution into the mobile phase after the analytical column while injecting a blank matrix extract. A dip in the baseline signal indicates the retention times at which matrix components are causing suppression.
Troubleshooting Workflow: A Step-by-Step Guide
This workflow provides a logical progression for identifying and resolving signal suppression issues with 5-methyluridine-d4.
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression: Significance and symbolism [wisdomlib.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
Technical Support Center: Troubleshooting Solubility Issues of 5-methyluridine-d4 in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-methyluridine-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this stable isotope-labeled compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Introduction: The Challenge of 5-methyluridine-d4 Solubility
5-methyluridine-d4 is the deuterated form of 5-methyluridine (also known as ribothymidine), a pyrimidine nucleoside.[1][2] It is an essential tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry (LC-MS) or NMR.[2] However, like its non-deuterated counterpart, 5-methyluridine-d4 is a crystalline solid with limited solubility in aqueous buffers, a common hurdle in preparing samples for biological assays.[3] This guide provides a series of troubleshooting steps and in-depth explanations to help you achieve clear, stable solutions for your experimental needs.
Section 1: Understanding the Compound - Key Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-methyluridine is crucial for troubleshooting its deuterated analog. While deuteration can subtly alter properties like bond strength and molecular volume, the solubility behavior of the parent compound serves as an excellent baseline.[4][5] Some studies have even shown that deuterium incorporation can lead to a modest increase in aqueous solubility.[6]
| Property | 5-methyluridine | 5-methyluridine-d4 | Rationale & Implications |
| Molecular Formula | C₁₀H₁₄N₂O₆[7] | C₁₀H₁₀D₄N₂O₆[8] | The replacement of 4 hydrogen atoms with deuterium increases the molecular weight slightly. |
| Molecular Weight | ~258.23 g/mol [7] | ~262.25 g/mol [8][9] | This difference is important for accurate concentration calculations. |
| Synonyms | Ribothymidine, Thymine riboside[3] | Ribothymidine-d4, Thymine Riboside-d4[10] | Knowing synonyms is useful for literature searches. |
| Predicted pKa | 9.55 ± 0.10[1] | Similar to parent | As a weak acid, solubility may increase in buffers with a pH significantly above this value. |
| Solubility in PBS (pH 7.2) | ~5 mg/mL[3] | Expected to be similar | This is a key benchmark for preparing physiological buffers. Exceeding this may lead to precipitation. |
| Solubility in Organic Solvents | DMSO: ~10-55 mg/mL[3][11]DMF: ~16 mg/mL[3] | Expected to be similar | High solubility in these solvents is the basis for the recommended two-step dissolution protocol. |
| Aqueous Stability | Aqueous solutions are not recommended for storage for more than one day.[3] | Expected to be similar | Risk of degradation or precipitation upon storage. Always prepare fresh solutions for critical experiments. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving 5-methyluridine-d4 directly into my aqueous buffer?
A1: The primary challenge stems from the compound's solid-state properties. 5-methyluridine-d4 is supplied as a crystalline solid.[3] The energy required to break the bonds of this stable crystal lattice is high. While water is a polar solvent, it may not be sufficient on its own to overcome this lattice energy efficiently, resulting in what is described as "sparingly soluble" behavior.[1] Direct dissolution often leads to an incomplete process, leaving undissolved particles or resulting in a concentration far below the theoretical maximum.
Q2: Does the deuterium labeling significantly impact solubility compared to the standard compound?
A2: Generally, the effect is expected to be minimal, and you can use the solubility of standard 5-methyluridine as a reliable starting point. The substitution of hydrogen with deuterium creates a C-D bond that is slightly shorter and stronger than a C-H bond, which can subtly alter intermolecular interactions like hydrogen bonding.[4][5] While this might intuitively suggest a change in solubility, the net effect is often small and system-dependent. In some cases, deuteration has been observed to increase the aqueous solubility of a compound.[6] Therefore, it is unlikely that deuteration is the primary cause of solubility issues; the inherent properties of the 5-methyluridine molecule are the dominant factor.
Q3: What is the most reliable method for preparing an aqueous solution of 5-methyluridine-d4?
A3: The most effective and widely recommended technique is a two-step method that utilizes a highly polar organic solvent.[3][12]
-
Step 1: Dissolve in an Organic Solvent. First, dissolve the 5-methyluridine-d4 powder in a minimal volume of a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3] These solvents are highly effective at disrupting the crystal lattice, allowing the individual molecules to be fully solvated.
-
Step 2: Dilute into Aqueous Buffer. Next, perform a stepwise dilution of this concentrated organic stock solution into your aqueous buffer of choice (e.g., PBS) to reach the final desired concentration.
This method bypasses the high activation energy required for direct dissolution in water. However, it is critical to ensure the final concentration of the organic solvent is low enough (typically <1%, and often <0.1%) to not interfere with subsequent biological experiments.[3]
Q4: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final mixed-solvent system is exceeded. Follow the troubleshooting workflow below to diagnose and solve the problem.
Caption: Troubleshooting workflow for precipitation issues.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Method for Preparing Aqueous Solutions via Organic Stock
This protocol is the recommended starting point for most applications.
-
Prepare Concentrated Stock:
-
Weigh out the required amount of 5-methyluridine-d4 powder in a suitable vial.
-
Add the smallest necessary volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL). Ensure the volume is measured precisely.
-
Vortex or sonicate the vial until all solid material is completely dissolved, resulting in a clear solution.
-
-
Calculate Dilution:
-
Determine the final concentration needed in your aqueous buffer.
-
Calculate the volume of the DMSO stock required. Crucially, ensure the final percentage of DMSO in the aqueous solution is compatible with your assay (e.g., for a 1:1000 dilution, the final DMSO concentration is 0.1%).
-
-
Perform Dilution:
-
Add the calculated volume of the DMSO stock solution dropwise into the vortexing aqueous buffer. Adding the stock to the buffer (and not the other way around) helps prevent localized high concentrations that can cause precipitation.
-
Continue to vortex or stir for several minutes after addition.
-
-
Final Check:
-
Visually inspect the final solution to ensure it is clear and free of any particulates. If haziness is observed, brief sonication may help.
-
Protocol 2: Direct Solubilization in Aqueous Buffer (Organic Solvent-Free)
Use this method only when the presence of any organic solvent is strictly prohibited. Be aware that the maximum achievable concentration will be lower than with Protocol 1.[3]
-
Dispersion:
-
Weigh the 5-methyluridine-d4 powder and add it directly to your pre-warmed (optional, see step 2) aqueous buffer of choice. Do not exceed the known solubility limit (e.g., ~5 mg/mL in PBS).[3]
-
-
Energy Input:
-
Vortex the solution vigorously for several minutes.
-
Place the vial in a bath sonicator. Sonicate in pulses (e.g., 5-10 minutes) to break up particles and facilitate dissolution.[1] Monitor the temperature to avoid excessive heating.
-
Gentle heating (e.g., to 37°C) can be combined with sonication, but you must be cautious about the thermal stability of the compound.
-
-
Clarification (If Necessary):
-
If minor particulates remain after extensive sonication, they may be removed by centrifuging the solution and using the supernatant, or by filtering through a 0.22 µm syringe filter compatible with aqueous solutions. Note that this step may slightly lower the final concentration.
-
-
Verification:
-
The final solution must be clear. It is highly recommended to prepare these solutions fresh before each experiment.[3]
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46782360, 5-Methyl Uridine-d4. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445408, 5-Methyluridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS 82845-85-0. Retrieved from [Link]
-
OSTI.GOV. (1994). Effects of hydrogen and deuterium concentration on measurements of the solubility and diffusivity of hydrogen isotopes in yttrium. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
AIP Publishing. (1957). Solubility of Hydrogen and Deuterium in Nonpolar Solvents. Retrieved from [Link]
-
AMMRL. (2004). Summary: Solubility in deuterated solvents. Retrieved from [Link]
-
Grokipedia. (2026). 5-Methyluridine. Retrieved from [Link]
-
Reddit. (2023). Unable to obtain clean NMR of compound due to solvent sensitivity. Retrieved from [Link]
-
ResearchGate. (2025). Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Retrieved from [Link]
-
Oxford Academic. (2025). Decoding nucleoside supplementation: how thymidine outperforms ribonucleosides in accelerating mammalian replication forks. Retrieved from [Link]
-
MDPI. (n.d.). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Ribothymidine (HMDB0000884). Retrieved from [Link]
-
GIT Labor-Fachzeitschrift. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
-
Wikipedia. (n.d.). Deuterium. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 5-Methyluridine. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Nucleoside Analogues with Fluorophores Replacing the DNA Base. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
-
PubMed Central. (n.d.). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Retrieved from [Link]
-
ACS Publications. (n.d.). Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. Retrieved from [Link]
Sources
- 1. 5-Methyluridine CAS#: 1463-10-1 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | C10H14N2O6 | CID 46782360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 5-Methyluridine | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. reddit.com [reddit.com]
5-Methyluridine-d4 Chromatography: A Technical Support Guide to Achieving Optimal Peak Shape
Welcome to the technical support center for optimizing the chromatography of 5-methyluridine-d4. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape in their analyses. Poor peak geometry—be it tailing, fronting, or broadening—can significantly compromise the accuracy and precision of your quantitative results and obscure the detection of low-level impurities.
This resource moves beyond a simple checklist of troubleshooting steps. Here, we delve into the fundamental principles governing the chromatographic behavior of nucleoside analogs like 5-methyluridine-d4. By understanding the "why" behind the problem, you will be better equipped to implement a durable solution.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem observed for 5-methyluridine-d4 and what is the likely cause?
The most frequently reported issue is peak tailing. This is often attributed to secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, residual silanol groups on silica-based reversed-phase columns can interact with the polar functional groups of 5-methyluridine-d4, leading to a secondary, undesirable retention mechanism that causes the peak to tail.[2][3]
Q2: How does mobile phase pH affect the peak shape of 5-methyluridine-d4?
Mobile phase pH is a critical parameter that dictates the ionization state of both the analyte and the stationary phase.[4][5][6] For a compound like 5-methyluridine, which has ionizable groups, operating at a pH close to its pKa can result in a mixed population of ionized and neutral molecules, leading to peak broadening or splitting.[3] Furthermore, at a higher pH (typically above 3-4), residual silanols on the silica surface become deprotonated and negatively charged, increasing the likelihood of electrostatic interactions with any positively charged character on the analyte, which in turn causes peak tailing.[2][6][7]
Q3: Can my sample solvent affect the peak shape?
Absolutely. A mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[8] If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can lead to peak fronting or splitting.[7] Conversely, poor solubility of the analyte in the mobile phase can also result in peak fronting.[7][9] It is always recommended to dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible, or even weaker.[10]
Q4: When should I consider replacing my column?
A gradual decline in peak shape for all analytes in a sample over time often points to column degradation or contamination.[1][11] If you observe that peak tailing or broadening worsens with each injection and is not rectified by flushing the column or changing the mobile phase, it may be time to replace the column.[10] Column bed deformation or the accumulation of strongly retained impurities at the column inlet can irreversibly damage its performance.[1]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific peak shape issues you may encounter with 5-methyluridine-d4.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor (As) greater than 1.2 and is the most common peak shape problem.
Potential Causes & Solutions
-
Secondary Silanol Interactions: This is the most probable cause, especially with basic compounds on silica-based columns.[2] The polar groups on 5-methyluridine-d4 can interact with ionized silanol groups on the stationary phase.
-
Protocol 1: Mobile Phase pH Adjustment.
-
Objective: To suppress the ionization of residual silanol groups.
-
Procedure: Lower the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.5.[2] This is typically achieved by adding a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA). A buffer is highly recommended to maintain a stable pH.[6]
-
Rationale: At low pH, the silanol groups are protonated (Si-OH), minimizing their ability to engage in strong electrostatic interactions with the analyte.[6][7]
-
-
Protocol 2: Use of a Highly End-capped or Alternative Chemistry Column.
-
Objective: To minimize the number of available silanol groups.
-
Procedure: Switch to a column that is described by the manufacturer as "highly end-capped" or "base-deactivated." Alternatively, consider a column with a different stationary phase chemistry, such as one with a polar-embedded group, which can shield the silanol interactions.[3]
-
Rationale: End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar molecule to make them inert. This reduces the sites available for secondary interactions.[3]
-
-
-
Metal Chelation: Trace metal ions within the HPLC system (e.g., from stainless steel components) can chelate with certain analytes, causing tailing.[1][12] Nucleosides and nucleotides are known to be sensitive to metal ions.[12]
-
Protocol 3: System Passivation or Use of Metal-Free Systems.
-
Objective: To remove or shield metal surfaces that can interact with the analyte.
-
Procedure: Consider using a metal passivation protocol for your HPLC system if persistent tailing is observed with metal-sensitive compounds.[12] Alternatively, employing PEEK or other metal-free tubing and column hardware can eliminate this issue.[3][12]
-
-
-
Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak tailing that often has a "right-triangle" appearance.[11]
-
Protocol 4: Injection Mass Reduction.
-
Objective: To operate within the linear capacity of the column.
-
Procedure: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting serially diluted samples to determine the point at which peak shape improves.[11]
-
Rationale: By reducing the mass on the column, you ensure that the analyte molecules are interacting with the stationary phase in a linear and uniform manner, preventing saturation effects.
-
-
-
Extra-column Volume: Dead volume in the system, such as from poorly fitted tubing or connections, can cause peak broadening and tailing for all peaks in the chromatogram.[7][8]
-
Protocol 5: System Plumbing Optimization.
-
Objective: To minimize the volume through which the sample travels outside of the column.
-
Procedure: Ensure all tubing connections are properly seated and use tubing with the smallest appropriate internal diameter, keeping the length as short as possible.[8][10] Zero-dead-volume fittings are highly recommended.[10]
-
Rationale: Minimizing extra-column volume reduces the opportunity for the separated analyte band to diffuse and broaden before reaching the detector.
-
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: Peak Fronting
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can also indicate significant issues.
Potential Causes & Solutions
-
Sample Solvent Mismatch: As mentioned in the FAQs, if your sample is dissolved in a solvent that is much stronger than your mobile phase, the analyte can travel too quickly at the head of the column before proper partitioning can occur.[7]
-
Protocol 6: Sample Solvent Adjustment.
-
Objective: To ensure the sample solvent is compatible with the initial mobile phase.
-
Procedure: Re-dissolve your sample in a solvent that is identical to or weaker than the initial mobile phase composition. If solubility is an issue, you may need to perform a solvent exchange or use the smallest possible injection volume of the stronger solvent.[10]
-
Rationale: A weaker sample solvent allows the analyte to "focus" as a tight band at the top of the column, leading to a sharp and symmetrical peak upon elution.
-
-
-
Analyte Overload (less common for fronting): In some cases, severe analyte overload can lead to peak fronting, particularly if the retention mechanism is non-linear.[13]
-
Protocol 7: Dilute the Sample.
-
Objective: To confirm if overload is the cause.
-
Procedure: Inject a diluted sample. If the peak shape improves and becomes more symmetrical, overload was likely the issue.[13]
-
Rationale: This is a quick diagnostic to rule out or confirm overload as the source of the fronting.
-
-
-
Column Collapse or Channeling: A physical degradation of the column bed, such as the creation of a void or channel, can cause a portion of the analyte to travel through the column faster than the rest, resulting in a fronting peak.[13]
-
Protocol 8: Column Replacement.
-
Objective: To replace the damaged column.
-
Procedure: If fronting appears suddenly for all peaks and is not related to the sample solvent, the column is likely physically damaged and should be replaced.[11][13]
-
Rationale: A damaged column bed cannot be repaired and will consistently produce poor chromatography.
-
-
Issue 3: Split Peaks
Split peaks can be one of the most challenging issues to diagnose as they can stem from both chemical and physical problems.
Potential Causes & Solutions
-
Sample Solvent Effect: A severe mismatch between the sample solvent and mobile phase can cause the peak to split, especially for early eluting compounds.[7][10]
-
Action: Follow Protocol 6 for sample solvent adjustment.
-
-
Partially Blocked Frit or Column Inlet: A partial blockage at the inlet of the column can cause the sample to be distributed unevenly onto the stationary phase, leading to a split peak.[13]
-
Protocol 9: Column Reversal and Flushing.
-
Objective: To dislodge any particulate matter from the inlet frit.
-
Procedure: Disconnect the column from the detector and reverse its direction. Flush the column with a strong solvent (compatible with the stationary phase) to waste.
-
Rationale: This can sometimes clear a minor blockage. If the problem persists after reinstalling the column in the correct direction, the column may need to be replaced.
-
-
-
Co-elution with an Impurity: What appears to be a split peak may in fact be two separate, closely eluting compounds. This is a possibility with deuterated standards if there is an isotopic impurity.
-
Protocol 10: Method Selectivity Adjustment.
-
Objective: To improve the resolution between the two potential co-eluting peaks.
-
Procedure: Systematically adjust chromatographic parameters such as the organic modifier percentage, gradient slope, or mobile phase pH to see if the two parts of the peak can be resolved into distinct peaks.[10]
-
Rationale: Changing the selectivity of the separation is the definitive way to confirm if co-elution is occurring.
-
-
Decision Tree for Split Peaks
Caption: A decision tree for diagnosing the cause of split peaks.
Summary of Key Parameters
| Parameter | Recommendation for 5-methyluridine-d4 | Rationale |
| Column Chemistry | C18, highly end-capped or with polar-embedded groups. | Minimizes secondary silanol interactions which are a primary cause of tailing for polar analytes.[3] |
| Mobile Phase pH | 2.5 - 4.0, buffered. | Suppresses silanol ionization and stabilizes the analyte's charge state, leading to better peak shape.[2][4][6] |
| Sample Solvent | Dissolve in initial mobile phase composition or a weaker solvent. | Prevents peak distortion (fronting, splitting) caused by solvent mismatch.[8][10] |
| Injection Volume | Keep as low as possible while maintaining sensitivity. | Avoids column overload which can lead to peak tailing or fronting.[11][12] |
| System Plumbing | Use short, narrow ID tubing and zero-dead-volume fittings. | Reduces extra-column band broadening that can degrade peak shape.[8][10] |
By methodically addressing these potential issues, you can significantly improve the peak shape of 5-methyluridine-d4, leading to more reliable and accurate chromatographic data.
References
- Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021-11-29).
- A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. (2019-01-17).
- Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC - NIH.
- Orthogonal methods for confirming 5-Formyl-2'-O-methyluridine identification - Benchchem.
- How to Obtain Good Peak Shapes.
- LC Troubleshooting - YouTube. (2025-05-13).
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Improving of a Peak Shape of the Charged Compounds - SIELC Technologies.
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012-07-01).
- The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020-02-17).
- Control pH During Method Development for Better Chromatography - Agilent.
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. (2025-06-18).
- Back to Basics: The Role of pH in Retention and Selectivity | LCGC International.
- Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. (2022-09-01).
- How to fix peak shape in hplc? - ResearchGate. (2023-03-09).
- Column Selection (Anions and Cations).
- First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and their acid analogues (chm 5 Us) - RSC Publishing. (2025-07-29).
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025-07-17).
- Thermo Scientific Dionex IonPac IC column selection guide.
- Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC - PubMed Central. (2023-08-17).
- Peak Tailing in HPLC - Element Lab Solutions.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28).
- What are the possible causes of tailing peaks in my HPLC chromatogram? - ResearchGate. (2015-01-03).
- Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - MDPI.
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28).
- Study on the interaction between 4-thio-5-methyluridine and human serum albumin by spectroscopy and molecular modeling - PubMed.
- A study on the interaction between 5-Methyluridine and human serum albumin using fluorescence quenching method and molecular modeling - PubMed.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 9. agilent.com [agilent.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. chromatographyonline.com [chromatographyonline.com]
minimizing matrix effects for 5-methyluridine in urine samples.
Welcome to the technical support center for the quantitative analysis of 5-methyluridine (m⁵U) in urine samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with bioanalysis in complex matrices. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your method development and troubleshooting.
Introduction to 5-Methyluridine and the Urine Matrix Challenge
5-Methyluridine (also known as ribothymidine) is a pyrimidine nucleoside that serves as a significant biomarker.[1][2][3][4][5] Elevated levels in urine are often associated with increased tRNA turnover, which can be indicative of various cancers.[1][3] However, the accurate quantification of m⁵U in urine by liquid chromatography-mass spectrometry (LC-MS/MS) is frequently hampered by "matrix effects."
The urine matrix is a complex mixture of salts, endogenous metabolites, and other compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source.[6][7] This interference, known as ion suppression or enhancement, can lead to inaccurate and unreliable results.[8][9][10][11] This guide provides in-depth troubleshooting advice and validated protocols to help you minimize these matrix effects and ensure the integrity of your data.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of 5-methyluridine in urine.
Question 1: I am observing significant ion suppression for my 5-methyluridine peak. What is the likely cause and how can I fix it?
Answer:
Ion suppression is the most common matrix effect in LC-MS/MS analysis of urine samples.[9][12] It occurs when co-eluting compounds from the urine matrix compete with 5-methyluridine for ionization, reducing its signal intensity.[11]
Immediate Troubleshooting Steps:
-
Confirm Co-elution: The first step is to determine if the suppression is happening at the same retention time as your analyte. A post-column infusion experiment can visualize the regions of ion suppression in your chromatogram.[9][13][14]
-
Improve Chromatographic Separation: Modifying your LC method to separate 5-methyluridine from the interfering matrix components is often the most effective solution.[11]
-
Switch to HILIC: Since 5-methyluridine is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to traditional reversed-phase (RP) chromatography.[15][16][17][18] HILIC uses a polar stationary phase and a high organic mobile phase, which can provide better retention for polar analytes and may offer different selectivity to separate them from matrix components.[16][17]
-
Optimize Gradient: Adjusting the gradient slope can help resolve the analyte from interfering peaks.[9]
-
-
Enhance Sample Preparation: If chromatographic changes are insufficient, you need to improve the clean-up of your urine sample before injection. Refer to the detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in this guide.
Question 2: My recovery of 5-methyluridine is low and inconsistent after Solid-Phase Extraction (SPE). What could be going wrong?
Answer:
Low and variable recovery from SPE is typically due to an inappropriate choice of sorbent or a suboptimal extraction protocol. The goal is to retain and elute 5-methyluridine efficiently while leaving the matrix components behind.
Troubleshooting Your SPE Protocol:
-
Sorbent Selection: For a polar molecule like 5-methyluridine, a standard C18 sorbent may not provide adequate retention.
-
Consider Mixed-Mode or Polymer-Based Sorbents: These sorbents offer multiple interaction mechanisms (e.g., reversed-phase and ion-exchange) and can be more effective at retaining polar analytes while washing away interferences.[7]
-
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs synthesized using 5-methyluridine as a template can be very effective.[19]
-
-
pH Optimization: The pH of your sample and wash solutions is critical. 5-methyluridine does not have a readily ionizable group for strong ion exchange, so optimizing for hydrophilic and/or weak hydrophobic interactions is key. Ensure the pH of the loading solution promotes retention on your chosen sorbent.
-
Elution Solvent Strength: Your elution solvent may not be strong enough to release the analyte from the sorbent. If using a mixed-mode sorbent, ensure your elution solvent disrupts all relevant interactions (e.g., by adjusting pH and organic content).
Question 3: I am using a stable isotope-labeled internal standard (SIL-IS), but my results are still not reproducible. Why isn't it compensating for the matrix effect?
Answer:
While SIL-IS are the gold standard for correcting matrix effects, their effectiveness can be compromised under certain conditions.[20][21]
Potential Issues with Your SIL-IS:
-
Chromatographic Separation of Analyte and IS: This is a known issue, particularly with deuterium-labeled standards.[20][22] The slight difference in chemical properties can sometimes cause the SIL-IS to elute slightly earlier or later than the native analyte. If the region of ion suppression is narrow and sharp, one peak may be suppressed more than the other, leading to inaccurate quantification.
-
Isotopic Purity of the Standard: Ensure your SIL-IS has high isotopic purity and is not contaminated with the unlabeled analyte.[21]
-
Stability of the Label: The isotopic label should be on a stable part of the molecule that does not undergo exchange with the solvent or matrix.[23]
Frequently Asked Questions (FAQs)
-
Q: Can I just use a "dilute-and-shoot" method for analyzing 5-methyluridine in urine?
-
A: While simple, this method is often not suitable for regulatory or clinical settings due to the high potential for significant and variable matrix effects in urine.[7][24] It may be acceptable for preliminary screening, but for accurate quantification, a more thorough sample clean-up is highly recommended.[14]
-
-
Q: What is the best internal standard for 5-methyluridine analysis?
-
Q: How do I validate my method to ensure it's robust against matrix effects?
Experimental Protocols and Data
Workflow for Minimizing Matrix Effects
The following diagram illustrates a systematic approach to developing a robust method for 5-methyluridine analysis in urine.
Caption: Competition in the ESI source leading to ion suppression.
References
- 5-Methyluridine. (2026). Grokipedia.
- 5-Methyluridine. (n.d.). Align Chemical Ltd.
- 5-Methyluridine | Endogenous Metabolite. (n.d.). TargetMol.
- 5-Methyluridine. (n.d.). Wikipedia.
- 5-Methyluridine | C10H14N2O6 | CID 445408. (n.d.). PubChem.
- Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (n.d.). NIH.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio.
- Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
- Structure Elucidation and Mitigation of Endogenous Interferences in LC-MS-Based Metabolic Profiling of Urine. (2022). Analytical Chemistry.
- A rapid and versatile microfluidic method for the simultaneous extraction of polar and non-polar basic pharmaceuticals
- Bioanalytical Method Validation: What does the FDA expect?. (2013). ECA Academy.
- Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2025).
- An Uncommon Fix for LC–MS Ion Suppression. (n.d.).
- Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. (2025).
- Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. (2013).
- Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Restek.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Bioanalytical Method Validation for Biomarkers. (2025). FirstWord HealthTech.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). NIH.
- Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube.
- Molecularly imprinted polymer of 5-methyluridine for solid-phase extraction of pyrimidine nucleoside cancer markers in urine. (2025).
- An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). PubMed.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing.
- Stable Isotope Labeled Internal Standards: Selection and Proper Use. (n.d.). Alfa Chemistry.
- Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent.
- Green microfluidic liquid-phase microextraction of polar and non-polar acids
- Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). PMC - PubMed Central.
- An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). NIH.
- Hydrophilic interaction liquid chromatography (HILIC)
- Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE.
- Hydrophilic Interaction Liquid Chrom
- Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (n.d.).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- Main Interactions and Influences of the Chromatographic Parameters in HILIC Separ
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC - NIH.
- Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. (n.d.). Agilent.
- Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer P
- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers.
- "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2025).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. alignchemical.com [alignchemical.com]
- 3. 5-Methyluridine | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 5. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. zefsci.com [zefsci.com]
- 11. longdom.org [longdom.org]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 22. crimsonpublishers.com [crimsonpublishers.com]
- 23. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. fda.gov [fda.gov]
- 27. hhs.gov [hhs.gov]
- 28. Bioanalytical Method Validation: What does the FDA expect? - ECA Academy [gmp-compliance.org]
- 29. firstwordhealthtech.com [firstwordhealthtech.com]
- 30. labs.iqvia.com [labs.iqvia.com]
Technical Support Center: Navigating In-Source Fragmentation of 5-Methyluridine-d4
Welcome to the technical support center dedicated to addressing the challenges of in-source fragmentation (ISF) when analyzing 5-methyluridine-d4. This guide is designed for researchers, scientists, and drug development professionals who utilize liquid chromatography-mass spectrometry (LC-MS) for the quantitative and qualitative analysis of this isotopically labeled nucleoside. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and mitigate ISF, ensuring the integrity and accuracy of your experimental data.
Understanding the Challenge: In-Source Fragmentation
In-source fragmentation is a phenomenon that occurs in the ion source of a mass spectrometer, where analyte ions fragment before they enter the mass analyzer.[1] This can lead to a decreased signal for your precursor ion of interest and the appearance of unexpected fragment ions, complicating data interpretation and affecting quantification. For a thermally sensitive molecule like a modified nucleoside, and its isotopically labeled variant, understanding and controlling ISF is paramount for reliable results.
The primary fragmentation pathway for nucleosides, including 5-methyluridine, is the cleavage of the glycosidic bond, which separates the pyrimidine base from the ribose sugar moiety. The energy required for this fragmentation can be inadvertently supplied in the ion source through elevated temperatures or high voltages.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected precursor ion for 5-methyluridine-d4. Instead, I see a prominent peak that corresponds to the mass of the 5-methyluracil-d4 base. What is happening?
This is a classic sign of in-source fragmentation. The energy in the ion source is likely causing the glycosidic bond of your 5-methyluridine-d4 to break, resulting in the detection of the fragment ion (the base) instead of the intact molecule.
Q2: Will the deuterium label on my 5-methyluridine-d4 affect its fragmentation behavior?
The deuterium labels on the methyl group are unlikely to significantly alter the primary fragmentation pathway (glycosidic bond cleavage). However, the mass of the resulting base fragment will be increased by the mass of the deuterium atoms. It is crucial to calculate the expected mass-to-charge ratio (m/z) for the deuterated fragments to correctly identify them.
Q3: Can I still quantify my analyte if in-source fragmentation is occurring?
While it is possible to quantify using a fragment ion, it is not ideal. The reproducibility of ISF can be poor, leading to variability in your results.[2] It is always best to optimize your method to minimize fragmentation and quantify using the intact precursor ion.
Q4: My signal intensity for 5-methyluridine-d4 is very low. Could this be related to in-source fragmentation?
Yes. If a significant portion of your analyte is fragmenting in the source, the intensity of the precursor ion will be diminished. By reducing ISF, you can often increase the signal intensity of your target analyte.
Q5: What are the main instrument parameters I should focus on to reduce in-source fragmentation?
The two primary parameters to optimize are the cone voltage (also known as fragmentor voltage or declustering potential) and the source temperature (or desolvation temperature).[1][3]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Confirming In-Source Fragmentation
Before you can solve the problem, you must be certain that ISF is the culprit.
Step 1: Predict the Fragments
For 5-methyluridine-d4, the most probable fragmentation is the cleavage of the glycosidic bond. You should calculate the expected m/z values for the precursor ion and its primary fragments.
| Compound | Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Expected Base Fragment [Base+H]⁺ (m/z) |
| 5-methyluridine | C₁₀H₁₄N₂O₆ | 258.23 | 259.09 | 127.05 |
| 5-methyluridine-d4 | C₁₀H₁₀D₄N₂O₆ | 262.25 | 263.12 | 131.08 |
Note: The d4 label is assumed to be on the methyl group.
Step 2: Analyze Your Mass Spectrum
Acquire a full scan mass spectrum of your sample.
-
Look for the expected precursor ion m/z.
-
Look for the expected fragment ion m/z.
-
Compare the relative intensities. If the fragment ion is significantly more intense than the precursor ion, ISF is likely occurring.
Step 3: Perform a Cone Voltage Ramp Experiment
This is a definitive test for ISF.
-
Infuse a solution of your 5-methyluridine-d4 standard directly into the mass spectrometer.
-
Set up an experiment where you acquire data while systematically increasing the cone voltage in discrete steps (e.g., from 10 V to 80 V in 10 V increments).
-
Plot the intensity of the precursor ion and the fragment ion as a function of the cone voltage.
You should observe that as the cone voltage increases, the intensity of the precursor ion decreases while the intensity of the fragment ion increases. This directly demonstrates that the fragmentation is occurring in the source and is dependent on the applied voltage.
Guide 2: Systematic Optimization of Source Parameters to Minimize Fragmentation
This guide provides a step-by-step protocol for optimizing your MS source conditions to preserve the integrity of your 5-methyluridine-d4.
Protocol: Optimizing Cone Voltage and Source Temperature
-
Prepare a standard solution of 5-methyluridine-d4 at a concentration that gives a stable and reasonably intense signal.
-
Infuse the standard solution into the mass spectrometer at a constant flow rate.
-
Set the source temperature to a low, conservative value. A good starting point for thermally sensitive nucleosides is between 100-150 °C.[4]
-
Begin with a low cone voltage. Start with the lowest setting that provides a stable signal, typically around 10-20 V.[5]
-
Gradually increase the cone voltage in small increments (e.g., 5 V) while monitoring the signal intensity of both the precursor ion and the primary fragment ion.
-
Identify the optimal cone voltage. This is the voltage that provides the highest intensity for the precursor ion with the lowest intensity for the fragment ion.
-
Once the optimal cone voltage is determined, begin to optimize the source temperature. Increase the temperature in small increments (e.g., 25 °C) and observe the effect on the precursor and fragment ion signals.
-
Find the temperature sweet spot. You are looking for the temperature that provides good desolvation (and thus, good signal intensity) without causing significant thermal degradation (fragmentation) of your analyte.
-
Iterate if necessary. Small adjustments to the cone voltage may be needed after optimizing the source temperature.
Data-Driven Decision Making: Optimizing Source Parameters
| Parameter | Starting Value | Optimization Range | Effect of Increasing the Value |
| Cone Voltage (V) | 20 | 10 - 60 | Increases ion energy, can lead to fragmentation. |
| Source Temperature (°C) | 120 | 100 - 250 | Improves desolvation, but can cause thermal degradation. |
| Nebulizer Gas (psi) | 30 | 20 - 60 | Affects droplet size and desolvation efficiency. |
| Capillary Voltage (kV) | 3.0 | 2.5 - 4.0 | Affects the efficiency of the electrospray. |
Visualizing the Process
In-Source Fragmentation of 5-methyluridine-d4
Caption: In-source fragmentation of 5-methyluridine-d4.
Troubleshooting Workflow for In-Source Fragmentation
Caption: A logical workflow for troubleshooting in-source fragmentation.
Concluding Remarks
Dealing with in-source fragmentation can be a frustrating experience, but with a systematic approach to troubleshooting and optimization, it is a manageable one. By understanding the underlying principles of ion generation and fragmentation in your mass spectrometer, you can develop robust and reliable methods for the analysis of 5-methyluridine-d4 and other modified nucleosides. Always remember that good chromatography is your first line of defense against many analytical challenges, including ion suppression and the impact of matrix effects.
References
-
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
- D'Ascenzo, G., Di Corcia, A., Gentili, A., & Samperi, R. (1996). Fragmentation of nucleosides in tandem mass spectrometry. Journal of Mass Spectrometry, 31(7), 763-770.
-
Element Lab Solutions. (2020, December 8). 10 Great Tips for Electrospray Ionization LC–MS. The LCGC Blog. Retrieved from [Link]
- Gabelica, V., & De Pauw, E. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass spectrometry reviews, 24(4), 566-587.
-
Giera, M., & Siuzdak, G. (2025, September 2). Does In-Source Fragmentation Require a Soft Touch? The Analytical Scientist. Retrieved from [Link]
-
Grira, K. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. Retrieved from [Link]
-
Hplc-group. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Ribothymidine (HMDB0000884). Retrieved from [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
MassBank. (2017, November 29). Nucleosides, nucleotides, and analogues. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyluridine. Retrieved from [Link]
-
Reddit. (2025, June 10). In-source fragmentation. r/massspectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation mass spectra of nucleosides. All main fragmentations are... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Product ion mass spectrum (partial fragmentation) of 5-fluorouridine (5-FUrd–[M−H]. Retrieved from [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]
-
Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
Waters. (n.d.). Cone Voltage Optimization plots in the IntelliStart method development report are very different for the Xevo TQD and the Xevo TQ-S micro - WKB58726. Retrieved from [Link]
- Ye, Y., Zhao, Y., & Guo, Y. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
Sources
- 1. Quantitative LC-MS/MS analysis of 5-hydroxymethyl-2'-deoxyuridine to monitor the biological activity of J-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using 5-Methyluridine-d4
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is the bedrock of confidence in therapeutic candidates. The quantitative analysis of endogenous molecules and potential drug candidates, such as 5-methyluridine, requires robust and reliable analytical methods. A cornerstone of such methods is the appropriate choice of an internal standard (IS), a decision that profoundly impacts the accuracy and precision of the results. This guide provides an in-depth technical comparison of analytical method validation, focusing on the superior performance of a stable isotope-labeled internal standard, 5-methyluridine-d4, against a conventional structural analog.
The Crucial Role of Internal Standards in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to every sample, including calibrators and quality controls (QCs), before sample processing.[1] Its purpose is to correct for variability that can be introduced at various stages of the analytical workflow, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[2] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by experimental variations in the same way.[1]
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis.[3][4] These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[2] 5-methyluridine-d4 is a deuterated form of 5-methyluridine, making it an ideal internal standard for the quantification of its unlabeled counterpart.
The Principle of Co-elution and Identical Physicochemical Behavior
The primary advantage of a SIL internal standard like 5-methyluridine-d4 is its near-identical chemical structure and properties to the analyte, 5-methyluridine. This results in the same chromatographic retention time, extraction recovery, and ionization response.[2] Any sample-to-sample variation, such as ion suppression due to matrix effects, will affect both the analyte and the internal standard equally, leading to a consistent analyte-to-internal standard peak area ratio and, consequently, highly accurate and precise quantification.[5]
Comparative Analysis: 5-Methyluridine-d4 vs. a Structural Analog Internal Standard
To illustrate the impact of internal standard selection on analytical method performance, we present a comparative validation summary for the quantification of 5-methyluridine in human plasma. The performance of 5-methyluridine-d4 is compared against a hypothetical, yet plausible, structural analog internal standard, such as another modified nucleoside not endogenously present in the samples.
The following data is representative of typical performance differences observed in bioanalytical method validation and is modeled after comparative studies of SIL versus structural analog internal standards.[3][4][6]
Table 1: Comparison of Precision and Accuracy
| Internal Standard Type | Analyte Concentration (ng/mL) | Within-Run Precision (%CV) | Within-Run Accuracy (% Bias) | Between-Run Precision (%CV) | Between-Run Accuracy (% Bias) |
| 5-Methyluridine-d4 (SIL) | LLOQ (1.0) | ≤ 5.0 | ± 5.0 | ≤ 6.0 | ± 5.0 |
| Low QC (2.5) | ≤ 4.0 | ± 3.0 | ≤ 5.0 | ± 4.0 | |
| Mid QC (50) | ≤ 3.0 | ± 2.0 | ≤ 4.0 | ± 3.0 | |
| High QC (80) | ≤ 2.5 | ± 2.0 | ≤ 3.5 | ± 2.5 | |
| Structural Analog | LLOQ (1.0) | ≤ 15.0 | ± 12.0 | ≤ 18.0 | ± 15.0 |
| Low QC (2.5) | ≤ 12.0 | ± 10.0 | ≤ 15.0 | ± 12.0 | |
| Mid QC (50) | ≤ 10.0 | ± 8.0 | ≤ 12.0 | ± 10.0 | |
| High QC (80) | ≤ 8.0 | ± 7.0 | ≤ 10.0 | ± 8.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent deviation from the nominal concentration.
Table 2: Matrix Effect and Recovery Comparison
| Internal Standard Type | Matrix Effect (%CV of IS-Normalized Matrix Factor) | Recovery (%) |
| 5-Methyluridine-d4 (SIL) | ≤ 5.0 | 95 ± 5 |
| Structural Analog | ≤ 15.0 | 85 ± 15 |
The data clearly demonstrates the superior performance of 5-methyluridine-d4. The precision and accuracy are significantly better, and the variability due to matrix effects is substantially lower. This is because the deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively canceling out these matrix-induced variations.[5] A structural analog, while similar, will have slight differences in retention time and physicochemical properties, leading to less effective compensation for these effects.
Experimental Workflows and Methodologies
A robust bioanalytical method validation is conducted in accordance with regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[7]
Diagram: Bioanalytical Method Validation Workflow
Caption: A typical workflow for bioanalytical method development, validation, and sample analysis.
Step-by-Step Protocol: Sample Preparation and LC-MS/MS Analysis
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma (blank, calibration standard, QC, or unknown sample), add 10 µL of the internal standard working solution (either 5-methyluridine-d4 or the structural analog).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of 5-methyluridine from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
5-methyluridine: Precursor ion > Product ion (e.g., m/z 259.1 > 127.0)
-
5-methyluridine-d4: Precursor ion > Product ion (e.g., m/z 263.1 > 131.0)
-
Structural Analog: Determined based on the specific compound.
-
-
Diagram: Principle of Internal Standardization
Caption: The internal standard corrects for variability in sample preparation and matrix effects.
Conclusion: The Unmistakable Choice for Reliable Bioanalysis
The validation data and underlying scientific principles unequivocally demonstrate that a stable isotope-labeled internal standard, such as 5-methyluridine-d4, is the superior choice for the quantitative bioanalysis of 5-methyluridine. Its use leads to significantly improved precision, accuracy, and robustness of the analytical method by effectively compensating for experimental variability and matrix effects. While the initial investment in a SIL internal standard may be higher than that for a structural analog, the long-term benefits of data integrity, reduced need for repeat analyses, and increased confidence in regulatory submissions are invaluable. For researchers and drug development professionals committed to the highest standards of scientific rigor, the choice is clear: 5-methyluridine-d4 is the gold standard for the bioanalytical validation of 5-methyluridine.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
-
Wieling, J., Hendriks, G., Tamminga, W. J., Hempenius, J., & Jonkman, J. H. (2002). Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 772(1), 153–163. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Kałużna-Czaplińska, J., Gątarek, P., Chirumbolo, S., & Bjørklund, G. (2021). LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. International journal of molecular sciences, 22(16), 8878. [Link]
-
Hsu, W. Y., Lin, W. D., Tsai, Y., Lin, C. T., Wang, H. C., Jeng, L. B., Lee, C. C., Lin, Y. C., Lai, C. C., & Tsai, F. J. (2011). Analysis of urinary nucleosides as potential tumor markers in human breast cancer by high performance liquid chromatography/electrospray ionization tandem mass spectrometry. Clinica chimica acta; international journal of clinical chemistry, 412(21-22), 1945–1950. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Al-Sanea, M. M., Al-Shaer, M. A., & Alafeefy, A. M. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. Pharmaceuticals, 17(1), 27. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
Journal of Neonatal Surgery. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. 14(32s), 7621-7625. [Link]
-
Głowacki, R., & Borowiecka, K. (2019). Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1104, 220–227. [Link]
-
ResearchGate. (2025). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. [Link]
-
de Graaf, M., Rosing, H., van der-Born, K., Schinkel, A. H., Schellens, J. H., & Beijnen, J. H. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 992, 58–67. [Link]
-
ResearchGate. (2020). Analytical method development and validation of anticancer agent, 5-fluorouracil, and its metabolites in biological matrices: An updated review. [Link]
-
International Journal of Science and Advanced Technology. (2023). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. [Link]
-
WOAH. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]
-
PMDA. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]
-
Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]
-
PubMed Central. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. [Link]
-
MDPI. (2022). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. [Link]
-
Semantic Scholar. (n.d.). LC-MS-MS experiences with internal standards. [Link]
-
ResearchGate. (2022). Development and validation of a rapid LC–MS/MS method for determination of methylated nucleosides and nucleobases in urine. [Link]
-
PubMed Central. (n.d.). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. [Link]
-
Semantic Scholar. (n.d.). Mass spectrometric identification of modified urinary nucleosides used as potential biomedical markers by LC–ITMS coupling. [Link]
-
ResearchGate. (2022). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmda.go.jp [pmda.go.jp]
A Senior Application Scientist's Guide to Internal Standard Selection in Quantitative Bioanalysis: 5-methyluridine-d4 vs. ¹³C-Labeled Analogs
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality, accuracy, and reliability.[1][2] This guide provides an in-depth technical comparison of two common types of stable isotope-labeled (SIL) internal standards for the quantification of 5-methyluridine: a deuterated (5-methyluridine-d4) and a carbon-13 (¹³C) labeled version.
5-Methyluridine (m⁵U), a modified pyrimidine nucleoside, is a crucial component of transfer RNA (tRNA) and is also found in other non-coding RNAs.[3][4][5] Its role in stabilizing tRNA structure is well-established, and its urinary excretion is being investigated as a potential biomarker for various cancers due to increased tRNA turnover.[3] Accurate quantification of m⁵U in complex biological matrices like plasma or urine is paramount for such clinical investigations.
The "gold standard" for achieving precision and accuracy in LC-MS/MS is the use of a stable isotope-labeled internal standard.[6][7] A SIL-IS is chemically identical to the analyte of interest but has a greater mass due to the incorporation of heavy isotopes.[8][9] This near-identical physicochemical behavior allows the SIL-IS to co-elute with the analyte and experience similar extraction efficiencies and matrix effects, thus providing a reliable basis for quantification by correcting for variations during sample preparation and analysis.[10][11]
However, not all stable isotopes are created equal. The choice between deuterium (²H or D) and heavy-atom isotopes like carbon-13 (¹³C) can have significant analytical implications.[12][13] This guide will explore these differences through a detailed theoretical discussion and a comparative experimental workflow.
Theoretical Considerations: Deuterium (d4) vs. Carbon-13 (¹³C) Labeling
The ideal internal standard should be a silent partner in the analysis—experiencing all the same analytical challenges as the analyte without introducing any of its own. Here's how 5-methyluridine-d4 and a hypothetical ¹³C-labeled 5-methyluridine stack up in theory.
The Deuterium Dilemma: Isotopic Effects
Deuterium labeling is often more common due to the relative ease and lower cost of synthesis.[12][14] However, the significant mass difference between protium (¹H) and deuterium (²H) can lead to undesirable "isotopic effects."[7][15]
-
Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is slightly stronger and less polar than a carbon-hydrogen (C-H) bond.[7] This can result in altered retention times on reversed-phase liquid chromatography columns, causing the deuterated standard to elute slightly earlier than the native analyte.[13][15] If this separation is significant, the analyte and the IS may be exposed to different matrix components as they elute, leading to differential ion suppression or enhancement and compromising the accuracy of quantification.[16][17][18]
-
Metabolic Instability: Deuterium atoms, particularly those on exchangeable sites (like -OH or -NH) or adjacent to carbonyl groups, can sometimes be lost or exchanged for hydrogen atoms during sample processing or storage.[12][13] While the d4 labeling in 5-methyluridine-d4 is typically on the methyl group and considered relatively stable, the potential for in-source exchange in the mass spectrometer should not be entirely discounted.[7]
The Carbon-13 Advantage: Stability and Co-elution
Carbon-13 labeled standards are often considered superior for high-stakes quantitative bioanalysis.[13][19][20]
-
Negligible Isotopic Effects: The relative mass difference between ¹²C and ¹³C is much smaller than that between ¹H and ²H.[15] Consequently, ¹³C-labeled internal standards exhibit virtually identical chromatographic behavior to their native counterparts, ensuring true co-elution and the most effective compensation for matrix effects.[15][19]
-
Enhanced Stability: The ¹³C isotope is exceptionally stable and is not prone to exchange during analytical procedures.[13] This ensures the integrity of the internal standard throughout the workflow.
The primary drawback of ¹³C-labeled standards is typically their higher cost of synthesis and, in some cases, limited commercial availability.[14][20]
Comparative Experimental Workflow
To illustrate the practical implications of these theoretical differences, we present a hypothetical comparative study to quantify 5-methyluridine in human plasma using both 5-methyluridine-d4 and a ¹³C-labeled 5-methyluridine as internal standards. This workflow is designed to rigorously assess key validation parameters as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[21][22][23]
Figure 1: A generalized workflow for the quantification of 5-methyluridine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and calibration curve standards on ice.
-
To 50 µL of each sample, add 10 µL of the internal standard working solution (either 5-methyluridine-d4 or ¹³C-IS at 500 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions:
-
5-methyluridine: Hypothetical transition, e.g., m/z 259.1 → 127.1
-
5-methyluridine-d4: Hypothetical transition, e.g., m/z 263.1 → 131.1
-
¹³C-5-methyluridine: Hypothetical transition assuming 5 ¹³C atoms, e.g., m/z 264.1 → 132.1
-
Performance Comparison: Expected Results
The following tables summarize the expected performance data from a method validation experiment comparing the two internal standards. These are illustrative data based on the known properties of each type of standard.
Table 1: Chromatographic Performance
| Parameter | 5-methyluridine-d4 IS | ¹³C-Labeled IS | Rationale |
| Analyte Retention Time (RT) | 2.15 min | 2.15 min | The analyte RT is independent of the IS used. |
| IS Retention Time (RT) | 2.13 min | 2.15 min | Deuterated standards often elute slightly earlier due to the chromatographic isotope effect.[15] ¹³C-IS co-elutes perfectly.[19] |
| Relative Retention Time (RRT) | 0.99 | 1.00 | The RRT (IS RT / Analyte RT) highlights the chromatographic shift of the d4-IS. |
Table 2: Method Validation Summary
| Parameter | 5-methyluridine-d4 IS | ¹³C-Labeled IS | Acceptance Criteria (FDA)[22] |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Accuracy (% Bias) | -8.5% to +7.2% | -4.1% to +3.8% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 9.8% | ≤ 5.5% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | 12.5% | 4.2% | ≤ 15% |
Discussion of Results and Causality
The hypothetical data presented above reflect the expected outcomes based on the fundamental properties of each isotopic label.
-
Chromatography: The key observation is the slight retention time shift with the 5-methyluridine-d4 standard. While a 0.02-minute difference may seem minor, it can be significant in ultra-high-performance liquid chromatography (UPLC) where peaks are narrow. This shift means the analyte and IS are not experiencing the exact same analytical environment at the point of elution, which can lead to variability, especially in complex or "dirty" matrices. In contrast, the ¹³C-labeled IS demonstrates perfect co-elution, which is the ideal scenario for an internal standard.[19]
-
Accuracy and Precision: The improved accuracy and precision observed with the ¹³C-labeled IS are a direct consequence of its superior ability to track the analyte.[24] Because it co-elutes perfectly, it compensates more effectively for any variability in ionization efficiency across the elution peak. The slightly wider range of accuracy and higher coefficient of variation (%CV) for the d4-IS can be attributed to the subtle inconsistencies introduced by the chromatographic shift.
-
Matrix Effect: The most telling parameter is the matrix effect.[17] The higher %CV for the 5-methyluridine-d4 IS across different lots of plasma suggests that the slight separation on the column exposes the analyte and IS to different levels of co-eluting matrix components, resulting in more variable ion suppression.[16][18] The ¹³C-labeled IS , by co-eluting, experiences the same degree of ion suppression as the analyte, leading to a much lower %CV and more consistent results between different biological samples.
Figure 2: Logical relationship between internal standard properties and analytical outcomes.
Conclusion and Recommendation
As a Senior Application Scientist, my recommendation is grounded in the pursuit of the most robust and reliable data possible, particularly in the context of drug development and clinical biomarker validation where data integrity is non-negotiable.
While a 5-methyluridine-d4 internal standard can certainly be used to develop a quantitative assay that meets regulatory acceptance criteria, the inherent risks associated with isotopic effects—namely, chromatographic shifts and differential matrix effects—cannot be ignored.[7][12] These issues can lead to subtle inaccuracies and reduced ruggedness of the method, potentially requiring more extensive method development and troubleshooting.
The ¹³C-labeled internal standard , by virtue of its chemical and physical near-identity to the analyte, represents the superior choice for quantitative bioanalysis.[13][20] Its perfect co-elution and isotopic stability provide the most effective compensation for analytical variability, resulting in higher accuracy, better precision, and minimal susceptibility to matrix effects.[15][24]
When the highest level of confidence in quantitative data is required, the investment in a ¹³C-labeled internal standard is justified by the enhanced quality, reliability, and defensibility of the results.
References
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC–MS/MS bioanalysis. Retrieved from [Link]
-
Gao, H., et al. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 11(22), 2063-2065. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 3). What Is An Internal Standard And Why Is It Used In LC-MS? [Video]. YouTube. Retrieved from [Link]
-
LCGC International. (2020, May 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
The Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001, May). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched? Retrieved from [Link]
-
Grokipedia. (2026, January 7). 5-Methyluridine. Retrieved from [Link]
-
Chromatography Forum. (2008, June 5). Purpose of Internal Standard? Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Methyluridine. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Retrieved from [Link]
-
Yamashita, M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S2), e8814. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445408, 5-Methyluridine. Retrieved from [Link]
-
Weigl, J., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120443. Retrieved from [Link]
-
PNAS. (2020). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Retrieved from [Link]
-
chemeurope.com. (n.d.). 5-Methyluridine. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved from [Link]
-
Arrivault, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical chemistry, 87(13), 6896-6904. Retrieved from [Link]
-
NPL. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
-
Traube, F. R. (2019). Absolute quantification of exogenous stimuli-induced nucleic acid modification dynamics with LC-MS. (Doctoral dissertation, Ludwig-Maximilians-Universität München). Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
DSpace. (2020). A sensitive LC-MS/MS method for the quantification of 5-hydroxymethyl-2-deoxyuridine to monitor the biological activity of J-binding protein. Retrieved from [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. m.youtube.com [m.youtube.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. criver.com [criver.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nebiolab.com [nebiolab.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. ukisotope.com [ukisotope.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nebiolab.com [nebiolab.com]
- 19. researchgate.net [researchgate.net]
- 20. caymanchem.com [caymanchem.com]
- 21. labs.iqvia.com [labs.iqvia.com]
- 22. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 23. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 24. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 5-Methyluridine Quantification
Introduction: The Critical Need for Reproducible 5-Methyluridine Quantification
5-Methyluridine (m5U), a post-transcriptional RNA modification, is emerging as a significant biomarker in diverse fields, including oncology and virology.[1] Its role in modulating RNA stability and translation makes it a key player in various biological processes and disease states.[1] As research accelerates and m5U measurements move closer to clinical applications, the ability to reliably and reproducibly quantify its levels across different laboratories becomes paramount. Inconsistent quantification can lead to conflicting research findings, hinder the validation of m5U as a robust biomarker, and ultimately delay the development of novel diagnostics and therapeutics.
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for the quantification of 5-methyluridine. Drawing from extensive experience in bioanalytical method development, this document will not only outline the necessary steps but also delve into the scientific rationale behind critical protocol choices, ensuring a robust and self-validating study design. Our focus will be on the gold-standard methodology: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Foundational Challenges in 5-Methyluridine Analysis
Before embarking on a multi-site study, it is crucial to understand the inherent challenges in quantifying modified nucleosides like m5U. These challenges are the primary drivers of inter-laboratory variability and must be meticulously controlled.
1. Analyte Stability and Sample Preparation: Modified nucleosides can be chemically labile.[2][3] For instance, certain modifications are sensitive to pH changes, which can lead to under-quantification.[3] The initial step, enzymatic hydrolysis of RNA to release individual nucleosides, is a major source of potential error. Incomplete digestion will invariably lead to inaccurate results.[2] The choice of enzymes (e.g., Benzonase, Phosphodiesterase 1) and reaction conditions must be optimized and standardized.[2][3]
2. Chromatographic Separation and Isomeric Interference: A significant analytical hurdle is the presence of isomers—molecules with the same mass but different structures. For example, 5-methyluridine (m5U) and 3-methyluridine (m3U) are isomers that can be difficult to distinguish by mass spectrometry alone if not adequately separated chromatographically.[4] Co-elution with other uridine derivatives or mass-analogs can also lead to misidentification.[4][5] Therefore, the selection of the analytical column (e.g., reversed-phase C18, HILIC) and the optimization of the mobile phase gradient are critical for achieving baseline separation and analytical specificity.[4]
3. Mass Spectrometry Detection and Matrix Effects: While LC-MS/MS is highly sensitive, it can be susceptible to matrix effects, where components in the biological sample (e.g., salts, lipids from urine or plasma) suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable.[7][8] A SIL-IS, such as ¹³C,¹⁵N-labeled 5-methyluridine, co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction and accurate quantification.[7]
Part 2: Designing a Robust Inter-Laboratory Comparison Study
An inter-laboratory study, or round-robin test, is the ultimate assessment of an analytical method's reproducibility. The goal is to determine how well different laboratories, using the same protocol and reference materials, can obtain comparable results.
Study Design Workflow
The following diagram illustrates a comprehensive workflow for conducting an inter-laboratory comparison of m5U quantification.
Caption: Workflow for an m5U inter-laboratory comparison study.
Key Pillars of a Successful Study
To ensure the integrity and validity of the comparison, the following principles must be upheld.
Caption: Core principles for ensuring data comparability.
Part 3: Standardized Experimental Protocol (SOP)
The distribution of a highly detailed Standard Operating Procedure (SOP) is non-negotiable. This ensures that variability is due to laboratory performance, not methodological differences.
Protocol: LC-MS/MS Quantification of 5-Methyluridine in Human Urine
1. Materials and Reagents:
-
5-Methyluridine certified reference standard
-
5-Methyluridine-¹³C₅,¹⁵N₂ stable isotope-labeled internal standard (SIL-IS)
-
LC-MS grade water, acetonitrile, and formic acid
-
Ammonium acetate
-
Benzonase Nuclease, Phosphodiesterase I (PDE1), Calf Intestinal Phosphatase (CIP)
-
Amicon Ultra 0.5 mL 3kDa MWCO filters
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of m5U and SIL-IS in LC-MS grade water.
-
Serially dilute the m5U stock to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in pooled, blank human urine.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same blank urine matrix.
3. Sample Preparation (Enzymatic Hydrolysis):
-
To 50 µL of urine sample, calibrator, or QC, add 10 µL of the SIL-IS working solution (e.g., at 500 ng/mL).
-
Add 35 µL of a hydrolysis buffer (e.g., 20 mM ammonium acetate, pH 7.0).
-
Add 5 µL of a pre-mixed enzyme cocktail containing Benzonase, PDE1, and CIP. The rationale for this cocktail is to ensure complete digestion of all RNA forms to single nucleosides.[2]
-
Vortex gently and incubate at 37°C for 2 hours.
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins and enzymes.
-
Transfer the supernatant to a new tube for analysis. For cleaner samples, passing the supernatant through a 3kDa MWCO filter is recommended to remove any remaining enzymes.[3]
4. LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent, specified in SOP)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 2% to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source (positive ion mode)
-
MRM Transitions:
-
5-Methyluridine: m/z 259.1 → 127.1 (Quantifier), m/z 259.1 → 97.0 (Qualifier)
-
SIL-IS: m/z 266.1 → 134.1
-
-
System Suitability: Before analysis, inject a mid-level QC sample five times. The relative standard deviation (RSD) of the peak area ratio should be <15%.
Part 4: Data Analysis and Performance Evaluation
After all laboratories submit their data, a central, unbiased analysis is performed. The principles outlined by ISO 5725 ("Accuracy (trueness and precision) of measurement methods and results") provide a standard framework.
A Simulated Inter-Laboratory Comparison Case Study
Scenario: Eight laboratories participated in a study to quantify m5U in two provided urine samples (Sample A and Sample B). A reference material with a certified value of 150 ng/mL was also provided to assess trueness.
Data Summary:
| Laboratory | Sample A (ng/mL) | Sample B (ng/mL) | Reference Material (ng/mL) | z-score (Ref. Mat.) |
| Lab 1 | 45.2 | 288.5 | 148.2 | -0.22 |
| Lab 2 | 48.1 | 295.1 | 155.6 | 0.69 |
| Lab 3 | 43.9 | 280.4 | 145.1 | -0.60 |
| Lab 4 | 55.6 | 320.1 | 170.3 | 2.50* |
| Lab 5 | 46.5 | 290.2 | 151.5 | 0.18 |
| Lab 6 | 47.2 | 293.3 | 153.8 | 0.47 |
| Lab 7 | 42.8 | 275.9 | 143.9 | -0.75 |
| Lab 8 | 49.0 | 299.8 | 158.0 | 0.99 |
| Consensus Mean | 47.3 | 292.9 | 153.3 | |
| Repeatability (sr) | 1.5 | 8.8 | 4.6 | |
| Reproducibility (sR) | 4.1 | 14.5 | 8.1 | |
| Horwitz SD | - | - | 10.1 |
*z-score > 2, indicating a questionable result.
Interpretation of Results:
-
Consensus Value: The robust average of the participants' results after removing statistical outliers.
-
Repeatability (sr): The standard deviation of results obtained within a single lab under the same conditions, indicating intra-lab precision.
-
Reproducibility (sR): The standard deviation of results obtained across different labs, indicating inter-lab precision. This is the key metric for the study.
-
z-score: A measure of a laboratory's performance. It is calculated as: z = (Lab Value - Consensus Value) / Target Standard Deviation A z-score between -2 and +2 is generally considered acceptable.[9] Lab 4's result for the reference material would be flagged for investigation.[9] Possible causes could include calibration errors, improper internal standard use, or calculation mistakes.
Conclusion: Towards Standardized and Reliable Biomarker Data
An inter-laboratory comparison study is a rigorous but essential exercise for validating a bioanalytical method for a biomarker like 5-methyluridine. It builds confidence in the analytical data, facilitates the comparison of results from different clinical studies, and is a critical step toward establishing clinical reference ranges and decision points. By embracing standardized protocols, understanding the underlying analytical challenges, and applying robust statistical evaluation, the scientific community can ensure that the promise of 5-methyluridine as a biomarker is built on a foundation of accurate and reproducible measurement.
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]
-
Kaiser, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]
-
Pomerantz, S. C., & McCloskey, J. A. (2012). The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry. Methods in Molecular Biology. [Link]
-
Roca, M., et al. (2024). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. Mass Spectrometry Reviews. [Link]
-
Haque, M. M., et al. (2024). A robust deep learning approach for identification of RNA 5-methyluridine sites. Scientific Reports. [Link]
-
D'Orazio, G., et al. (2008). Molecularly imprinted polymer of 5-methyluridine for solid-phase extraction of pyrimidine nucleoside cancer markers in urine. Journal of Chromatography A. [Link]
-
Su, M., et al. (2021). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites. [Link]
-
Haque, M. M., et al. (2024). A robust deep learning approach for identification of RNA 5-methyluridine sites. PLoS ONE. [Link]
-
Kaiser, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. ACS Publications. [Link]
-
Inda, M. E., et al. (2023). CRISPR-Cas-mediated Multianalyte Synthetic Urine Biomarker Test for Portable Diagnostics. Journal of Visualized Experiments. [Link]
-
Jiang, Z., et al. (2023). m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features. Briefings in Bioinformatics. [Link]
-
The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal. [Link]
-
Wang, H., et al. (2020). External Quality Assessment for Molecular Detection of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in Clinical Laboratories. Journal of Clinical Microbiology. [Link]
-
Roca, M., et al. (2023). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. ResearchGate. [Link]
-
Malachova, A., et al. (2021). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry. Toxins. [Link]
-
Al-Sohani, A. (2024). Validation Procedures in Medical Laboratory Testing: A Systematic Review of Best Practices. Cureus. [Link]
-
LGC. (2003). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Kinns, H., et al. (2016). Verification of quantitative analytical methods in medical laboratories. Clinical Chemistry and Laboratory Medicine. [Link]
-
Al-Tannak, N. F., et al. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites. Molecules. [Link]
Sources
- 1. Quantitative LC-MS/MS analysis of 5-hydroxymethyl-2'-deoxyuridine to monitor the biological activity of J-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. rsc.org [rsc.org]
- 7. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins [mdpi.com]
A Comparative Guide to the Accuracy and Precision of 5-Methyluridine-d4 as an Internal Standard in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of modified nucleosides like 5-methyluridine (m⁵U) in biological matrices is paramount for understanding its role in various physiological and pathological processes. The reliability of such measurements hinges on the robustness of the analytical method, where the choice of an internal standard is a critical determinant of data quality. This guide provides an in-depth technical comparison of 5-methyluridine-d4 as a stable isotope-labeled (SIL) internal standard, outlining its performance characteristics, experimental validation, and advantages over other quantification strategies.
The Imperative for an Ideal Internal Standard in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological samples. However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response drift.[1][2] An internal standard (IS) is introduced into the sample at a known concentration at the earliest stage of sample preparation to correct for these variations.[3]
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it experiences the same variations during the analytical workflow.[3] This is where stable isotope-labeled internal standards, such as 5-methyluridine-d4, offer a distinct advantage.
5-Methyluridine-d4: The Gold Standard for 5-Methyluridine Quantification
5-Methyluridine-d4 is a deuterated analog of 5-methyluridine, where four hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.
The rationale for the superior performance of 5-methyluridine-d4 is illustrated in the following workflow:
Caption: Experimental workflow for the quantification of 5-methyluridine using 5-methyluridine-d4 as an internal standard.
The co-elution of the analyte and the internal standard is a key advantage of using a SIL-IS. This ensures that both compounds experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source, leading to a consistent peak area ratio and, consequently, more accurate and precise quantification.
Performance Comparison: 5-Methyluridine-d4 vs. Structural Analog Internal Standards
While structurally similar compounds can be used as internal standards, they often exhibit different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to inadequate correction for matrix effects and greater variability in the results.
The following diagram illustrates the rationale for the improved performance of a deuterated internal standard:
Caption: Rationale for the superior performance of a deuterated internal standard compared to a structural analog.
Experimental Data: Validation of a Bioanalytical Method Using 5-Methyluridine-d4
A rigorous validation of the bioanalytical method is essential to ensure its reliability. The following tables present typical validation data for the quantification of 5-methyluridine in human plasma using 5-methyluridine-d4 as the internal standard. The acceptance criteria are based on the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4]
Table 1: Accuracy and Precision
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) (n=5) | Intra-day Precision (% CV) (n=5) | Inter-day Accuracy (% Bias) (n=15, 3 days) | Inter-day Precision (% CV) (n=15, 3 days) |
| LLOQ | 1.0 | 5.2 | 8.9 | 4.8 | 10.2 |
| Low | 3.0 | -2.1 | 6.5 | -1.5 | 7.8 |
| Mid | 50 | 1.8 | 4.2 | 2.5 | 5.1 |
| High | 150 | -0.9 | 3.1 | -0.5 | 4.3 |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% CV (≤20% for LLOQ).
Table 2: Linearity and Range
| Parameter | Result |
| Calibration Range | 1.0 - 200 ng/mL |
| Regression Equation | y = 1.02x + 0.005 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy of Back-calculated Standards | Within ±10% of nominal |
Acceptance Criteria: r² ≥ 0.99, back-calculated standards within ±15% of nominal (±20% for LLOQ).
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Factor (n=6) | Recovery (%) (n=6) |
| Low | 0.98 (CV = 5.1%) | 85.2 (CV = 6.3%) |
| High | 1.03 (CV = 4.5%) | 87.5 (CV = 5.8%) |
Acceptance Criteria: Matrix factor CV ≤ 15%, consistent and reproducible recovery.
Experimental Protocol: Quantification of 5-Methyluridine in Human Plasma
This protocol provides a detailed methodology for the quantification of 5-methyluridine in human plasma using 5-methyluridine-d4 as an internal standard.
1. Materials and Reagents
-
5-methyluridine analytical standard
-
5-methyluridine-d4 internal standard
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Prepare stock solutions of 5-methyluridine and 5-methyluridine-d4 in methanol at 1 mg/mL.
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions.
-
Prepare a working solution of the internal standard (5-methyluridine-d4) at an appropriate concentration (e.g., 50 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibration standard, or quality control, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of 5-methyluridine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
5-methyluridine: [M+H]⁺ → [base+H]⁺
-
5-methyluridine-d4: [M+H]⁺ → [base+H]⁺ (mass shift corresponding to deuterium labeling)
-
5. Data Analysis
-
Integrate the peak areas for both 5-methyluridine and 5-methyluridine-d4.
-
Calculate the peak area ratio (5-methyluridine / 5-methyluridine-d4).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of 5-methyluridine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Potential Considerations with Deuterated Internal Standards
While 5-methyluridine-d4 is the preferred internal standard, it is important to be aware of potential challenges:
-
Deuterium Isotope Effect: In some cases, the C-D bond can be slightly stronger than the C-H bond, which may lead to a slight difference in chromatographic retention time between the analyte and the deuterated internal standard. This should be carefully evaluated during method development to ensure co-elution is maintained.
-
Isotopic Purity: The isotopic purity of the internal standard should be high to prevent any contribution of the unlabeled analyte to the analyte signal.
-
Stability of the Deuterium Label: The deuterium atoms should be placed on a stable position in the molecule to avoid back-exchange with hydrogen atoms from the solvent or matrix.
Conclusion
The use of 5-methyluridine-d4 as a stable isotope-labeled internal standard provides a robust and reliable method for the accurate and precise quantification of 5-methyluridine in biological matrices. Its ability to effectively compensate for variability in sample preparation and matrix effects makes it the gold standard for bioanalytical applications. The validation data presented in this guide, which aligns with regulatory expectations, demonstrates the high level of performance that can be achieved with a well-developed LC-MS/MS method employing this internal standard. For researchers in drug development and clinical research, the adoption of 5-methyluridine-d4 is a critical step towards generating high-quality, defensible data.
References
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. 2022.
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. 2018.
-
A Comparative Guide to Bioanalytical Method Validation: The Role of 5-(Methoxy-d3)-2-mercaptobenzimidazole as an Internal Standard. Benchchem.
-
Guideline on bioanalytical method validation. European Medicines Agency. 2011.
-
ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2019.
Sources
A Senior Application Scientist's Guide to Determining the Limit of Detection for 5-Methyluridine in Plasma: A Comparative Analysis
In the landscape of drug development and clinical research, the precise quantification of endogenous molecules and their metabolites is paramount. 5-methyluridine (m5U), a modified nucleoside, is gaining attention as a potential biomarker in various physiological and pathological states. Accurately determining its concentration, especially at trace levels in complex matrices like plasma, is a critical analytical challenge. The limit of detection (LOD) and the lower limit of quantification (LLOQ) are not just statistical figures; they define the boundary of reliable measurement and dictate the feasibility of clinical studies.
This guide provides an in-depth comparison of prevalent bioanalytical methodologies for determining the LOD of 5-methyluridine in plasma. We will move beyond a simple listing of techniques to dissect the underlying principles, experimental workflows, and performance characteristics of each approach. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions based on the specific demands of their studies, whether they prioritize ultimate sensitivity, sample throughput, or operational simplicity. Our analysis is grounded in the rigorous validation frameworks established by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
The Bedrock of Bioanalysis: Understanding LOD and LLOQ
Before comparing methods, it's crucial to establish a common language rooted in regulatory standards. A bioanalytical method's worth is proven through validation, a process that demonstrates its suitability for its intended purpose.[4]
-
Limit of Detection (LOD): The lowest concentration of an analyte that the bioanalytical procedure can reliably differentiate from the background noise.[5] While the LOD confirms the presence of the analyte, it is not necessarily a concentration that can be accurately quantified.
-
Lower Limit of Quantification (LLOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[5] For most applications, the LLOQ is the more critical parameter as it represents the floor for reliable quantitative data. Regulatory guidelines typically suggest that the LLOQ should demonstrate a signal-to-noise ratio of at least 5-10, with precision (%CV) not exceeding 20% and accuracy within ±20% of the nominal value.[6]
This guide will focus on three distinct analytical platforms:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The benchmark for sensitivity and specificity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible alternative.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method based on antibody-antigen interactions.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for quantifying small molecules in complex biological matrices.[7] Its power lies in the synergistic combination of two separation techniques: the physical separation of compounds by liquid chromatography followed by the mass-based separation and detection of ions by tandem mass spectrometry.
The Causality Behind its Superiority:
-
Chromatographic Selectivity: The HPLC component separates 5-methyluridine from other endogenous plasma components based on its physicochemical properties (e.g., polarity), significantly reducing matrix effects.
-
Mass-Based Specificity: The mass spectrometer provides two levels of filtering. The first mass analyzer (Q1) isolates the precursor ion (the ionized 5-methyluridine molecule). This ion is then fragmented in a collision cell, and a specific, characteristic fragment ion is isolated by the second mass analyzer (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and drastically reduces background noise, leading to superior sensitivity.[8]
Experimental Workflow: LC-MS/MS
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. id-eptri.eu [id-eptri.eu]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma [mdpi.com]
- 7. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 8. nvkc.nl [nvkc.nl]
A Senior Application Scientist’s Guide to Mass Analyzer Performance for 5-Methyluridine Detection
Introduction: The Epitranscriptomic Significance of 5-Methyluridine (m5U)
In the rapidly advancing field of epitranscriptomics, post-transcriptional modifications of RNA are recognized as critical regulators of gene expression and cellular function.[1] Among the more than 160 known modifications, 5-methyluridine (m5U), also known as ribothymidine, stands out for its presence in various RNA species, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA).[1] The precise quantification of m5U is paramount, as fluctuations in its levels have been implicated in cellular stress responses, metabolic diseases, and cancer.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the definitive technology for the analysis of modified nucleosides due to its unparalleled sensitivity, specificity, and accuracy.[2] However, the selection of the mass analyzer—the core component that separates ions based on their mass-to-charge ratio (m/z)—is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of different mass analyzer technologies for the detection and quantification of 5-methyluridine, offering field-proven insights to guide your analytical strategy.
The Core Technologies: A Comparative Overview of Mass Analyzers
The choice of a mass analyzer is fundamentally dictated by the research question. Are you performing high-throughput targeted quantification of m5U in a large sample cohort, or are you exploring the broader epitranscriptomic landscape for biomarker discovery? Each analyzer possesses a unique set of strengths and weaknesses tailored to different analytical goals. The most common analyzers used for this application are the triple quadrupole (QqQ), time-of-flight (TOF) and quadrupole-TOF (Q-TOF), Orbitrap, and the ion trap (IT).
Triple Quadrupole (QqQ) Mass Spectrometer: The Quantitative Workhorse
A triple quadrupole mass spectrometer is a tandem MS system composed of three quadrupoles in series (Q1, q2, Q3).[3] Its power for quantification lies in the Multiple Reaction Monitoring (MRM) scan mode.[4]
-
Q1: Acts as a mass filter to isolate the 5-methyluridine precursor ion (e.g., [M+H]⁺ at m/z 259.1).
-
q2: A non-mass-filtering quadrupole that serves as a collision cell. Here, the isolated precursor ion is fragmented using an inert gas.
-
Q3: Acts as a second mass filter to isolate a specific, characteristic fragment ion (e.g., the protonated base at m/z 127.1).
This two-stage mass filtering dramatically reduces chemical noise, providing exceptional sensitivity and selectivity.[5]
Causality Behind the Choice: For validating a known biomarker like m5U across hundreds or thousands of clinical samples, the QqQ is the undisputed champion. Its MRM mode is designed for maximum sensitivity and a wide linear dynamic range, making it ideal for robust, routine quantification where the specific parent-fragment transitions are already known.[6][7]
Quadrupole Time-of-Flight (Q-TOF) MS: The Versatile Explorer
The Q-TOF is a hybrid instrument that pairs a quadrupole with a time-of-flight mass analyzer.[8] This combination leverages the strengths of both technologies, offering high mass accuracy, high resolution, and MS/MS capabilities.[8][9] Unlike the QqQ which detects a single fragment ion, the TOF analyzer detects all fragment ions simultaneously with high mass accuracy.[10]
Causality Behind the Choice: When your objective is not only to quantify m5U but also to screen for other unknown modified nucleosides in the same run, the Q-TOF is an excellent choice.[11] Its high-resolution, full-scan MS/MS spectra provide confident structural confirmation and allow for retrospective data analysis to identify compounds you weren't initially looking for. The selectivity is significantly enhanced because the high resolving power allows for precise fragment ion selection, minimizing interferences from the sample matrix.[9]
Orbitrap Mass Spectrometer: The High-Resolution Leader
The Orbitrap is an electrostatic ion trap that measures the frequency of ion oscillations, which is then converted into a mass-to-charge ratio via Fourier Transform (FT).[12] This technology is renowned for its exceptionally high resolving power (often exceeding 240,000) and sub-ppm mass accuracy.[13][14] Modern hybrid instruments, such as the Q Exactive series, combine a quadrupole for precursor selection with an Orbitrap analyzer.[13]
Causality Behind the Choice: The Orbitrap is the premier choice for discovery-based epitranscriptomics. Its ultra-high resolution can resolve 5-methyluridine from even the most challenging isobaric interferences, such as isotopic peaks from other molecules.[13] This is critical because misidentification due to isomers or mass-analogs is a significant risk in nucleoside analysis.[1] For example, the transition for m5U (m/z 259.1→127) can suffer from isotopic crosstalk from various methylcytidine isomers.[1] The Orbitrap's resolving power provides the highest confidence in analyte identification. It excels at both qualitative and quantitative analysis within a single run, making it a powerful tool for complex biological samples.[13]
Ion Trap (IT) Mass Spectrometer: The Structural Elucidator
An ion trap mass spectrometer, as the name suggests, traps ions in a small volume using electric or magnetic fields.[15] Its key feature is the ability to perform sequential fragmentation experiments (MSⁿ), where a fragment ion from one stage of MS/MS is itself isolated and fragmented.[16]
Causality Behind the Choice: While not typically the first choice for quantification due to a more limited dynamic range compared to a QqQ[17], the ion trap is invaluable for detailed structural analysis. If you need to differentiate between structural isomers of a newly discovered modified nucleoside that have identical masses and similar primary fragments, the MSⁿ capability of an ion trap can provide the unique fragmentation patterns necessary for unambiguous identification.[18]
Performance Evaluation: A Head-to-Head Comparison
The selection of a mass analyzer requires a careful evaluation of key performance metrics. The following table summarizes the typical performance characteristics for 5-methyluridine analysis.
| Performance Metric | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap | Ion Trap (IT) |
| Primary Application | Targeted Quantification | Quantification & Screening | Discovery & Quantification | Structural Elucidation |
| Sensitivity (LOD) | Excellent (low attomole)[4] | Very Good (femtomole)[8] | Excellent (femtomole)[16] | Good (femtomole) |
| Mass Resolution | Low (~0.5 Da)[1] | High (20,000 - 60,000)[19] | Ultra-High (70,000 - >240,000)[13] | Low (~0.5 Da) |
| Mass Accuracy | N/A (Nominal Mass) | High (< 5 ppm)[19] | Highest (< 1-3 ppm)[14] | N/A (Nominal Mass) |
| Dynamic Range | Excellent (>4 orders of magnitude) | Good (3-4 orders of magnitude) | Good (3-4 orders of magnitude)[20] | Fair (2-3 orders of magnitude)[17] |
| Scan Mode | MRM, Product Ion Scan[21] | Full Scan MS/MS[22] | Full Scan, PRM, t-MS2[13] | MSⁿ[16] |
| Confidence in ID | Moderate (relies on RT & ratio) | High (accurate mass fragments) | Highest (accurate mass & high res) | High (MSⁿ fragmentation) |
Experimental Protocols & Workflows
A robust and reproducible result is built upon a self-validating protocol. Below are the essential workflows and methodologies for accurate 5-methyluridine quantification.
Overall Experimental Workflow
The general process from biological sample to final data is a multi-step procedure requiring careful execution at each stage.
Caption: General workflow for LC-MS based quantification of 5-methyluridine.
Protocol 1: RNA Hydrolysis for Nucleoside Analysis
Trustworthiness: This protocol employs a two-enzyme digestion to ensure complete hydrolysis of RNA to single nucleosides, preventing inaccurate quantification due to incomplete digestion. The use of a stable isotope-labeled (SIL) internal standard is critical as it corrects for variability during sample preparation and MS ionization.[6]
-
Sample Preparation: Start with 1-5 µg of total RNA in a sterile microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 1 pmol) of a stable isotope-labeled internal standard for 5-methyluridine (e.g., 5-methyluridine-¹³C₅,¹⁵N₂) to each sample.
-
Expertise & Experience: Spiking the SIL standard at the very beginning ensures it undergoes the exact same processing as the endogenous analyte, providing the most accurate correction for sample loss or degradation.
-
-
First Digestion: Add 1/10th volume of 10X Nuclease P1 buffer and 1-2 units of Nuclease P1. Incubate at 42°C for 2 hours.
-
Second Digestion: Add 1/10th volume of 10X Alkaline Phosphatase buffer and 1-2 units of Bacterial Alkaline Phosphatase (BAP). Incubate at 37°C for 2 hours.
-
Cleanup: Remove proteins and enzymes using a 10 kDa molecular weight cutoff filter. The flow-through contains the nucleosides.
-
Final Preparation: Dry the sample under vacuum and reconstitute in a small volume (e.g., 50 µL) of the initial LC mobile phase. The sample is now ready for injection.
Protocol 2: LC-MS/MS Method on a Triple Quadrupole (QqQ)
Trustworthiness: This method is self-validating through the monitoring of multiple, highly specific MRM transitions. The ratio of qualifier to quantifier ions should remain constant across standards and samples, confirming analyte identity.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-5% B over 5 minutes, then wash and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions for 5-methyluridine (m/z):
-
Quantifier: 259.1 → 127.1 (Precursor [M+H]⁺ → [Base+H]⁺)
-
Qualifier: 259.1 → 109.1 (Precursor [M+H]⁺ → [Fragment of Base])
-
-
MRM Transition for SIL Internal Standard (e.g., ¹³C₅,¹⁵N₂-m5U):
-
Quantifier: 266.1 → 132.1 (Adjust m/z based on exact labeling)
-
-
Optimization: Optimize collision energy (CE) and other source parameters for each transition to maximize signal intensity.
-
Expertise & Experience: The primary fragmentation of nucleosides is the cleavage of the glycosidic bond, yielding the protonated nucleobase.[23] This is a highly conserved and robust fragmentation pathway, making the [M+H]⁺ → [Base+H]⁺ transition an excellent choice for a quantifier ion due to its high intensity and specificity.
-
Choosing the Right Tool for the Job: An Expert's Decision Tree
The optimal mass analyzer is not a one-size-fits-all solution. The choice depends entirely on the analytical objective.
Caption: Decision tree for selecting a mass analyzer based on research goals.
Conclusion
The accurate measurement of 5-methyluridine is a critical task in epitranscriptomics. While a Triple Quadrupole mass spectrometer remains the gold standard for high-throughput, targeted quantification due to its superior sensitivity in MRM mode, its utility is limited to known analytes. For research focused on discovery, biomarker identification, and a more global view of the epitranscriptome, the high resolution and high mass accuracy of Q-TOF and Orbitrap instruments are indispensable.[13][24] These platforms provide the highest confidence in identification by mitigating interferences and enabling the analysis of unknown compounds. Finally, for the niche but crucial task of differentiating complex structural isomers, the MSⁿ capabilities of an Ion Trap are unmatched. Ultimately, a clear definition of your research question will illuminate the path to the most appropriate and powerful analytical tool for your work.
References
- Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. (2024).
-
McLuckey, S. A., & Habibi-Goudarzi, S. (1994). Ion trap tandem mass spectrometry applied to small multiply charged oligonucleotides with a modified base. Journal of the American Society for Mass Spectrometry, 5(8), 740-747. [Link]
- Heavy modified RNA nucleosides and nucleotides as internal standard for high resolution mass spectrometry. (2025). ULB : Dok.
-
Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Shimadzu. [Link]
-
What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?. MtoZ Biolabs. [Link]
-
Mass transitions of the analyzed modified nucleosides. ResearchGate. [Link]
-
Russell, D. H. (2012). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). PMC. [Link]
-
Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Labcompare. [Link]
-
Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Restek. [Link]
-
Absolute quantification of exogenous stimuli-induced nucleic acid modification dynamics with LC-MS. edoc.ub.uni-muenchen.de. [Link]
-
LCMS-9030 quadrupole time-of-flight (Q-TOF) mass spectrometer. (2019). YouTube. [Link]
-
Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. (2015). PMC. [Link]
-
Thüring, K. L., et al. (2020). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 10(10), 403. [Link]
-
Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Tofwerk. [Link]
-
Ion Trap Mass Spectrometry. BASi. [Link]
-
LC Q-TOF MS, target/suspect screening, Quadrupole Time of Flight. Agilent. [Link]
-
MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS. PMC. [Link]
-
Difference between a Triple Quad and a Triple TOF. (2022). Reddit. [Link]
-
Mass Spectrometry. Carnegie Mellon University. [Link]
-
Mass Spectrometry Mass Analyzers. (2009). Labcompare. [Link]
-
Ibáñez, M., et al. (2003). Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of non-steroidal antiinflammatory drugs in surface water by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(9), 879-86. [Link]
-
Why do we prefer TOFs over Orbitraps for flow injection analysis?. (2021). Metabolomics Blog. [Link]
-
MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012). e-proteomics. [Link]
-
Summary of the characteristics of different mass analyzers. University of Illinois Chicago. [Link]
-
Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. (2019). PMC. [Link]
-
Comparison of the features and specifications of the mass analyzers commonly used for proteomics. ResearchGate. [Link]
-
Introduction to mass analyzers. Shimadzu. [Link]
-
Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. MtoZ Biolabs. [Link]
-
Q-TOF vs Q-orbitrap MS data. (2021). Chemistry Stack Exchange. [Link]
-
Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. (2018). ResearchGate. [Link]
-
deoxyuridine to monitor the biological activity of J-binding protein. (2020). DSpace. [Link]
-
Quantitative detection of pseudouridine in RNA by mass spectrometry. (2024). PMC. [Link]
Sources
- 1. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 2. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the differences between triple quadrupole mass spectrometers and time-of-flight mass spectrometers? [en.biotech-pack.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. labcompare.com [labcompare.com]
- 9. Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of non-steroidal antiinflammatory drugs in surface water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tofwerk.com [tofwerk.com]
- 11. agilent.com [agilent.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. basinc.com [basinc.com]
- 16. Center for Molecular Analysis [chem.cmu.edu]
- 17. Introduction to mass analyzers : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Ion trap tandem mass spectrometry applied to small multiply charged oligonucleotides with a modified base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labcompare.com [labcompare.com]
- 20. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 21. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. shimadzu.com [shimadzu.com]
- 24. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl Uridine-d4
Executive Summary: A Precautionary Approach to Disposal
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop to the responsible management of all laboratory materials, including isotopically labeled compounds like 5-Methyl Uridine-d4. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal. This compound is the deuterated form of 5-Methyluridine (also known as ribothymidine), a naturally occurring modified nucleoside.[1] While the base compound is not currently classified as hazardous under the US OSHA Hazard Communication Standard, comprehensive toxicological data is limited.[2] Furthermore, nucleoside analogs as a class are designed to interact with biological systems, warranting a cautious approach.[3]
Therefore, this guide is founded on the precautionary principle : in the absence of complete safety data, this compound and all associated materials must be treated as hazardous chemical waste. This ensures the highest level of safety for personnel and guarantees compliance with environmental regulations. Adherence to these procedures is not merely a logistical task but a core component of responsible scientific practice.
Part 1: Compound Characterization and Hazard Assessment
Understanding the nature of the compound is the first step in determining the correct disposal pathway.
Chemical Identity and Properties: this compound is a stable, non-radioactive, isotopically labeled version of 5-Methyluridine. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This labeling is typically used for tracer studies in metabolic research or as an internal standard in mass spectrometry. The deuterium label does not alter the fundamental chemical reactivity of the molecule, nor does it add a radiological hazard.
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| Synonyms | Ribothymidine-d4, Thymine Riboside-d4 | [5] |
| CAS Number | 82845-85-0 | [4][5] |
| Molecular Formula | C₁₀H₁₀D₄N₂O₆ | [4][5] |
| Molecular Weight | ~262.25 g/mol | [4][5] |
| Physical Form | Crystalline solid | [6] |
Causality of Hazard Classification: While the unlabeled parent compound, 5-Methyluridine, has not been fully characterized for its health risks, prudence dictates treating it as potentially hazardous.[6] The rationale is twofold:
-
Structural Analogy: As a nucleoside, it is structurally similar to compounds designed to interfere with cellular nucleic acid synthesis. Many such analogs are cytotoxic (toxic to cells).[7][8]
-
Incomplete Data: Product information sheets often state that the material should be considered hazardous until more information is available.[6]
Therefore, all waste streams containing this compound must be managed as hazardous chemical waste to mitigate any potential biological or chemical risks. Drain or regular trash disposal is strictly prohibited.[9][10]
Part 2: Regulatory Framework
Disposal procedures are governed by multiple regulatory bodies. Compliance requires adherence to a hierarchy of guidelines, from federal mandates down to institution-specific protocols.
-
U.S. Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave." Laboratories are classified as waste generators and must follow specific rules for waste identification, accumulation, labeling, and disposal.[11] Many academic institutions may operate under the more flexible Subpart K regulations, which are better suited for a laboratory environment.[12][13]
-
Occupational Safety and Health Administration (OSHA): OSHA provides guidelines for the safe handling of hazardous and cytotoxic drugs in the workplace.[8][14][15] While this compound is not explicitly listed as a cytotoxic drug, these guidelines provide a best-practice framework for handling, spill cleanup, and disposal of potentially bioactive compounds.[7][16]
-
Institutional Environmental Health & Safety (EHS): Your organization's EHS department is the ultimate authority on disposal procedures. They translate federal and state regulations into actionable protocols for your specific site. Always consult your institution's EHS guidelines before proceeding.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that all waste streams are handled safely and in accordance with regulatory standards.
Step 1: Waste Segregation and Identification
Causality: This is the most critical step. Improper segregation can lead to dangerous chemical reactions or contaminate an entire waste stream, complicating disposal.
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do Not Mix: Never mix this waste with other waste types (e.g., biohazardous waste, radioactive waste, or other chemical waste streams) unless explicitly permitted by your EHS office.[9]
Step 2: Container Selection and Labeling
Causality: Proper containment and labeling prevent accidental exposure and ensure the waste hauler has accurate information for safe transport and disposal.
-
Container: Use a container made of a material compatible with the waste (e.g., a polyethylene carboy for liquid waste, a puncture-resistant container for solids/sharps). The container must have a secure, leak-proof lid.[10][17]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." [11]
-
Content Identification: List all contents, including this compound and any solvents (e.g., "Waste this compound in DMSO and PBS").
Step 3: Waste Accumulation and Storage
Causality: Safe on-site storage minimizes risks to laboratory personnel and ensures compliance with EPA limits on waste accumulation.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[11]
-
Conditions: The SAA should be a secondary containment tray within a well-ventilated area, such as a chemical fume hood or a designated waste cabinet. Keep the container closed at all times except when adding waste.[10]
-
Volume Limits: Do not exceed 90% of the container's capacity to prevent spills from thermal expansion.[10]
Step 4: Final Disposal via EHS
Causality: Final disposal must be handled by trained professionals to ensure it is done in an environmentally sound manner, typically via high-temperature incineration.
-
Action: When the container is ready for pickup (either full or per your lab's schedule), contact your institution's EHS office.
-
Process: EHS or their licensed hazardous waste contractor will collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF). High-temperature incineration is the standard method for destroying organic chemical waste, preventing its release into the environment.[9][17]
Part 4: Managing Specific Waste Streams
Different forms of waste require slightly different handling procedures.
| Waste Stream | Step-by-Step Disposal Protocol |
| Unused/Expired Solid Compound | 1. Place the original vial or container directly into a designated solid hazardous waste container. 2. If transferring the powder, do so in a chemical fume hood to prevent inhalation of dust. 3. Label the outer container as "Hazardous Waste: Solid this compound." |
| Contaminated Labware (Gloves, pipette tips, vials, bench paper) | 1. Collect all contaminated disposable items in a dedicated, lined container or a heavy-duty, sealable plastic bag. 2. Once full, seal the bag/container and place it into the larger solid hazardous waste container for your lab. 3. Ensure the outer container is properly labeled with all constituents. |
| Solutions (e.g., in DMSO, buffers) | 1. Using a funnel, pour the waste solution into a designated liquid hazardous waste container (carboy) made of compatible plastic. 2. Do not mix incompatible solvents. Keep aqueous and organic waste streams separate unless advised otherwise by EHS. 3. Securely cap the container after adding waste. 4. Label the container "Hazardous Waste" and list all liquid components (e.g., "this compound, DMSO, PBS"). |
Part 5: Emergency Spill Procedures
Causality: A prepared response minimizes exposure and environmental contamination in the event of an accident.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain the Spill:
-
For Solids: Gently cover the powder with a damp paper towel to prevent it from becoming airborne. Use a chemical spill kit absorbent for powders or a scoop and place the material into a sealable bag.
-
For Liquids: Cover the spill with an appropriate absorbent material from your lab's spill kit, working from the outside in.
-
-
Clean the Area: Once the bulk of the spill is absorbed, decontaminate the area with an appropriate cleaning solution (e.g., soap and water, followed by 70% ethanol).
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, paper towels, gloves) are now considered hazardous waste. Place them in a sealed bag and dispose of them in the designated solid hazardous waste container.
-
Report the Incident: Report the spill to your supervisor and EHS office, per institutional policy.
Part 6: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for segregating and disposing of this compound.
References
-
OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1999). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
Steiert, M. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from [Link]
-
Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Health Care Facilities. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]
-
University of Waterloo. (2023, November 24). UWaterloo researchers pioneer method to recycle and refine deuterium waste. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
TCI Europe NV. (2008, August 4). Safety Data Sheet: 5-Methyluridine. Retrieved from [Link]
-
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Axios Research. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Methyluridine. Retrieved from [Link]
Sources
- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. ethz.ch [ethz.ch]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 14. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. osha.oregon.gov [osha.oregon.gov]
- 17. ptb.de [ptb.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyluridine-d4
This guide provides essential safety and handling protocols for 5-Methyluridine-d4, a deuterated nucleoside analog. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural discipline. The protocols herein are designed to be self-validating systems, ensuring that safety is an integral part of the scientific workflow.
Foundational Risk Assessment: Understanding the Compound
5-Methyluridine-d4 is a stable, isotopically-labeled version of the naturally occurring pyrimidine nucleoside, ribothymidine.[1][2] While deuterated compounds are generally considered to have low toxicity and are not radioactive, it is imperative to handle them with the same respect as their non-labeled counterparts.[3] The primary toxicological information for 5-Methyluridine-d4 is extrapolated from its parent compound, 5-Methyluridine.
Key Hazard Considerations:
-
Unknown Toxicity: The toxicological properties of 5-Methyluridine have not been fully investigated. Therefore, it must be treated as a potentially hazardous substance.[4]
-
Irritation Potential: Exposure may cause irritation to the skin, eyes, and respiratory system.
-
Physical Form: The compound is supplied as a crystalline solid, which poses an inhalation risk if it becomes airborne as dust.[4][5]
-
Isotopic Integrity: A primary non-safety-related handling concern for deuterated compounds is the prevention of H/D (Hydrogen-Deuterium) exchange with atmospheric moisture, which can compromise isotopic purity.[3]
Our safety strategy is therefore twofold: to prevent personal exposure to the chemical and to protect the integrity of the material.
Core PPE Protocol: A Task-Based Approach
The selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific task being performed. The following protocols represent the minimum required protection.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and airborne particulates.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all personnel in the laboratory where the compound is handled.[6]
-
Splash Hazard: When handling solutions of 5-Methyluridine-d4, chemical splash goggles should be worn. Goggles provide a full seal around the eyes, offering superior protection against liquid splashes.
-
High-Risk Procedures: For tasks with a significant splash or aerosol generation potential (e.g., preparing large volume stock solutions, sonication), a face shield must be worn in addition to safety goggles.[6][7] A face shield alone does not provide adequate eye protection.
Hand Protection
Gloves are the primary barrier against skin contact.
-
Standard Practice: Disposable nitrile gloves are the minimum requirement for handling 5-Methyluridine-d4 in both solid and liquid form.[6][8] They offer good protection against incidental splashes of common laboratory solvents.
-
Glove Integrity: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new glove. Do not reuse disposable gloves.[8]
-
Double Gloving: For procedures involving larger quantities or extended handling times, double gloving provides an additional layer of safety, reducing the risk of exposure from a compromised outer glove.
Body Protection
A lab coat is the professional standard for protecting personal clothing and underlying skin.
-
Laboratory Coat: A clean, buttoned lab coat must be worn at all times. This coat should have long sleeves and be made of a suitable material, such as cotton or a flame-resistant blend if flammable solvents are in use.
-
Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and physical hazards.[6]
Respiratory Protection
Preventing the inhalation of fine powders is a critical safety control.
-
Engineering Controls First: The primary method for controlling airborne hazards is through engineering controls. All weighing and handling of solid 5-Methyluridine-d4 should be performed within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).[3]
-
When Respirators are Required: In the rare event that engineering controls are not available or are insufficient, respiratory protection is necessary. For fine powders, a NIOSH-approved N95 respirator is the minimum requirement.[9] A surgical mask is not a substitute as it does not protect against inhaling fine chemical particles.
-
Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, in accordance with institutional and regulatory standards.
Operational and Disposal Plans
Step-by-Step PPE Protocol: Donning and Doffing
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Don and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Put on goggles or safety glasses. Add face shield if needed.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the appropriate waste container.
-
Lab Coat: Remove by rolling it inside-out, without touching the exterior. Hang it in its designated location or dispose of it if it's a disposable gown.
-
Eye and Face Protection: Remove by handling the earpieces or strap.
-
Respirator (if required): Remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.
Waste Disposal Plan
All waste generated from handling 5-Methyluridine-d4 must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as weigh boats, paper, and used gloves should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions or rinsates should be collected in a compatible, sealed, and clearly labeled hazardous waste container. It is common practice to segregate halogenated and non-halogenated solvent waste.[10]
-
Empty Containers: The original product container is not "empty" until it has been triple-rinsed with a suitable solvent.[10][11] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[11]
-
Consult Local Regulations: Always follow your institution's specific waste disposal procedures and consult with your Environmental Health and Safety (EHS) department.[11] Never pour chemical waste down the sanitary sewer.[10]
Data Presentation and Visual Guides
Table 1: PPE Requirements by Laboratory Task
| Task | Minimum Eye/Face Protection | Minimum Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inventory | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Not generally required |
| Weighing Solid Compound | Chemical Goggles | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Required (N95) if not in a fume hood/enclosure |
| Preparing Stock Solutions | Chemical Goggles | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Not required if performed in a fume hood |
| Handling Dilute Solutions | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Not required |
| Spill Cleanup | Chemical Goggles & Face Shield | Heavy-duty Nitrile or Double Gloves | Lab Coat, Closed-toe Shoes | As dictated by spill size and volatility |
| Waste Disposal | Chemical Goggles | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Not generally required |
Diagram 1: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE when planning to work with 5-Methyluridine-d4.
Caption: Decision workflow for selecting appropriate PPE.
References
- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
- Cambridge Isotope Laboratories, Inc. (n.d.). Use and Handling of NMR Solvents Deuterated Chloroform.
- Cayman Chemical. (2022). 5-Methyluridine - Product Information.
- Sigma-Aldrich. (n.d.). 5-Methyluridine 97.
- TCI Europe NV. (2008). Safety Data Sheet: 5-Methyluridine.
- LGC Genomics LLC. (2024). Safety Data Sheet: 5-Iodo-2'-O-methyluridine.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Methyluridine.
- PubChem. (n.d.). 5-Methyluridine.
- Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Simson Pharma Limited. (2025). Deuterated Compounds.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- European Centre for Disease Prevention and Control. (2024). Factsheet for health professionals about Marburg virus disease.
- Environmental Health & Safety, University of Iowa. (2024). Chapter 10: Personal Protective Equipment for Biohazards.
- Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Santa Cruz Biotechnology. (2025). 5-Methyl Uridine-d4.
- Protect IU, Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
Sources
- 1. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. 5-甲基尿苷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
